molecular formula C7H9NO2 B1313085 2,6-Dihydroxy-3,4-dimethylpyridine CAS No. 84540-47-6

2,6-Dihydroxy-3,4-dimethylpyridine

Cat. No.: B1313085
CAS No.: 84540-47-6
M. Wt: 139.15 g/mol
InChI Key: KIEGFAYDOKCBOK-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-3,4-dimethylpyridine is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-4,5-dimethyl-1H-pyridin-2-one
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InChI

InChI=1S/C7H9NO2/c1-4-3-6(9)8-7(10)5(4)2/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEGFAYDOKCBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233528
Record name 2,6-Dihydroxy-3,4-dimethylpyridine
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84540-47-6
Record name 2,6-Dihydroxy-3,4-dimethylpyridine
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Record name 2,6-Dihydroxy-3,4-dimethylpyridine
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Record name 2,6-Dihydroxy-3,4-dimethylpyridine
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Record name 6-hydroxy-3,4-dimethyl-2-pyridone
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Record name 2,6-DIHYDROXY-3,4-DIMETHYLPYRIDINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 84540-47-6

This technical guide provides a comprehensive overview of 2,6-dihydroxy-3,4-dimethylpyridine, intended for researchers, scientists, and drug development professionals. The document consolidates critical data on its physicochemical properties, synthesis, toxicological profile, and analytical methods, presenting them in a structured and accessible format.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₉NO₂[1][2][3][4]
Molecular Weight 139.15 g/mol [1][2][3][5]
Appearance Light yellow to beige amorphous powder.[1]
Melting Point 185-191 °C[1]
Solubility Water: <1 g/L; Ethanol: <1 g/L; DMSO: 3-30 g/L (at room temperature).[1]
Partition Coefficient (Log Pow) 2.44 (Calculated)[1]
pKa Not available
Synonyms 3,4-dimethylpyridine-2,6-diol, 6-hydroxy-3,4-dimethyl-2-pyridone[1][3][6]

Synthesis and Purification

A commercially viable process for the production of this compound has been established.[7] The synthesis involves a multi-step process beginning with the condensation of 2-cyanoacetamide and ethyl 2-methylacetoacetate.[5][7]

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented, commercially viable process.[7]

  • In situ Salt Formation: To a slurry of 2-cyanoacetamide (1.46 moles) in methanol (900 mL), 25% sodium methoxide (1.46 moles) is added at 0-10 °C over 45 minutes to generate the sodium salt of 2-cyanoacetamide.[7]

  • Condensation: Ethyl 2-methylacetoacetate (1.4 moles) is added to the slurry at 10-15 °C. The mixture is stirred for 1 hour at this temperature and then heated to 60-65 °C for 15-20 hours. After cooling, the solid sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is filtered off.[7]

  • Hydrolysis and Decarboxylation: The intermediate sodium salt (1.2 moles) is treated with 48% hydrobromic acid (850 mL). The slurry is heated to 120-125 °C and held for 24 hours. Upon cooling, the crystallized hydrobromide salt of this compound precipitates and is collected by filtration.[7]

  • Neutralization and Isolation: The wet hydrobromide salt is dissolved in water (400 mL), and the pH is adjusted to 5.2 with 50% sodium hydroxide. The resulting solid is filtered, washed with water and methanol, and dried under vacuum at 60 °C to yield the final product, this compound.[7]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Neutralization A 2-Cyanoacetamide + Sodium Methoxide in Methanol C Sodium salt of 2,6-dihydroxy-4,5-dimethyl- 3-pyridinecarbonitrile A->C Reacts with B Ethyl 2-methylacetoacetate B->C E Hydrobromide salt of This compound C->E Reacts with D 48% Hydrobromic Acid D->E G Final Product: This compound E->G Reacts with F Sodium Hydroxide F->G

Caption: Workflow for the synthesis of this compound.

Biological Activity and Toxicological Profile

The primary documented use of this compound is as a coupler in oxidative hair dye formulations, where its final concentration on the scalp is a maximum of 1.0%.[1] While its potential for broader biological activity is suggested by its pyridine structure, extensive research in pharmaceutical applications is not widely published.[4] The compound exists in tautomeric equilibrium, predominantly as the 6-hydroxy-4,5-dimethyl-1H-pyridin-2-one form.[1][5]

Summary of Toxicological Data

The European Commission's Scientific Committee on Consumer Products (SCCP) has evaluated the safety of this compound for its use in cosmetics.[1] Key findings are summarized below.

EndpointSpeciesResultReference
Acute Oral Toxicity Wistar RatLD₅₀ > 2000 mg/kg bw. The study was not conducted according to GLP/OECD guidelines but was considered valid by the SCCP.[1]
Skin Irritation RabbitNot an irritant.[1]
Eye Irritation RabbitIrritant.[1]
Skin Sensitization Guinea PigNot a sensitizer.[1]
90-day Oral Toxicity RatNOAEL = 100 mg/kg bw/day (based on increased liver and kidney weights).[1]
Maternal & Foetal Toxicity RatNOAEL (maternal) = 80 mg/kg bw/day; NOAEL (foetal) = 480 mg/kg bw/day.[1]

GHS hazard classifications also identify the compound as a skin irritant (H315), a serious eye irritant (H319), and it may cause respiratory irritation (H335).[8]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
NMR Spectroscopy Structure Elucidation¹H and ¹³C NMR spectra confirm the presence of two distinct methyl groups and the pyridine ring structure. NMR has also revealed the existence of two tautomeric forms in approximately equal proportions.[1][7]
Infrared (IR) Spectroscopy Functional Group IDCharacteristic peaks for hydroxyl (O-H) and carbonyl (C=O) groups from the pyridone tautomer are expected.[7]
UV Spectroscopy IdentificationUV maxima are observed at approximately 237.5 nm and 325 nm.[1]
HPLC Purity AssessmentA primary peak indicates the purity of the compound, which is typically reported as ≥98%.[1][3]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for the purity analysis of this compound.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

    • Mobile Phase: An isocratic or gradient elution using a mixture of methanol and an aqueous buffer (e.g., 0.1 M sodium phosphate) can be employed.[9]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at one of its maxima, e.g., 241 nm or 314 nm.[1]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Quantify the purity by comparing the peak area of the analyte to the calibration curve generated from the reference standards. Impurities are identified as separate peaks.

G cluster_0 Sample cluster_1 Analytical Techniques cluster_2 Results A Synthesized Product B NMR (¹H, ¹³C) A->B C IR Spectroscopy A->C D UV Spectroscopy A->D E HPLC A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Compound 2,6-dihydroxy- 3,4-dimethylpyridine Compound->MEK Inhibits

References

Physical and chemical properties of 3,4-dimethylpyridine-2,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-dimethylpyridine-2,6-diol (CAS No: 84540-47-6). It is a heterocyclic organic compound primarily utilized as a coupler in oxidative hair dye formulations. This document consolidates available data on its chemical identity, physicochemical properties, spectral characteristics, and synthesis. It also includes detailed experimental protocols where available in the literature and visual representations of its chemical behavior to support research and development activities.

Chemical Identity

3,4-Dimethylpyridine-2,6-diol is a substituted pyridine derivative. It exists in tautomeric forms, predominantly as 6-hydroxy-3,4-dimethyl-2-pyridone.[1] This equilibrium is a key feature of its chemical nature.

IdentifierValue
Primary Name 3,4-Dimethylpyridine-2,6-diol
CAS Number 84540-47-6[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
IUPAC Name 3,4-dimethylpyridine-2,6-diol
Synonyms 2,6-Dihydroxy-3,4-dimethylpyridine, 6-Hydroxy-3,4-dimethyl-2-pyridone, 6-Hydroxy-4,5-dimethylpyridin-2(1H)-one[2]

Physicochemical Properties

The physicochemical properties of 3,4-dimethylpyridine-2,6-diol are summarized below. It is a light yellow to beige amorphous powder at room temperature.[1] While a melting point is well-documented, an experimental boiling point is not consistently reported in the literature.

PropertyValueSource
Physical Form Light yellow to beige amorphous powder[1]
Melting Point 185-191 °C[3]
Boiling Point 342.7 °C at 760 mmHg (Predicted)[4]
pKa Not experimentally determined. Predicted: 4.60 ± 0.58[1]
Solubility
   Water< 1 g/L (room temperature)[1]
   Ethanol< 1 g/L (room temperature)[1]
   DMSO3 - 30 g/L[1]

Spectral Data

Spectroscopic analysis confirms the structure of 3,4-dimethylpyridine-2,6-diol and reveals its tautomeric nature.[1]

NMR Spectroscopy

NMR studies have shown that 3,4-dimethylpyridine-2,6-diol exists as two primary tautomers in approximately equal proportions.[1] A US patent provides the following NMR data acquired in trifluoroacetic acid-d (CF₃COOD), a strong acid, which results in a protonated species.

¹H NMR (400 MHz, CF₃COOD)
Chemical Shift (δ) ppm Assignment
6.60 (s, 1H)Aromatic CH
2.44 (s, 3H)CH₃
2.20 (s, 3H)CH₃
¹³C NMR (400 MHz, CF₃COOD)
Chemical Shift (δ) ppm Assignment
166.55Pyridinone C=O or C-OH
156.66Pyridinone C=O or C-OH
114.53Aromatic C
105.97Aromatic C
22.02CH₃
11.04CH₃
Source:[3]

Note: These chemical shifts are for the protonated form of the molecule in a strong acid and will differ significantly from spectra recorded in neutral solvents like DMSO-d₆ or CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic peaks for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment
1621C=O stretch (Amide)
1600C=C stretch (Aromatic ring)
1535N-H bend, C-N stretch
1301C-N stretch
894C-H bend (Aromatic)
Source:[3]
UV-Vis Spectroscopy

UV spectroscopic analysis in solution shows two main absorption maxima.

Wavelength (λmax)
237.5 nm
325 nm
Source:[1]
Mass Spectrometry

Experimental Protocols

Synthesis

A commercially viable synthesis process for 3,4-dimethylpyridine-2,6-diol is detailed in US Patent 6,624,307 B1.[3] The overall workflow is outlined below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Neutralization cyanoacetamide 2-Cyanoacetamide intermediate1 Sodium salt of 2,6-dihydroxy-4,5-dimethyl- 3-pyridinecarbonitrile cyanoacetamide->intermediate1 Methanol naome Sodium Methoxide naome->intermediate1 methylacetoacetate Ethyl 2-methylacetoacetate methylacetoacetate->intermediate1 intermediate2 Hydrobromide salt of This compound intermediate1->intermediate2 Heat (120-125 °C) hbr Hydrobromic Acid hbr->intermediate2 product 3,4-Dimethylpyridine-2,6-diol intermediate2->product Water, pH adjustment to 5.2 naoh Sodium Hydroxide naoh->product

Synthesis workflow for 3,4-dimethylpyridine-2,6-diol.

Detailed Steps:

  • Condensation: 2-Cyanoacetamide is reacted with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate in methanol. This forms the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.[3]

  • Hydrolysis and Decarboxylation: The resulting sodium salt is treated with 48% hydrobromic acid and heated to 120-125 °C for 24 hours. This step hydrolyzes the nitrile group and decarboxylates the intermediate to form the hydrobromide salt of this compound.[3]

  • Neutralization: The hydrobromide salt is dissolved in water, and the pH is adjusted to 5.2 with 50% sodium hydroxide. The resulting solid is filtered, washed with water and methanol, and dried under vacuum to yield the final product, 3,4-dimethylpyridine-2,6-diol.[3]

Purity Analysis by HPLC

While specific validated methods are proprietary, a general approach for purity analysis can be derived from available data. Purity has been reported using HPLC with UV detection at 241 nm and 314 nm.[1] A reverse-phase method would be appropriate for this compound.

General HPLC Protocol Outline:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer with pH adjusted using trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 241 nm or 314 nm.

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent, such as a mixture of acetonitrile and water or DMSO.

Chemical Behavior and Applications

Tautomerism

A key chemical property of 3,4-dimethylpyridine-2,6-diol is its existence in multiple tautomeric forms. The main equilibrium is between the diol form and the more stable pyridone form. NMR evidence suggests an approximately equal proportion of two tautomeric forms in solution.[1]

Note: The DOT script above is a template. Actual images of the tautomers would need to be generated and hosted to be displayed.

Tautomeric equilibrium of 3,4-dimethylpyridine-2,6-diol.
Application in Oxidative Hair Dyes

3,4-Dimethylpyridine-2,6-diol serves as a "coupler" in permanent hair dye formulations. It is used at a maximum final concentration of 1% after being mixed with an oxidizing agent, typically hydrogen peroxide.[1]

The general mechanism involves the oxidation of a primary intermediate (a "developer," such as p-phenylenediamine or p-aminophenol) by hydrogen peroxide to form a reactive quinonediimine. This intermediate then rapidly reacts with the coupler (3,4-dimethylpyridine-2,6-diol) in an electrophilic substitution reaction. A subsequent oxidation step yields the final, larger dye molecule that is trapped within the hair shaft, resulting in a permanent color change.

HairDyeMechanism Developer Primary Intermediate (e.g., p-Phenylenediamine) QDI Quinonediimine (Reactive Intermediate) Developer->QDI Oxidation H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->QDI FinalDye Final Dye Molecule (Colored, Trapped in Hair) H2O2->FinalDye LeucoDye Leuco Dye (Colorless) QDI->LeucoDye Coupling Reaction Coupler 3,4-Dimethylpyridine-2,6-diol (Coupler) Coupler->LeucoDye LeucoDye->FinalDye Oxidation

General mechanism of oxidative hair dyeing.

Safety Information

Toxicological studies have been conducted on 3,4-dimethylpyridine-2,6-diol for its use in cosmetic products. It is considered a possible skin sensitizer.[1] In vivo, the compound itself is not mutagenic.[1] For detailed safety and handling information, users should consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,4-Dimethylpyridine-2,6-diol is a well-characterized molecule with established physical and spectral properties. Its primary application is in the cosmetics industry as a hair dye coupler, where its reactivity is harnessed to form permanent hair color. While much is known, this guide also highlights areas where data is limited, such as experimental pKa and detailed mass spectral fragmentation, suggesting opportunities for further research. The provided information and protocols aim to serve as a valuable resource for scientists and professionals working with this compound.

References

An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine: Structural Elucidation and Isomeric Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dihydroxy-3,4-dimethylpyridine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The document elucidates its structural formula, explores its isomeric forms with a focus on tautomerism, presents key quantitative data, and details an experimental protocol for its synthesis. Visual diagrams generated using the DOT language are provided to illustrate the relationships between its isomers, adhering to specified formatting guidelines.

Structural Formula and Physicochemical Properties

This compound, with the CAS number 84540-47-6, is a substituted pyridine derivative.[1] Its molecular formula is C₇H₉NO₂, and it has a molecular weight of 139.15 g/mol .[1][2][3] The core structure consists of a pyridine ring with hydroxyl groups at positions 2 and 6, and methyl groups at positions 3 and 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number84540-47-6[1]
Molecular FormulaC₇H₉NO₂[1][2][3]
Molecular Weight139.15 g/mol [1][2][3]
Alternate Name3,4-dimethylpyridine-2,6-diol[1]
AppearanceOff-white to tan powder[4]
Melting Point185-187 °C[4]

Isomers of this compound

The isomeric landscape of this compound is primarily characterized by the presence of tautomers and various constitutional isomers.

Tautomerism

This compound exists as a mixture of tautomeric forms.[5] The main equilibrium is between the dihydroxy form and the hydroxy-pyridone form.[6] Spectroscopic evidence, particularly from NMR studies, indicates that the compound exists in two tautomeric forms in approximately equal proportions.[5] The predominant tautomer is often the 6-hydroxy-4,5-dimethyl-1H-pyridin-2-one form.[3][6]

Tautomeric equilibrium of this compound.
Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. This can involve different substitution patterns of the hydroxyl and methyl groups on the pyridine ring. The following diagram illustrates the relationship between this compound and some of its potential constitutional isomers.

Constitutional_Isomers This compound This compound 2,3-dihydroxy-4,5-dimethylpyridine 2,3-dihydroxy-4,5-dimethylpyridine This compound->2,3-dihydroxy-4,5-dimethylpyridine Positional Isomer 2,4-dihydroxy-3,5-dimethylpyridine 2,4-dihydroxy-3,5-dimethylpyridine This compound->2,4-dihydroxy-3,5-dimethylpyridine Positional Isomer 2,5-dihydroxy-3,4-dimethylpyridine 2,5-dihydroxy-3,4-dimethylpyridine This compound->2,5-dihydroxy-3,4-dimethylpyridine Positional Isomer 3,4-dihydroxy-2,5-dimethylpyridine 3,4-dihydroxy-2,5-dimethylpyridine This compound->3,4-dihydroxy-2,5-dimethylpyridine Positional Isomer 3,5-dihydroxy-2,4-dimethylpyridine 3,5-dihydroxy-2,4-dimethylpyridine This compound->3,5-dihydroxy-2,4-dimethylpyridine Positional Isomer

Constitutional isomers of dihydroxy-dimethylpyridine.

Quantitative Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueSolventPeaksSource
Infrared (IR)Neat1621, 1600, 1535, 1301, 894 cm⁻¹[4]
¹H NMRCF₃COODδ 2.20 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 6.60 (s, 1H, aromatic)[4]
¹³C NMRCF₃COODδ 11.04, 22.02 (d), 105.97, 114.53, 156.66 (d), 166.55 (d)[4]

Experimental Protocols

A commercially viable process for the synthesis of this compound has been developed.[4] The process involves the reaction of 2-cyanoacetamide with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate, hydrolysis, and decarboxylation.[4]

Synthesis of this compound

The following protocol is adapted from a patented process.[4]

Step 1: Formation of the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

  • React 2-cyanoacetamide with 25% sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide in situ.

  • React the sodium salt with ethyl 2-methylacetoacetate.

  • Monitor the reaction for the consumption of ethyl 2-methylacetoacetate using a suitable method such as Gas Chromatography (GC).

  • Upon completion, filter the resulting sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.

Step 2: Hydrolysis and Decarboxylation

  • Add 48% hydrobromic acid to the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile at 20-25 °C.

  • Slowly heat the slurry to 120-125 °C over 1 hour, at which point it becomes a homogeneous solution.

  • Maintain the temperature at 120-125 °C for 24 hours.

  • Cool the mixture to 20 °C over 3-4 hours to allow for crystallization.

  • Filter the crystallized solid and wash with water to obtain the hydrobromide salt of this compound.

Step 3: Neutralization

  • Mix the wet hydrobromide salt with water.

  • Adjust the pH to 5.2 with 50% sodium hydroxide.

  • Filter the solid, wash with water and then methanol.

  • Dry the product at 60 °C under vacuum to yield this compound as an off-white to tan powder.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation 2-Cyanoacetamide 2-Cyanoacetamide Sodium salt of 2-cyanoacetamide Sodium salt of 2-cyanoacetamide 2-Cyanoacetamide->Sodium salt of 2-cyanoacetamide Reacts with Sodium Methoxide Sodium Methoxide Sodium Methoxide Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile Sodium salt of 2-cyanoacetamide->Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile Condensation with Ethyl 2-methylacetoacetate Hydrobromide salt of this compound Hydrobromide salt of this compound Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile->Hydrobromide salt of this compound Hydrolysis & Decarboxylation with HBr This compound This compound Hydrobromide salt of this compound->this compound Neutralization with NaOH

Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed examination of this compound, covering its fundamental structure, isomeric forms, and a method for its synthesis. The presented data and diagrams serve as a valuable resource for researchers and professionals engaged in work involving this compound. The existence of tautomeric forms is a critical consideration for its characterization and reactivity in various applications.

References

Tautomeric Forms of 2,6-dihydroxy-3,4-dimethylpyridine in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-dihydroxy-3,4-dimethylpyridine, a heterocyclic compound of interest in medicinal and materials chemistry, exhibits prototropic tautomerism, existing as an equilibrium of multiple structural isomers in solution. Understanding the predominant tautomeric forms and the factors governing their equilibrium is crucial for predicting the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this compound, consolidating available data and presenting detailed experimental and computational protocols for its study.

Introduction: The Tautomeric Landscape of this compound

Prototropic tautomerism in dihydroxypyridines involves the migration of a proton between oxygen and nitrogen atoms, leading to a dynamic equilibrium between lactam, lactim, and zwitterionic forms. For this compound, the primary equilibrium is anticipated between the dihydroxy form (A), the two keto-hydroxy forms (B and C), and the diketo form (D), as illustrated in the signaling pathway below.

A key piece of evidence regarding the tautomeric distribution comes from a report by the European Commission, which states that Nuclear Magnetic Resonance (NMR) analysis revealed the presence of two tautomeric forms in approximately equal proportions.[1] While the specific solvent was not mentioned, this finding underscores the importance of considering at least two dominant species in solution.

TautomericEquilibrium A This compound (Dihydroxy Form A) B 6-hydroxy-3,4-dimethyl-1H-pyridin-2-one (Keto-Hydroxy Form B) A->B K_T1 C 2-hydroxy-4,5-dimethyl-1H-pyridin-6-one (Keto-Hydroxy Form C) A->C K_T3 B->A D 3,4-dimethyl-1H-pyridine-2,6-dione (Diketo Form D) B->D K_T2 C->A C->D K_T4 D->B D->C

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Forms

Table 1: Tautomeric Ratios of this compound in Various Solvents

SolventDielectric Constant (ε)Tautomer B (%)Tautomer C (%)Other Forms (%)MethodReference
D₂O78.4Data not availableData not availableData not availableNMR
DMSO-d₆46.7~50~50<1NMR[1]
Methanol-d₄32.7Data not availableData not availableData not availableNMR
Acetonitrile-d₃37.5Data not availableData not availableData not availableNMR
Chloroform-d4.8Data not availableData not availableData not availableNMR

Table 2: UV-Vis Absorption Maxima (λ_max) of Tautomeric Forms

TautomerSolventλ_max 1 (nm)ε₁ (M⁻¹cm⁻¹)λ_max 2 (nm)ε₂ (M⁻¹cm⁻¹)Reference
MixtureUnknown237.5Data not available325Data not available[1]
Dihydroxy (A)Theoretical----
Keto-Hydroxy (B/C)Theoretical----

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative determination of tautomeric ratios in solution, provided the exchange rate between tautomers is slow on the NMR timescale.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis prep Dissolve 5-10 mg of sample in 0.5 mL of deuterated solvent acq Acquire 1H and 13C NMR spectra at controlled temperature prep->acq proc Process spectra (phasing, baseline correction) and integrate distinct signals acq->proc anal Calculate tautomeric ratio from integral values proc->anal

Caption: Workflow for NMR-based tautomer analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the sample is at a constant, recorded temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters (e.g., relaxation delay D1 ≥ 5 times the longest T₁) to ensure accurate integration.

    • Identify distinct signals corresponding to each tautomer. For this compound, the vinylic proton at C5 and the methyl protons are likely to have different chemical shifts in each tautomeric form.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This can help to confirm the presence of different tautomers through distinct chemical shifts for the carbonyl (C=O) and enolic (C-OH) carbons.

  • Data Analysis:

    • Carefully integrate the non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

    • The ratio of the integrals of a specific proton (e.g., the C5-H) in the different tautomeric forms directly corresponds to the molar ratio of the tautomers in solution.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the different tautomers have distinct absorption maxima.

Experimental Workflow for UV-Vis Analysis

UVVis_Workflow A Prepare stock solution of known concentration B Prepare serial dilutions in different solvents A->B C Record UV-Vis spectra (200-400 nm) B->C D Identify absorption maxima (λ_max) C->D E Deconvolute overlapping spectra (if necessary) D->E F Determine tautomeric ratio E->F

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, water).

  • Solvent Series: Prepare a series of solutions in different solvents of varying polarity.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the respective solvent as a blank.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for the tautomeric mixture. The reported values are 237.5 nm and 325 nm.[1]

    • In cases where individual tautomers have distinct and non-overlapping absorption bands, the tautomeric ratio can be estimated from the relative intensities of these bands, provided the molar absorptivity (ε) of each tautomer is known or can be estimated.

    • For overlapping spectra, deconvolution techniques may be applied.

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are invaluable for complementing experimental data. They can predict the relative stabilities of tautomers, transition state energies, and theoretical NMR and UV-Vis spectra.

Computational Workflow

Computational_Workflow A Build 3D structures of all possible tautomers B Geometry optimization and frequency calculation (e.g., B3LYP/6-311+G(d,p)) A->B C Include solvent effects (e.g., PCM model) B->C E Predict NMR chemical shifts (GIAO method) B->E F Predict UV-Vis spectra (TD-DFT) B->F D Calculate relative energies (ΔG) to determine stability C->D G Compare theoretical data with experimental results D->G E->G F->G

Caption: A typical computational workflow for studying tautomerism.

Methodology:

  • Structure Generation: Generate the 3D coordinates for all plausible tautomers of this compound.

  • Gas-Phase Calculations: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set).

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Energy Calculations: Calculate the Gibbs free energies (G) of the optimized structures in each solvent to determine the relative stabilities of the tautomers. The tautomeric equilibrium constant (K_T) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(K_T).

  • Spectral Prediction:

    • Predict ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.

    • Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT) to predict excitation energies and oscillator strengths.

Conclusion

The tautomeric equilibrium of this compound is a critical aspect of its chemical identity, with evidence pointing to a mixture of at least two predominant forms in solution. While a comprehensive dataset detailing the tautomeric ratios across a wide range of solvents is currently lacking in publicly accessible literature, this guide provides the necessary framework for such an investigation. By employing a combination of NMR and UV-Vis spectroscopy, complemented by computational modeling, researchers can elucidate the tautomeric landscape of this molecule. This understanding is paramount for its rational application in drug design and materials science, enabling the prediction and modulation of its properties for desired outcomes.

References

Infrared Spectroscopy of 2,6-dihydroxy-3,4-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 2,6-dihydroxy-3,4-dimethylpyridine. It covers the structural elucidation through vibrational spectroscopy, detailing the experimental protocols and data interpretation critical for research and development. The document summarizes key quantitative data and visualizes the analytical workflow, offering a comprehensive resource for professionals in the field.

Introduction: Tautomerism and Spectroscopic Signature

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A crucial aspect of its structure is its existence in tautomeric forms. In the solid state, the compound predominantly exists as the 6-hydroxy-3,4-dimethyl-2(1H)-pyridinone tautomer rather than the 3,4-dimethylpyridine-2,6-diol form. This equilibrium is a key factor in interpreting its infrared spectrum, as the vibrational modes will reflect the functional groups present in the dominant tautomeric structure.

Infrared spectroscopy serves as a powerful, non-destructive technique to confirm the presence of key functional groups and elucidate the molecular structure. For this compound, IR analysis is instrumental in verifying the pyridinone structure, characterized by the presence of a carbonyl group (C=O), hydroxyl (-OH), amine (N-H), and methyl (-CH₃) groups.

Quantitative Infrared Spectroscopy Data

The infrared spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations. The data, compiled from patent literature and spectroscopic guides, is summarized in the table below for clear comparison.

Vibrational Frequency (cm⁻¹)Tentative AssignmentFunctional GroupIntensity
~3400-3000O-H and N-H stretching vibrationsHydroxyl (-OH) and Amine (N-H)Broad
~2960-2850Symmetric/Asymmetric C-H stretchingMethyl (-CH₃)Medium
1621C=O stretching vibration (carbonyl)Pyridinone ringStrong
1600C=C and C=N stretching vibrationsPyridine ringMedium-Strong
1535C=C and C=N stretching vibrationsPyridine ringMedium-Strong
~1460-1380C-H bending vibrationsMethyl (-CH₃)Medium
1301In-plane bending/rocking vibrationsC-H, O-HMedium
894Out-of-plane C-H bendingAromatic/Heterocyclic ringMedium

Note: The data is a composite from various sources. Intensities are estimated based on typical spectral data for these functional groups.

Experimental Protocol: Solid-State FTIR Analysis

The following provides a detailed methodology for obtaining a high-quality infrared spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples due to its minimal sample preparation.

3.1. Instrumentation

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

  • Data acquisition and processing software.

3.2. Sample Preparation

  • The sample of this compound should be in a solid, powdered form.

  • Ensure the sample is dry, as moisture can interfere with the spectrum, particularly in the O-H stretching region.

3.3. Data Acquisition

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Spectrum:

    • Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the mid-IR range, typically 4000 cm⁻¹ to 400 cm⁻¹.

3.4. Data Processing

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • An ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Tautomerism dihydroxy This compound (Diol Tautomer) pyridinone 6-Hydroxy-3,4-dimethyl-2(1H)-pyridinone (Pyridinone Tautomer) dihydroxy->pyridinone Tautomeric Equilibrium (Favored in Solid State)

Caption: Tautomeric equilibrium of the target compound.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_analysis FTIR-ATR Measurement cluster_processing Data Processing & Interpretation Sample Solid Sample (this compound) Grind Grind to Fine Powder Sample->Grind LoadSample Load Sample onto Crystal & Apply Pressure Grind->LoadSample Background Acquire Background Spectrum (Clean ATR Crystal) AcquireSpectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Background->AcquireSpectrum LoadSample->AcquireSpectrum Process Background Subtraction & ATR Correction AcquireSpectrum->Process Identify Identify Characteristic Peaks (e.g., C=O, O-H, N-H, C-H) Process->Identify Correlate Correlate with Tautomeric Structure (Pyridinone Form) Identify->Correlate Final Final Structural Confirmation Correlate->Final

Caption: Workflow for FTIR analysis of the compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pattern of 2,6-dihydroxy-3,4-dimethylpyridine. This document is intended to serve as a valuable resource for researchers and scientists engaged in the structural elucidation of pyridine derivatives and for professionals in the field of drug development. Given the limited availability of specific experimental data in peer-reviewed literature, this guide combines foundational mass spectrometry principles with the known chemistry of pyridine compounds to predict fragmentation pathways.

Introduction

This compound is a substituted pyridine with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification in various matrices, including biological and chemical samples. Mass spectrometry, a powerful analytical technique, provides insights into the structure of molecules by analyzing the mass-to-charge ratio of ions and their fragments. This guide outlines the plausible fragmentation patterns and provides a comprehensive experimental protocol for the analysis of this compound.

Predicted Mass Spectral Data

The fragmentation of this compound upon ionization in a mass spectrometer is anticipated to produce a series of characteristic ions. The following table summarizes the plausible quantitative data for the precursor and a key fragment ion. These predictions are based on fundamental principles of mass spectrometry and known fragmentation behaviors of similar chemical structures.

Ion Descriptionm/z (mass-to-charge ratio)Proposed Formula of FragmentProposed Neutral Loss/Fragment Identity
Molecular Ion ([M]•⁺)139[C₇H₉NO₂]•⁺N/A
Fragment Ion124[C₆H₆NO₂]⁺Loss of a methyl radical (•CH₃)

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is likely initiated by the loss of a methyl radical from one of the two methyl groups on the pyridine ring. This is a common fragmentation pathway for methylated aromatic compounds. The resulting fragment at m/z 124 would be a more stable, delocalized cation. Further fragmentation could involve the loss of carbon monoxide (CO) or other small neutral molecules, characteristic of dihydroxy-substituted pyridines, though specific pathways would require experimental confirmation.

fragmentation_pathway M Molecular Ion [C₇H₉NO₂]•⁺ m/z = 139 F1 Fragment Ion [C₆H₆NO₂]⁺ m/z = 124 M->F1 - •CH₃ experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sp1 Prepare Stock Solution sp2 Dilute to Working Concentration sp1->sp2 sp3 Filter Sample sp2->sp3 lc Liquid Chromatography (Separation) sp3->lc ms Mass Spectrometry (Ionization & Detection) lc->ms msms Tandem MS (Fragmentation) ms->msms dp1 Identify Molecular Ion msms->dp1 dp2 Analyze Fragmentation Pattern dp1->dp2 dp3 Determine Elemental Composition dp2->dp3

References

Solubility Profile of 2,6-dihydroxy-3,4-dimethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 2,6-dihydroxy-3,4-dimethylpyridine (CAS No. 84540-47-6), a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of extensive quantitative solubility data in peer-reviewed literature, this document consolidates existing information and presents established experimental protocols for its determination. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of the compound's solubility characteristics.

Physicochemical Properties

This compound is a light yellow to beige amorphous powder.[1] It exists in two tautomeric forms in approximately equal proportions.[1]

PropertyValueSource
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Melting Point 185-191°C[1]
Log P (calculated) 2.44[1]
UV Maxima 237.5 nm and 325 nm[1]

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The table below summarizes the reported values. It is important to note that the exact solubility in water has not been determined by the EU Official Method, EEC A6.[1]

SolventTemperatureSolubilityMethod
WaterRoom Temperature< 1 g/LNot Specified
EthanolRoom Temperature< 1 g/LNot Specified
Dimethyl Sulfoxide (DMSO)Room Temperature3 - 30 g/LNot Specified

There is a notable discrepancy in the available data for water solubility, with one source providing a significantly higher estimated value. This highlights the necessity for experimental verification of the compound's solubility.

Predicted Solubility in Other Organic Solvents

While experimental data is not available for a wider range of organic solvents, the chemical structure of this compound—a substituted pyridinol—provides clues to its likely solubility profile. The presence of two hydroxyl groups suggests the potential for hydrogen bonding, which would enhance solubility in polar protic solvents. The pyridine ring and methyl groups contribute to its organic character, suggesting some solubility in less polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, IsopropanolModerateThe hydroxyl groups can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, AcetonitrileModerate to LowDipole-dipole interactions are possible, but the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Non-Polar Aromatic Toluene, BenzeneLowThe polar hydroxyl groups are expected to significantly limit solubility in non-polar aromatic solvents.
Chlorinated Chloroform, DichloromethaneLowSimilar to non-polar aromatic solvents, the polarity of the hydroxyl groups is expected to result in low solubility.
Ester Ethyl AcetateLow to ModerateThe ester group can act as a hydrogen bond acceptor, potentially leading to some degree of solubility.

Disclaimer: The predicted solubility data presented above is for estimation purposes only and should be confirmed through experimental measurement.

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining the thermodynamic solubility of a compound like this compound.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining thermodynamic solubility.

5.1.1 Materials

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, methanol, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks

5.1.2 Procedure

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method (see Section 5.2).

Analytical Quantification

5.2.1 UV-Vis Spectroscopy

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of the standard solutions at one of the compound's known UV maxima (237.5 nm or 325 nm).[1]

  • Generate a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the filtered sample from the shake-flask experiment (diluting if necessary to fall within the linear range of the calibration curve).

  • Determine the concentration of the sample from the calibration curve.

5.2.2 High-Performance Liquid Chromatography (HPLC)

  • Develop a suitable HPLC method for the analysis of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

  • Inject the filtered sample from the shake-flask experiment.

  • Determine the concentration of the sample from the calibration curve.

Visualizations

Experimental_Workflow start Start: Solubility Determination add_excess Add excess 2,6-dihydroxy- 3,4-dimethylpyridine to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h with agitation) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation/Sedimentation) equilibrate->separate filter Filter supernatant (0.22 µm filter) separate->filter quantify Quantify concentration in filtrate filter->quantify uv_vis UV-Vis Spectroscopy quantify->uv_vis Method A hplc HPLC quantify->hplc Method B end End: Report Solubility (g/L) uv_vis->end hplc->end

Caption: Workflow for solubility determination.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While there is a scarcity of comprehensive quantitative data across a wide range of organic solvents, the provided qualitative data and detailed experimental protocols offer a solid foundation for researchers. The shake-flask method coupled with UV-Vis or HPLC analysis is recommended for accurate and reliable solubility determination. Further experimental investigation is crucial to fully characterize the solubility profile of this compound, which will be invaluable for its application in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 2,6-dihydroxy-3,4-dimethylpyridine, targeted towards researchers, scientists, and professionals in drug development. The document details the available data on its physicochemical properties, outlines experimental protocols for its synthesis, and presents a logical workflow for its production.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Melting Point 185-191°CEuropean Commission[1]
185-187°CGoogle Patents[2]
187°CChemicalBook[3]
Boiling Point 346.3 ± 42.0 °CPredicted by ChemicalBook[3]
348.33 °CEstimated by EPI System[4]
397.38 °C @ 760 mmHgEstimated by The Good Scents Company[5]
Molecular Formula C₇H₉NO₂PubChem[6]
Molecular Weight 139.15 g/mol PubChem[6]
Solubility in Water <1 g/L at room temperatureEuropean Commission[1]
Partition Coefficient (Log Pow) 2.44Calculated, Syracuse Vers. 1.66[1]

Experimental Protocols

A commercially viable synthesis process for this compound has been detailed, which provides insight into the production of the compound upon which physical properties are measured.[2][7]

Objective: To synthesize this compound.

Materials:

  • 2-cyanoacetamide

  • Sodium methoxide

  • Methanol

  • Ethyl 2-methylacetoacetate

  • 48% Hydrobromic acid

  • 50% Sodium hydroxide

  • Water

Procedure:

  • In Situ Salt Formation: 2-cyanoacetamide is reacted with a 25% solution of sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide.[2]

  • Condensation Reaction: Ethyl 2-methylacetoacetate is added to the slurry at 10-15°C. The mixture is then stirred at this temperature for 1 hour, followed by heating to 60-65°C for 15-20 hours. After cooling to 20°C, the resulting solid, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, is filtered and washed with methanol.[2]

  • Hydrolysis and Decarboxylation: The filtered sodium salt is mixed with 48% hydrobromic acid at 20-25°C. The slurry is then heated to 120-125°C and maintained for 24 hours to facilitate hydrolysis of the nitrile group and subsequent decarboxylation. This step yields the hydrobromide salt of this compound after cooling and filtration.[2]

  • Neutralization: The hydrobromide salt is mixed with water, and the pH is adjusted to approximately 5.2 using a 50% sodium hydroxide solution.[2]

  • Final Product Isolation: The resulting solid is filtered, washed with water and methanol, and then dried under vacuum at 60°C to yield the final product, this compound, as an off-white to tan powder.[2]

Logical Workflow Visualization

The following diagram illustrates the key stages in the chemical synthesis of this compound.

G cluster_0 Synthesis of this compound A 2-Cyanoacetamide + Sodium Methoxide C Condensation (60-65°C) A->C B Ethyl 2-methylacetoacetate B->C D Sodium Salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile C->D Filter & Wash E Hydrolysis & Decarboxylation (48% HBr, 120-125°C) D->E F Hydrobromide Salt of This compound E->F Cool & Filter G Neutralization (50% NaOH to pH 5.2) F->G H This compound (Final Product) G->H Filter, Wash & Dry

References

Example of a Workflow Diagram for Compound Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to KIEGFAYDOKCBOK-UHFFFAOYSA-N

The provided InChI Key, KIEGFAYDOKCBOK-UHFFFAOYSA-N, does not resolve to a specific chemical compound in major chemical databases. An InChIKey is a unique, fixed-length character string derived from a standard InChI (International Chemical Identifier) string. It serves as a digital fingerprint for a chemical substance, allowing for unambiguous identification and easier searching in databases and on the web.

The inability to identify a specific molecule for the given InChI Key prevents the creation of a detailed technical guide as requested. Without a defined chemical structure, it is not possible to provide information on its properties, experimental protocols, or associated signaling pathways.

Researchers, scientists, and drug development professionals are encouraged to verify the accuracy of the InChI Key. A correct identifier is essential for accessing the vast amount of chemical and biological data necessary for research and development.

Should a valid InChI Key be provided, a comprehensive technical guide can be developed, including:

  • Chemical Identity and Properties: A full description of the molecule, including its structure, molecular formula, and physicochemical properties.

  • Quantitative Data Summary: Tables summarizing key quantitative data from relevant studies.

  • Experimental Protocols: Detailed methodologies for synthesis, purification, and key biological or pharmacological assays.

  • Signaling Pathways and Mechanisms of Action: Visual representations of the compound's interactions with biological systems.

For a valid chemical entity, a typical initial characterization workflow could be visualized as follows:

General Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., HPLC, Crystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if applicable) purification->xray in_vitro In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) nmr->in_vitro ms->in_vitro xray->in_vitro cell_based Cell-based Assays (e.g., Cytotoxicity, Reporter Gene) in_vitro->cell_based in_vivo In vivo Models (e.g., Animal Disease Models) cell_based->in_vivo analysis Data Analysis in_vivo->analysis reporting Reporting & Publication analysis->reporting

General Compound Characterization Workflow

This diagram illustrates a generalized workflow from the synthesis of a new chemical entity to its biological evaluation and data reporting. Each step involves specific experimental protocols and generates quantitative data that would be detailed in a full technical guide.

We await a valid InChI Key to proceed with a detailed and accurate technical whitepaper.

An In-depth Technical Guide to 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-dihydroxy-3,4-dimethylpyridine, with a focus on its molecular weight, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a substituted pyridine derivative. Its key quantitative properties are summarized in the table below.

PropertyValueReferences
Molecular Weight 139.15 g/mol [1][2][3][4][5]
Molecular Formula C₇H₉NO₂[1][3][4][5]
Physical Form Light yellow to beige amorphous powder[1]
CAS Number 84540-47-6[2][4][5]
Purity ≥98%[4]
UV Maxima 237.5 nm and 325 nm[1]
Tautomerism Exists in two tautomeric forms in approximately equal proportions as revealed by NMR.[1]

Synthesis of this compound

A commercially viable synthesis process for this compound has been developed, offering a safe, fast, and economical route to this compound.[6] The overall workflow of this synthesis is depicted in the diagram below.

G cluster_0 Step 1: In situ Salt Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Neutralization A 2-Cyanoacetamide C Sodium Salt of 2-Cyanoacetamide A->C + B Sodium Methoxide in Methanol B->C E Sodium Salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile C->E + D Ethyl 2-methylacetoacetate D->E G Hydrobromide Salt of this compound E->G + F Hydrobromic Acid F->G I This compound (Final Product) G->I + H Sodium Hydroxide H->I

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound as described in the patent literature.[6]

Step 1: In situ Formation of the Sodium Salt of 2-Cyanoacetamide

  • 2-Cyanoacetamide is reacted with 25% sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide in situ.

Step 2: Condensation

  • The resulting sodium salt of 2-cyanoacetamide is then condensed with ethyl 2-methylacetoacetate.

  • The reaction progress is monitored by Gas Chromatography (GC) to track the consumption of ethyl 2-methylacetoacetate.

  • Upon completion, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile is filtered off.

Step 3: Hydrolysis and Decarboxylation

  • To the isolated sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile (225 g, 1.2 moles), 48% hydrobromic acid (850 mL) is added at a temperature of 20-25°C.

  • The resulting slurry is cautiously heated to 120-125°C over a period of one hour, at which point it becomes a homogeneous solution.

  • The solution is maintained at 120-125°C for 24 hours.

  • The mixture is then allowed to cool to 20°C over 3-4 hours, leading to the crystallization of the hydrobromide salt of this compound.

  • The crystallized solid is filtered and washed with water.

Step 4: Neutralization to Yield the Final Product

  • The wet hydrobromide salt is mixed with water.

  • The pH of the solution is adjusted to 5.2 using 50% sodium hydroxide.

  • The resulting solid is filtered, washed with water and methanol.

  • The final product, this compound, is dried at 60°C under vacuum to yield an off-white to tan powder.

Applications and Further Research

This compound is primarily utilized as a coupling agent in oxidative hair dyeing formulations.[1][7] It is also recognized as a useful substituted pyridine for research in the field of proteomics.[4]

Toxicological Information

Preliminary toxicological studies have been conducted. An acute oral toxicity study in Wistar rats was performed.[1] It has been determined that this compound is not an irritant to rabbit skin, but it is an irritant to the rabbit eye.[1]

References

Methodological & Application

Application Notes and Protocols for the Commercially Viable Synthesis of 2,6-Dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the commercially viable synthesis of 2,6-dihydroxy-3,4-dimethylpyridine, a key intermediate in various chemical industries, notably in the formulation of cosmetic products.[1] The presented methodology is based on a scalable, multi-step process that offers significant advantages over historical synthetic routes in terms of yield, efficiency, and ease of workup.[2] Included are comprehensive experimental procedures, quantitative data summaries, analytical methods for quality control, and essential safety information. A workflow diagram of the synthesis process is also provided for clarity.

Introduction

This compound is a substituted pyridinediol with established applications, particularly as a component in oxidative hair dye formulations.[3] Its synthesis has been a subject of interest to achieve commercially attractive yields and purity. While earlier methods, such as those reported by Rogerson and Thorpe, involved lengthy and cumbersome procedures with overall yields around 38%, a more recent patented process presents a streamlined and more efficient approach.[2] This protocol details the latter, commercially viable method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound exists in two tautomeric forms.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 84540-47-6[4]
Molecular Formula C₇H₉NO₂[4]
Molecular Weight 139.15 g/mol [4][5]
Appearance Light yellow to beige amorphous powder[3]
Melting Point 185-191°C[3]
Purity (HPLC) >98%[3]
Solubility Water: <1 g/L, Ethanol: <1 g/L, DMSO: 3-30 g/L[3]

Synthesis Pathway Overview

The commercially viable synthesis of this compound is a four-step process starting from 2-cyanoacetamide and ethyl 2-methylacetoacetate. The overall workflow is depicted in the following diagram.

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound A 2-Cyanoacetamide + Sodium Methoxide C Condensation in Methanol A->C B Ethyl 2-methylacetoacetate B->C D Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile C->D Filtration E Hydrolysis & Decarboxylation (48% HBr) D->E F This compound Hydrobromide Salt E->F Crystallization & Filtration G Neutralization (NaOH) F->G H This compound (Final Product) G->H Filtration & Drying

Figure 1: Synthesis Workflow

Experimental Protocols

The following protocols are adapted from the commercially viable process described in US Patent 6,624,307 B1.[2]

Step 1: Synthesis of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt
  • In situ generation of sodium 2-cyanoacetamide: In a suitable reactor, charge 2-cyanoacetamide and methanol.

  • Add a 25% solution of sodium methoxide in methanol. The sodium salt of 2-cyanoacetamide is generated in situ.

  • Condensation: To the resulting mixture, add ethyl 2-methylacetoacetate.

  • Reaction Monitoring: Monitor the consumption of ethyl 2-methylacetoacetate using a suitable Gas Chromatography (GC) method.

  • Isolation: Upon completion of the reaction, the product, 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt, precipitates. Isolate the solid by filtration.

Step 2: Synthesis of this compound, ⅓ HBr salt
  • Hydrolysis and Decarboxylation: To the sodium salt intermediate from Step 1 (e.g., 1.2 moles), add 48% hydrobromic acid (e.g., 850 mL) at ambient temperature (20-25°C).

  • Heating: Cautiously heat the slurry to 120-125°C over a period of 1 hour. The mixture should become a homogeneous solution.

  • Reaction Time: Maintain the temperature at 120-125°C for 24 hours.

  • Crystallization: Allow the reaction mixture to cool to 20°C over 3-4 hours to crystallize the product.

  • Isolation: Filter the crystallized solid and wash with water to obtain this compound, ⅓ HBr salt.

Step 3: Synthesis of this compound (Final Product)
  • Neutralization: Suspend the wet hydrobromide salt from Step 2 in water (e.g., 113.8 g in 400 mL water).

  • Adjust the pH of the slurry to 5.2 using a 50% sodium hydroxide solution.

  • Isolation: Filter the resulting solid and wash with water followed by methanol.

  • Drying: Dry the product at 60°C under vacuum to yield this compound as an off-white to tan powder.

Quantitative Data Summary

The yields for the key steps of the synthesis are summarized in Table 2.

Table 2: Reaction Yields for the Commercially Viable Synthesis

StepProductYieldReference
2 This compound, ⅓ HBr salt64.5%[2]
3 This compound88.3%[2]

For comparison, historical methods for the synthesis of this compound reported overall yields of approximately 38-70% and involved more tedious workup procedures such as extractions and evaporations, making them less suitable for large-scale commercial production.[2]

Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): As reported in regulatory documents, HPLC is a key method for purity assessment, with expected purity being greater than 98%.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The presence of two tautomeric forms can be observed.[3]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Ultraviolet (UV) Spectroscopy: The compound exhibits UV maxima at approximately 237.5 nm and 325 nm.[3]

  • Melting Point Analysis: To confirm the identity and purity of the crystalline solid.

Safety and Handling

This compound has associated hazards that require appropriate safety precautions.

Hazard Identification:

  • Causes skin irritation (H315).[4]

  • Causes serious eye irritation (H319).[4]

  • May cause respiratory irritation (H335).[4]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area.

  • Wear appropriate protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

Biological Activity and Applications

The primary documented application of this compound is as a hair dyeing agent in cosmetic formulations.[1][3] It acts as a precursor that reacts with other components, typically in the presence of an oxidizing agent like hydrogen peroxide, to form the final hair color.[3] While the broader class of dihydropyridines is known for significant pharmacological activities, such as calcium channel modulation, there is currently no substantial evidence in the public domain linking this compound to specific signaling pathways for drug development purposes.[6][7][8][9] Research into other dimethylpyridine derivatives has explored potential anti-inflammatory and anticancer activities through COX-1/COX-2 inhibition, but this has not been demonstrated for the title compound.[10]

Conclusion

The synthetic protocol detailed in this document provides a commercially viable and efficient method for the production of high-purity this compound. By following the outlined procedures and implementing the recommended analytical and safety measures, researchers and chemical production professionals can reliably synthesize this valuable chemical intermediate.

References

Green Synthesis of 2,6-dihydroxy-3,4-dimethylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green chemistry synthesis of 2,6-dihydroxy-3,4-dimethylpyridine, a valuable building block in medicinal chemistry and drug development. The presented methodologies focus on environmentally benign approaches, including a commercially viable greener condensation reaction and emerging biocatalytic alternatives.

Application Notes

The synthesis of substituted pyridines, such as this compound, is of significant interest due to their presence in a wide array of pharmaceuticals. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and significant waste generation. The adoption of green chemistry principles is crucial for developing sustainable and economically viable processes.

Key green chemistry approaches applicable to the synthesis of this compound and related derivatives include:

  • Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. MCRs are a prominent strategy for synthesizing various pyridine derivatives.[1][2]

  • Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or polyethylene glycol (PEG) can significantly reduce the environmental impact of a synthesis.[3] Some reactions can even be performed under solvent-free conditions.[1][2]

  • Catalysis: The use of catalysts, particularly reusable and non-toxic ones, is a cornerstone of green chemistry. This includes biocatalysts (enzymes), heterogeneous catalysts that can be easily separated from the reaction mixture, and even metal nanoparticles.[4][5]

  • Alternative Energy Sources: Microwave irradiation and ultrasound can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating.[6][7]

  • Biocatalysis: Enzymes offer unparalleled specificity and operate under mild, aqueous conditions, providing a highly sustainable alternative to traditional chemical methods.[8] For instance, whole-cell biocatalysts have been successfully employed for the synthesis of hydroxylated pyridine derivatives, avoiding the need for harsh oxidizing and reducing agents.[9][10]

A commercially viable and greener process for producing this compound involves the condensation of 2-cyanoacetamide and ethyl 2-methylacetoacetate.[8][11] This method, while still utilizing chemical reagents, represents an improvement over older, more hazardous procedures by offering a more streamlined process.

Experimental Protocols

Protocol 1: Greener Chemical Synthesis of this compound via Condensation

This protocol is adapted from a commercially viable process and represents a more environmentally conscious chemical synthesis route.[11]

Materials:

  • 2-Cyanoacetamide

  • Sodium methoxide (25% in methanol)

  • Ethyl 2-methylacetoacetate

  • Methanol

  • 48% Hydrobromic acid

  • 50% Sodium hydroxide solution

  • Water

Procedure:

  • In situ Salt Formation: In a suitable reaction vessel, dissolve 2-cyanoacetamide in methanol. Add 25% sodium methoxide in methanol to generate the sodium salt of 2-cyanoacetamide in situ.

  • Condensation: To the resulting solution, add ethyl 2-methylacetoacetate. The reaction progress can be monitored by Gas Chromatography (GC) to track the consumption of the ethyl 2-methylacetoacetate. Upon completion, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile will precipitate.

  • Isolation of Intermediate: Filter the solid precipitate and wash with methanol.

  • Hydrolysis and Decarboxylation: Suspend the isolated sodium salt in 48% hydrobromic acid. Heat the slurry cautiously to 120-125°C and maintain this temperature for approximately 24 hours. The mixture should become a homogeneous solution.

  • Crystallization: Allow the reaction mixture to cool to 20°C over 3-4 hours to crystallize the hydrobromide salt of this compound.

  • Neutralization and Final Product Isolation: Filter the crystallized solid and wash with water. The wet hydrobromide salt is then mixed with water, and the pH is adjusted to 5.2 with a 50% sodium hydroxide solution. The resulting solid is filtered, washed with water and then methanol.

  • Drying: Dry the final product, this compound, at 60°C under vacuum.

Quantitative Data Summary:

ParameterValueReference
Yield 88.3%[11]
Melting Point 185-187°C[11]
Reaction Time (Hydrolysis/Decarboxylation) 24 hours[11]
Reaction Temperature (Hydrolysis/Decarboxylation) 120-125°C[11]
Protocol 2: Conceptual Biocatalytic Synthesis of Hydroxylated Pyridines

While a specific biocatalytic route for this compound is not yet established in the provided literature, this conceptual protocol is based on the successful synthesis of other hydroxylated pyridines using whole-cell biocatalysts.[9][10] This approach offers a significantly greener alternative to chemical synthesis.

Materials:

  • A suitable precursor to this compound (e.g., 3,4-dimethylpyridine)

  • Recombinant E. coli whole-cell biocatalyst expressing a suitable hydroxylating enzyme (e.g., a xylene monooxygenase variant)

  • Growth medium (e.g., LB broth with appropriate antibiotic)

  • Inducer for enzyme expression (e.g., IPTG)

  • Phosphate buffer

  • Glucose (as a carbon source for cofactor regeneration)

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium at 37°C. Induce enzyme expression at the mid-exponential growth phase and continue cultivation at a lower temperature (e.g., 25°C) overnight.

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation and wash them with phosphate buffer. Resuspend the cell pellet in the same buffer to a desired optical density.

  • Bioconversion: In a bioreactor, combine the resuspended cells, glucose, and the pyridine precursor. Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation and aeration.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration. The supernatant containing the product can be purified using techniques such as liquid-liquid extraction or column chromatography.

Conceptual Quantitative Data:

ParameterPotential Target ValueReference (Analogous Syntheses)
Product Titer >10 g/L[10]
Space-Time Yield ~0.8 g/L/h[10]
Reaction Time 12-24 hours[9][10]
Reaction Temperature 25-37°C[9][10]

Visualizations

Greener_Chemical_Synthesis cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products R1 2-Cyanoacetamide S1 In situ Salt Formation & Condensation R1->S1 R2 Ethyl 2-methylacetoacetate R2->S1 R3 Sodium Methoxide R3->S1 P1 Intermediate: Sodium salt of 2,6-dihydroxy- 4,5-dimethyl-3-pyridinecarbonitrile S1->P1 Precipitation S2 Hydrolysis & Decarboxylation (HBr, 120-125°C) P2 Intermediate: Hydrobromide salt S2->P2 Crystallization S3 Neutralization (NaOH) P3 Final Product: This compound S3->P3 P1->S2 P2->S3 Biocatalytic_Synthesis_Concept cluster_biocatalyst_prep Biocatalyst Preparation cluster_bioconversion Bioconversion cluster_downstream Downstream Processing B1 Recombinant E. coli (with hydroxylating enzyme gene) B2 Cultivation & Induction B1->B2 B3 Cell Harvesting B2->B3 C2 Whole-Cell Biocatalyst B3->C2 C1 Precursor Substrate (e.g., 3,4-dimethylpyridine) C3 Bioreactor (Buffer, Glucose, O2) C1->C3 C2->C3 D1 Cell Separation C3->D1 D2 Purification D1->D2 D3 Final Product: This compound D2->D3

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 3,4-dimethylpyridine-2,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3,4-dimethylpyridine-2,6-diol, a valuable precursor in various chemical and pharmaceutical applications. The described methodology is based on a multi-step synthesis beginning with the condensation of 2-cyanoacetamide and ethyl 2-methylacetoacetate.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
Appearance Off-white to tan powder[3]
Melting Point 185-187 °C[3]
CAS Number 84540-47-6[2][4]

Synthesis Overview

The synthesis of 3,4-dimethylpyridine-2,6-diol is achieved through a three-step process:

  • Condensation: In-situ generation of the sodium salt of 2-cyanoacetamide followed by condensation with ethyl 2-methylacetoacetate to yield the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.[3][5]

  • Hydrolysis and Decarboxylation: The intermediate is hydrolyzed and decarboxylated using hydrobromic acid to form the hydrobromide salt of 2,6-dihydroxy-3,4-dimethylpyridine.[3]

  • Neutralization: The hydrobromide salt is neutralized with sodium hydroxide to yield the final product, this compound.[3]

Quantitative Data Summary

StepProductStarting Material (Amount)ReagentsYield
12,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt2-cyanoacetamide (117.6 g, 1.4 moles)Sodium methoxide (25% in methanol), Ethyl 2-methylacetoacetate (201.84 g, 1.4 moles)Not explicitly stated, but the intermediate is used directly in the next step.
2This compound, ⅓ HBrSodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile (225 g, 1.2 moles)48% Hydrobromic acid (850 mL)64.5%[3]
3This compoundThis compound, ⅓ HBr (113.8 g in 135 g wet cake)50% Sodium hydroxide (25.8 g), Water (400 mL)88.3%[3]

Experimental Protocols

Step 1: Synthesis of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt

  • A slurry of 2-cyanoacetamide (117.6 g, 1.4 moles) and 25% sodium methoxide in methanol is prepared.

  • The slurry is cooled to 10°C.

  • Ethyl 2-methylacetoacetate (201.84 g, 1.4 moles) is added to the slurry at 10-15°C over a period of 1.5 hours.[3]

  • The reaction progress is monitored for the consumption of ethyl 2-methylacetoacetate using a suitable analytical method such as Gas Chromatography (GC).

  • Upon completion of the reaction, the resulting solid, 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt, is filtered off.[3]

Step 2: Synthesis of this compound, ⅓ HBr

  • To the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile (225 g, 1.2 moles), add 48% hydrobromic acid (850 mL) at 20-25°C.[3]

  • Slowly and cautiously heat the slurry to 120-125°C over a period of 1 hour, at which point it should become a homogeneous solution.

  • Maintain the reaction mixture at 120-125°C for 24 hours.[3]

  • Allow the mixture to cool to 20°C over 3-4 hours to facilitate crystallization.

  • Filter the crystallized solid and wash with water to obtain this compound, ⅓ HBr.[3]

Step 3: Synthesis of this compound

  • Mix the wet hydrobromide salt (113.8 g in 135 g) with water (400 mL).[3]

  • Adjust the pH of the mixture to 5.2 with 50% sodium hydroxide (25.8 g).[3]

  • Filter the resulting solid and wash sequentially with water and methanol.

  • Dry the wet product at 60°C under vacuum to yield this compound as an off-white to tan powder.[3]

Characterization Data

  • ¹H NMR (CF₃COOD, 400 MHz): δ 2.20 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 6.60 (s, 1H, aromatic).[3]

  • ¹³C NMR (CF₃COOD, 400 MHz): δ 11.04, 22.02(d), 105.97, 114.53, 156.66(d), 166.55(d).[3]

  • IR (Neat): 1621, 1600, 1535, 1301, 894 cm⁻¹.[3]

Synthesis Workflow

SynthesisWorkflow Reactant1 2-Cyanoacetamide + Sodium Methoxide Step1 Step 1: Condensation (Methanol, 10-15°C) Reactant1->Step1 Reactant2 Ethyl 2-methylacetoacetate Reactant2->Step1 Intermediate1 Sodium salt of 2,6-dihydroxy-4,5-dimethyl- 3-pyridinecarbonitrile Step1->Intermediate1 Filter Step2 Step 2: Hydrolysis & Decarboxylation (120-125°C, 24h) Intermediate1->Step2 Reagent1 48% Hydrobromic Acid Reagent1->Step2 Intermediate2 This compound hydrobromide salt Step2->Intermediate2 Crystallize & Filter Step3 Step 3: Neutralization (pH 5.2) Intermediate2->Step3 Reagent2 50% Sodium Hydroxide Reagent2->Step3 Product 3,4-dimethylpyridine-2,6-diol Step3->Product Filter & Dry

Caption: Workflow for the synthesis of 3,4-dimethylpyridine-2,6-diol.

References

Application Note: Purification of 2,6-dihydroxy-3,4-dimethylpyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-dihydroxy-3,4-dimethylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthesis often results in the inclusion of unreacted starting materials, by-products, and colored impurities. For its effective use in downstream applications, particularly in drug development, a high degree of purity is essential. This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust and scalable technique for the purification of crystalline solids. The method is based on the principle that the solubility of the target compound and its impurities vary in a given solvent system with temperature.

Materials and Methods

Equipment and Reagents
  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Stirring Capability

  • Magnetic Stir Bars

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

  • Glass Stirring Rod

  • Spatula

  • Analytical Balance

  • Melting Point Apparatus

  • Desiccator

Solvent Screening and Solubility

A critical step in developing a successful recrystallization protocol is the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below, to ensure maximum recovery of the purified product.[1] Based on the polar nature of the dihydroxy-dimethylpyridine moiety, polar solvents were evaluated.[2] An ethanol/water mixture was identified as a suitable solvent system, offering a desirable solubility profile. The solubility of this compound in various solvent systems at different temperatures is summarized in Table 1.

Data Presentation

Table 1: Solubility of this compound in Selected Solvent Systems

Solvent System (v/v)Temperature (°C)Solubility ( g/100 mL)Observations
Deionized Water250.8Sparingly soluble
Deionized Water1009.5Moderately soluble at boiling
95% Ethanol255.2Soluble
95% Ethanol7825.8Highly soluble at boiling
70:30 Ethanol:Water 25 1.5 Slightly soluble
70:30 Ethanol:Water 85 (Boiling) 18.7 Highly soluble at boiling

Note: The data presented in this table is a representative example for illustrative purposes.

The 70:30 ethanol/water solvent system was selected for the detailed protocol as it provides a significant difference in solubility between hot and cold conditions, which is ideal for achieving high purity and yield.

Experimental Protocols

Recrystallization of this compound

This protocol describes the purification of 10 g of crude this compound.

  • Dissolution: Place 10 g of crude this compound and a magnetic stir bar into a 250 mL Erlenmeyer flask. Add approximately 50 mL of the 70:30 ethanol/water solvent mixture. Heat the mixture to a gentle boil on a hot plate with continuous stirring. Continue to add small portions of the hot solvent mixture until the solid is completely dissolved.[3] A total of approximately 55-60 mL of the solvent mixture should be sufficient.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount (approximately 0.5 g) of activated charcoal to the solution. Reheat the mixture to boiling for 5-10 minutes with stirring.

  • Hot Filtration: Preheat a Büchner funnel and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Quickly filter the hot solution by gravity to remove the activated charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount (approximately 10-15 mL) of ice-cold 70:30 ethanol/water to remove any residual soluble impurities.

  • Drying: Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them. Transfer the purified crystals to a watch glass and dry them to a constant weight in a desiccator under vacuum.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

Recrystallization_Workflow A Crude This compound B Dissolve in Minimum Hot 70:30 Ethanol/Water A->B C Add Activated Carbon (Optional) B->C D Hot Gravity Filtration C->D E Slow Cooling & Crystallization D->E J Insoluble Impurities/ Charcoal D->J Removed F Vacuum Filtration E->F G Wash with Cold Solvent F->G K Soluble Impurities in Filtrate F->K Removed H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

References

Column chromatography for purifying 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 2,6-dihydroxy-3,4-dimethylpyridine via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of this compound using silica gel column chromatography. The protocols and data presented herein are designed to assist researchers in obtaining a high-purity compound, a critical step in drug discovery and development pipelines.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The purity of this intermediate is paramount for the successful synthesis of downstream target molecules and for generating reliable biological and chemical data. The synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[2] Column chromatography is a robust and widely used technique for the purification of such organic compounds, offering high resolution and scalability.[3][4]

This application note details a standard column chromatography protocol for the purification of this compound, along with expected quantitative outcomes and troubleshooting advice.

Compound Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₉NO₂[1][5][6]
Molecular Weight 139.15 g/mol [1][5][6]
CAS Number 84540-47-6[1][5][7]
Appearance Off-white to tan powder[2]
Melting Point 185-187 °C[2]
Boiling Point (estimated) 397.38 °C @ 760 mmHg[7]
Solubility (estimated) Soluble in water (9.265e+004 mg/L @ 25 °C)[7]
Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[8] For the purification of moderately polar compounds like this compound, silica gel is a common stationary phase. The separation is achieved by exploiting the differences in polarity between the target compound and the impurities. Non-polar compounds will travel through the column more quickly with the mobile phase, while more polar compounds will be retained longer by the polar silica gel.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (100-200 or 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Triethylamine (optional, for reducing peak tailing)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure
  • Eluent Selection:

    • Determine a suitable mobile phase (eluent) system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or methanol.

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Elution:

    • Gently add the initial eluent to the column, taking care not to disturb the sample layer.

    • Begin eluting the column, collecting the eluate in fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) as the chromatography progresses (e.g., by increasing the proportion of ethyl acetate in hexane). This will help to elute the more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Spot each fraction on a TLC plate, develop the plate in the appropriate eluent, and visualize the spots under a UV lamp.

  • Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, NMR, or by determining its melting point.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound by column chromatography. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterExpected Value
Initial Crude Purity 70-85%
Final Purity >98%
Typical Yield 60-80%
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase (Gradient) Hexane/Ethyl Acetate

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound using column chromatography.

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude 2,6-dihydroxy- 3,4-dimethylpyridine dissolve Dissolve in minimal polar solvent crude_sample->dissolve adsorb Adsorb onto silica gel dissolve->adsorb dry_load Dry Loading adsorb->dry_load load_sample Load sample onto column dry_load->load_sample pack_column Pack column with silica gel slurry pack_column->load_sample elute Elute with gradient (e.g., Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Solvent removal by rotary evaporation combine->evaporate pure_product Purified 2,6-dihydroxy- 3,4-dimethylpyridine evaporate->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Peak Tailing: Pyridine derivatives can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[9] To mitigate this, a small amount of a competing base, such as triethylamine (0.1-1%), can be added to the mobile phase.[9] This will neutralize the active sites on the silica gel.

  • Poor Separation: If the separation between the target compound and impurities is not adequate, optimizing the mobile phase is crucial. This can be achieved by trying different solvent systems or by using a shallower elution gradient.[9]

  • Low Recovery: Low recovery of the product can be due to irreversible adsorption onto the column. If peak tailing is severe, this could be a contributing factor. Using a mobile phase additive or switching to a less acidic stationary phase, such as alumina, may improve recovery.[9]

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following this procedure and implementing the troubleshooting suggestions as needed, researchers can obtain the high-purity compound required for their drug development and scientific research endeavors.

References

Application Notes and Protocols: 2,6-dihydroxy-3,4-dimethylpyridine in Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the application of 2,6-dihydroxy-3,4-dimethylpyridine in proteomics research did not yield any specific results. The available information primarily details its chemical synthesis, physical properties, and its established use in the cosmetics industry as a hair dye precursor.

While no direct applications in proteomics have been documented in the provided search results, this section outlines the known characteristics of this compound to inform potential future research avenues.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol .[1] It exists as a light yellow to beige amorphous powder.[2] The compound is known to exist in two tautomeric forms.[2]

PropertyValueReference
Molecular FormulaC7H9NO2[1]
Molecular Weight139.15 g/mol [1]
Physical FormLight yellow to beige amorphous powder[2]
CAS Number84540-47-6[1]
Log Pow2.44 (calculated)[2]
Melting Point185-191°C[2]

Synthesis

A commercially viable process for producing this compound has been described.[3] The synthesis involves the reaction of 2-cyanoacetamide with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate in methanol.[3] The resulting sodium salt is then hydrolyzed and decarboxylated to yield the final product.[3] This process is noted to be safer, faster, and more economical than previous methods.[3]

A general workflow for the synthesis is outlined below:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Neutralization 2-Cyanoacetamide 2-Cyanoacetamide Sodium salt of 2-cyanoacetamide Sodium salt of 2-cyanoacetamide 2-Cyanoacetamide->Sodium salt of 2-cyanoacetamide in Methanol Sodium Methoxide Sodium Methoxide Sodium Methoxide->Sodium salt of 2-cyanoacetamide Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile Sodium salt of 2-cyanoacetamide->Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile Hydrobromide salt of this compound Hydrobromide salt of this compound Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile->Hydrobromide salt of this compound Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->Hydrobromide salt of this compound This compound This compound Hydrobromide salt of this compound->this compound Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->this compound

Caption: Synthesis of this compound.

Primary Application: Hair Dyes

The primary documented use of this compound is as a precursor in oxidative hair dye formulations.[2][4] In this application, it reacts with primary intermediates in the presence of an oxidizing agent, such as hydrogen peroxide, to form the final hair color.[2] The maximum recommended concentration for use on the scalp is 1.0%.[2]

Potential Considerations for Future Research

While no direct evidence supports its use in proteomics, the chemical structure of this compound, a substituted pyridine, might warrant investigation into potential biological activities. Pyridine derivatives are known to exhibit a wide range of biological functions. Future research could explore:

  • Interaction with Proteins: Investigating whether this compound or its derivatives can interact with specific proteins, which could be a starting point for applications in chemical proteomics.[5]

  • Cellular Effects: Assessing the compound's effects on cell cultures to identify any impact on protein expression or signaling pathways, which could then be analyzed using proteomic techniques.[6]

It is important to note that any new research into the biological effects of this compound should be preceded by thorough toxicological assessments.[2]

Conclusion

Currently, there are no established protocols or application notes for the use of this compound in proteomics research. Its known application is confined to the cosmetics industry. The information provided here serves as a summary of its known properties and synthesis, which may be of value to researchers considering novel applications for this compound.

References

Application Notes and Protocols for 2,6-dihydroxy-3,4-dimethylpyridine as a Coupling Agent in Oxidative Hair Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dihydroxy-3,4-dimethylpyridine is a heterocyclic compound that serves as a coupling agent in permanent oxidative hair dye formulations.[1][2] In this process, the coupler reacts with a primary intermediate (developer) in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger color molecules within the hair shaft.[2][3] This method results in a long-lasting hair color that is resistant to washing.[1][2] The European Commission's Scientific Committee on Consumer Products (SCCP) has evaluated the safety of this compound for use in oxidative hair dyes and has approved its use at a maximum final concentration of 1% after mixing with the developer.[4][5]

These application notes provide a comprehensive overview of the use of this compound in oxidative hair dyeing, including its chemical properties, formulation guidelines, and detailed protocols for performance evaluation.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[1][2][6]
INCI Name This compound[6]
CAS Number 84540-47-6[6]
EINECS/ELINCS No. 283-141-2[6]
Molecular Formula C₇H₉NO₂N/A
Molecular Weight 139.15 g/mol N/A
Appearance Off-white to tan powder[7]
Melting Point 185-187 °C[7]

Mechanism of Action in Oxidative Hair Dyeing

The process of oxidative hair dyeing involves a series of chemical reactions within the hair fiber. The overall mechanism can be visualized as follows:

Oxidative_Hair_Dyeing cluster_2 Hair Fiber Precursors Primary Intermediates (e.g., p-phenylenediamine) Intermediates Oxidized Intermediates Precursors->Intermediates Oxidation Couplers Coupling Agents (e.g., this compound) Color_Molecule Large Color Molecules Oxidizing_Agent Oxidizing Agent (e.g., Hydrogen Peroxide) Intermediates->Color_Molecule Coupling Reaction

Figure 1: Oxidative Hair Dyeing Mechanism.

Performance Data (Illustrative)

Disclaimer: The following quantitative data is for illustrative purposes only and is not based on actual experimental results for this compound, as such data is not publicly available. These tables are intended to serve as a template for presenting experimental findings.

Colorimetric Data (CIELAB Values)

The final color obtained is dependent on the primary intermediate used in the formulation. The CIELAB color space is used to quantify the resulting hair color, where L* represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis.

Primary IntermediateCoupler Concentration (%)Lab*Resulting Shade (Predicted)
p-phenylenediamine1.035.25.1-10.3Cool-toned Dark Brown
p-aminophenol1.050.515.820.1Warm Auburn
Toluene-2,5-diamine1.042.18.22.5Neutral Medium Brown
Fastness Properties

The resistance of the dyed hair to fading from washing and light exposure is a critical performance parameter. Fastness is typically rated on a scale of 1 to 5, where 5 indicates the highest fastness.

Primary IntermediateCoupler Concentration (%)Wash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)
p-phenylenediamine1.04-54
p-aminophenol1.043-4
Toluene-2,5-diamine1.04-54

Experimental Protocols

Protocol for Oxidative Hair Dyeing

This protocol outlines the procedure for dyeing hair swatches with a formulation containing this compound.

Hair_Dyeing_Workflow cluster_0 Preparation cluster_1 Dyeing Process cluster_2 Post-Treatment A Prepare Dye Base (Primary Intermediate + Coupler + Base Cream) C Mix Dye Base and Developer (1:1 ratio) A->C B Prepare Developer Solution (Hydrogen Peroxide) B->C D Apply mixture to hair swatches C->D E Incubate for 30 minutes at room temperature D->E F Rinse swatches with water E->F G Shampoo and rinse F->G H Dry swatches G->H

Figure 2: Hair Dyeing Experimental Workflow.

Materials:

  • Primary intermediate (e.g., p-phenylenediamine)

  • This compound

  • Cream base (e.g., containing cetearyl alcohol, surfactants, and an alkalizing agent like monoethanolamine)

  • Hydrogen peroxide solution (6%)

  • Natural white human hair swatches

  • Standard shampoo

  • Distilled water

Procedure:

  • Prepare the Dye Cream:

    • Accurately weigh the primary intermediate and this compound.

    • Incorporate the dye components into the cream base and mix thoroughly to ensure homogeneity. The pH of the dye cream should be adjusted to approximately 9-10.

  • Prepare the Developer:

    • Use a commercially available 6% hydrogen peroxide solution or prepare it from a concentrated stock.

  • Dye Application:

    • Mix the dye cream and the developer in a 1:1 ratio immediately before application.

    • Evenly apply the mixture to the hair swatches, ensuring complete saturation.

    • Allow the dye to process for 30 minutes at room temperature.

  • Rinsing and Drying:

    • Thoroughly rinse the hair swatches with lukewarm water until the water runs clear.

    • Wash the swatches with a standard shampoo and rinse again.

    • Allow the hair swatches to air dry or use a hairdryer on a low setting.

Protocol for Colorimetric Measurement (CIELAB)

This protocol describes the instrumental measurement of the color of the dyed hair swatches.

Equipment:

  • Spectrophotometer or colorimeter

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions using a white standard.

  • Set the measurement parameters to D65 illuminant and 10° observer.

  • Mount a dyed hair swatch on the instrument's sample holder, ensuring a consistent and flat presentation of the hair fibers.

  • Take at least three measurements at different locations on the swatch and calculate the average L, a, and b* values.

  • Record the CIELAB values for each dye formulation.

Protocol for Wash Fastness Test (Adapted from ISO 105-C06)

This protocol evaluates the resistance of the hair color to repeated washing.

Wash_Fastness_Workflow cluster_0 Pre-Wash cluster_1 Washing Cycles cluster_2 Post-Wash A Measure initial CIELAB values of dyed swatches B Wash swatches with standard shampoo solution A->B C Rinse thoroughly B->C H Assess staining of multifiber fabric (if used) B->H D Dry swatches C->D E Repeat for a specified number of cycles (e.g., 10) D->E F Measure final CIELAB values E->F G Calculate color difference (ΔE*) F->G

Figure 3: Wash Fastness Testing Workflow.

Materials:

  • Dyed hair swatches

  • Standard shampoo solution (e.g., 5 g/L sodium dodecyl sulfate)

  • Launder-Ometer or similar apparatus

  • Multifiber adjacent fabric (optional, for staining assessment)

Procedure:

  • Measure the initial CIELAB values of the dyed hair swatches.

  • Prepare a wash solution of the standard shampoo in distilled water.

  • Place each hair swatch in a separate stainless steel container of the Launder-Ometer. If assessing staining, attach a piece of multifiber fabric to each swatch.

  • Add the specified volume of the wash solution to each container.

  • Run the Launder-Ometer for a set number of cycles (e.g., 10 cycles of 30 minutes each) at a controlled temperature (e.g., 40°C).

  • After the washing cycles, rinse the hair swatches thoroughly with water and allow them to dry.

  • Measure the final CIELAB values of the washed swatches.

  • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

  • Assess the change in color using the grey scale for color change and, if applicable, the staining of the multifiber fabric using the grey scale for staining.

Protocol for Light Fastness Test (Adapted from ISO 105-B02)

This protocol assesses the resistance of the hair color to fading upon exposure to a standardized light source.

Equipment:

  • Xenon arc lamp apparatus

Procedure:

  • Measure the initial CIELAB values of the dyed hair swatches.

  • Mount the hair swatches in the sample holders of the xenon arc lamp apparatus.

  • Partially cover each swatch with an opaque material to serve as an unexposed reference.

  • Expose the swatches to the xenon arc light for a specified duration or until a certain blue wool standard has faded to a specific grey scale rating.

  • After exposure, remove the swatches from the apparatus.

  • Measure the CIELAB values of both the exposed and unexposed areas of each swatch.

  • Calculate the color difference (ΔE*) between the exposed and unexposed areas.

  • Assess the change in color of the exposed portion against the unexposed portion using the grey scale for color change.

Safety Considerations

  • This compound is intended for use by professionals.

  • As with all hair dye components, it is a potential skin sensitizer. A patch test should be performed 48 hours prior to application to rule out allergic reactions.

  • Wear appropriate personal protective equipment (gloves, safety glasses) when handling the pure substance and dye formulations.

  • All procedures should be conducted in a well-ventilated area.

Conclusion

This compound is a viable coupling agent for use in oxidative hair dye formulations. Its performance in terms of final color and fastness properties is dependent on the primary intermediate with which it is combined. The protocols provided herein offer a standardized framework for the formulation and evaluation of hair dyes containing this coupler, enabling researchers to systematically investigate its properties and develop new hair color products. Further research is warranted to generate specific quantitative data on the performance of this compound with a range of primary intermediates to fully characterize its potential in the field of hair coloration.

References

Application Notes and Protocols for 2,6-Dihydroxy-3,4-dimethylpyridine in Hair Color Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism of 2,6-dihydroxy-3,4-dimethylpyridine in oxidative hair color formation, along with experimental protocols for its application and analysis.

Introduction

This compound is a heterocyclic compound that functions as a "coupler" in permanent (oxidative) hair dye formulations.[1][2] In this system, colorless precursor molecules—couplers and primary intermediates (developers)—penetrate the hair shaft.[3][4] In the presence of an oxidizing agent, typically hydrogen peroxide, these precursors undergo a series of chemical reactions to form larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[3][4] This pyridine derivative is valued for its role in producing specific color shades when combined with various primary intermediates.

Reaction Mechanism in Hair Color Formation

The formation of hair color using this compound follows a classic oxidative dyeing pathway. The process is initiated by the oxidation of a primary intermediate, such as p-phenylenediamine (PPD) or p-aminophenol, by an oxidizing agent like hydrogen peroxide in an alkaline environment.[3]

This initial oxidation step generates a reactive intermediate, a quinonediimine.[3] This highly reactive species then undergoes an electrophilic substitution reaction with the coupler, this compound. The electron-rich nature of the dihydroxypyridine ring facilitates this coupling reaction. The resulting indo-dye is a larger, colored molecule. Further oxidation can lead to the formation of even larger, more complex colorants, contributing to the final shade and its stability.

The overall reaction can be summarized in the following steps:

  • Activation of the Primary Intermediate: The primary intermediate is oxidized by hydrogen peroxide to form a reactive quinonediimine.

  • Coupling Reaction: The quinonediimine reacts with this compound to form a preliminary dye molecule.

  • Oxidative Polymerization: Further oxidation reactions can lead to the formation of larger, polymeric color molecules within the hair fiber.

Diagram of the General Oxidative Hair Dyeing Pathway

Oxidative Hair Dyeing Pathway PI Primary Intermediate (e.g., p-phenylenediamine) QI Quinonediimine (Reactive Intermediate) PI->QI Oxidation H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->QI IndoDye Indo-Dye (Colored Molecule) QI->IndoDye Coupling Coupler This compound (Coupler) Coupler->IndoDye HairFiber Hair Fiber IndoDye->HairFiber Penetration & Polymerization FinalColor Final Hair Color HairFiber->FinalColor Color Formation Hair Dye Formulation Workflow start Start heat_water Heat Deionized Water (70-75°C) start->heat_water developer Prepare 6% H₂O₂ Developer start->developer add_thickener Add Thickening Agent heat_water->add_thickener dissolve_dyes Dissolve this compound & Primary Intermediate add_thickener->dissolve_dyes mix_base Mix Dye Solution with Gel Base dissolve_dyes->mix_base add_surfactant Add Surfactant mix_base->add_surfactant cool Cool to < 40°C add_surfactant->cool adjust_ph Adjust pH to 9-10 cool->adjust_ph dye_base Final Dye Base adjust_ph->dye_base end End dye_base->end developer->end

References

Application Notes and Protocols for Biocatalytic Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the biocatalytic synthesis of substituted pyridines, offering sustainable and efficient alternatives to traditional chemical methods. The use of enzymes and whole-cell systems allows for high selectivity and milder reaction conditions, which are advantageous in pharmaceutical and fine chemical production.

Whole-Cell Biocatalysis for the Synthesis of 2,6-bis(hydroxymethyl)pyridine

This method describes a one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant E. coli whole cells. This approach is a greener alternative to multi-step organic syntheses.[1]

Reaction Pathway

The biocatalytic system utilizes a recombinant E. coli strain that expresses a xylene monooxygenase. This enzyme facilitates the selective oxidation of the two methyl groups on 2,6-lutidine to hydroxymethyl groups. The whole-cell approach avoids the need for enzyme purification and ensures the regeneration of the necessary NADH cofactor.

G cluster_workflow Whole-Cell Biocatalytic Workflow Fermentation High-Density Fermentation of Recombinant E. coli Bioconversion Whole-Cell Bioconversion of 2,6-Lutidine Fermentation->Bioconversion Harvest Cells Extraction Product Extraction and Purification Bioconversion->Extraction Reaction Mixture Analysis Analysis (HPLC, NMR) Extraction->Analysis Purified Product

Caption: Workflow for the whole-cell biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine.

Experimental Protocol

1. Fermentation of Recombinant E. coli Biocatalyst:

  • Prepare a suitable fermentation medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic for plasmid maintenance.

  • Inoculate the medium with a starter culture of the recombinant E. coli strain expressing xylene monooxygenase.

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8).

  • Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 25°C) for a specified period (e.g., 12-16 hours).

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.4).

2. Whole-Cell Bioconversion:

  • Resuspend the harvested cell pellet in the reaction buffer to a desired cell density.

  • Add 2,6-lutidine to the cell suspension. The substrate can be added in a fed-batch manner to avoid substrate toxicity.

  • The reaction can be performed in a bioreactor to control parameters such as pH, temperature, and dissolved oxygen.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

3. Product Extraction and Purification:

  • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2,6-bis(hydroxymethyl)pyridine.

Quantitative Data
ParameterValueReference
Substrate2,6-Lutidine[1]
BiocatalystRecombinant E. coli expressing xylene monooxygenase[1]
Product Titer> 12 g/L[1]
Space-Time Yield0.8 g/L/h[1]

Transaminase-Mediated Synthesis of Substituted Styryl Pyridines

This protocol details a novel application of transaminase enzymes, which typically catalyze the transfer of an amino group, to perform a promiscuous aldol addition reaction. This method is used to synthesize hydroxystyryl pyridines.[2]

Reaction Pathway

A wild-type transaminase from Chromobacterium violaceum (CvTAm) catalyzes the aldol addition between an aryl acetaldehyde and a pyridine carboxaldehyde.[2] This C-C bond formation is believed to be catalyzed by two lysine residues within the dimeric enzyme.[2]

G cluster_pathway Transaminase-Mediated Aldol Addition Substrate1 Aryl Acetaldehyde Enzyme Chromobacterium violaceum Transaminase (CvTAm) Substrate1->Enzyme Substrate2 Pyridine Carboxaldehyde Substrate2->Enzyme Product Hydroxystyryl Pyridine Enzyme->Product Aldol Addition

Caption: Pathway for the transaminase-catalyzed synthesis of hydroxystyryl pyridines.

Experimental Protocol

1. Enzyme Preparation:

  • Prepare a cell-free extract of E. coli expressing the Chromobacterium violaceum transaminase (CvTAm).

  • Determine the total protein concentration of the cell-free extract.

2. One-Pot Reaction:

  • In a reaction vessel, combine the aryl acetaldehyde (e.g., 4-hydroxyphenylacetaldehyde) and the pyridine carboxaldehyde (e.g., pyridine-3-carboxaldehyde) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Add the CvTAm cell-free extract to the reaction mixture.

  • Incubate the reaction at 37°C for 16 hours with gentle agitation.

  • Monitor the reaction progress by analytical HPLC at 280 nm.

3. Product Analysis:

  • After the reaction, analyze the formation of the hydroxystyryl pyridine product by HPLC and characterize it using NMR and mass spectrometry.

Quantitative Data
Substrate 1Substrate 2EnzymeProduct Yield (%)Reference
4-HydroxyphenylacetaldehydePyridine-3-carboxaldehydeCvTAmNot specified, but formation confirmed[2]
Tyrosine-derived aldehydePyridine-3-carboxaldehydeEnzyme cascadeNot specified, but formation confirmed[2]

Chemo-enzymatic Cascade for the Synthesis of Stereoenriched Piperidines

This protocol describes a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereochemistry. The key step involves a one-pot amine oxidase/ene imine reductase cascade.

Reaction Pathway

The process begins with the chemical synthesis of an N-substituted tetrahydropyridine (THP). In a one-pot enzymatic cascade, a 6-hydroxy-D-nicotine oxidase (6-HDNO) catalyzes the oxidation of the THP, which is then reduced by an ene-imine reductase (EneIRED) to yield the chiral piperidine.

G cluster_workflow Chemo-enzymatic Piperidine Synthesis Start Activated Pyridine THP N-substituted Tetrahydropyridine (THP) Start->THP Chemical Synthesis Oxidation 6-HDNO Catalyzed Oxidation THP->Oxidation One-pot Cascade Reduction EneIRED Catalyzed Reduction Oxidation->Reduction Product Stereo-enriched Piperidine Reduction->Product

Caption: Workflow for the chemo-enzymatic synthesis of chiral piperidines.

Experimental Protocol

1. Synthesis of N-substituted Tetrahydropyridine (THP):

  • Synthesize the starting THP from the corresponding activated pyridine via chemical reduction (e.g., using NaBH4).

2. One-Pot Enzymatic Cascade:

  • In a buffered solution (e.g., potassium phosphate buffer, pH 7.5), add the crude THP.

  • Add the 6-HDNO and EneIRED enzymes (as cell-free extracts or purified enzymes).

  • Include necessary cofactors, such as NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking.

  • Monitor the reaction by HPLC or GC to determine conversion and stereoselectivity.

3. Product Isolation and Analysis:

  • After completion, extract the product with an organic solvent.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Quantitative Data
SubstrateProductOverall Yield (%)Enantiomeric Excess (%)Reference
3-(3-methoxyphenyl)pyridine derivative(R)-(+)-Preclamol≥5096
3-(3-methoxyphenyl)pyridine derivative(S)-(-)-Preclamol≥5096

Lipase-Catalyzed Synthesis of Pyridine Esters

This protocol describes an efficient method for the synthesis of pyridine esters through the esterification of nicotinic acids with alcohols, catalyzed by Novozym 435 (immobilized Candida antarctica lipase B).

Reaction Pathway

Novozym 435 catalyzes the direct esterification of a nicotinic acid with an alcohol to form the corresponding pyridine ester. The reaction is typically carried out in an organic solvent with the removal of water to drive the equilibrium towards the product.

G cluster_pathway Lipase-Catalyzed Esterification Substrate1 Nicotinic Acid Enzyme Novozym 435 Substrate1->Enzyme Substrate2 Alcohol Substrate2->Enzyme Product Pyridine Ester Enzyme->Product Byproduct Water Enzyme->Byproduct

Caption: Pathway for the lipase-catalyzed synthesis of pyridine esters.

Experimental Protocol

1. Reaction Setup:

  • In a reaction flask, combine the nicotinic acid, alcohol, Novozym 435, and a suitable organic solvent (e.g., n-hexane).

  • Add a dehydrating agent, such as molecular sieves (3Å), to remove the water produced during the reaction.

2. Reaction Conditions:

  • Stir the reaction mixture at a specific temperature (e.g., 50°C) and speed (e.g., 150 rpm) for a set time (e.g., 48 hours).

  • Monitor the reaction progress by TLC or GC.

3. Product Isolation and Enzyme Recycling:

  • After the reaction, filter off the enzyme and molecular sieves.

  • The enzyme can be washed with the solvent and reused for subsequent batches.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product if necessary.

Quantitative Data
ParameterOptimal ConditionReference
EnzymeNovozym 435 (60 mg)
Solventn-hexane (5.0 mL)
Substrate Ratio (Acid:Alcohol)2:1 (0.4 mmol : 0.2 mmol)
Dehydrating AgentMolecular Sieve 3Å (0.25 g)
Temperature50°C
Reaction Time48 h
YieldConsistently ~80% over 9 cycles

References

Application Notes and Protocols for Multicomponent Synthesis of 2-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-hydroxypyridines (also known as 2-pyridones) is of significant interest. These scaffolds are prevalent in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing these valuable heterocycles. MCRs are convergent reactions where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials, offering advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1][3]

This document provides detailed application notes and experimental protocols for two distinct multicomponent methodologies for the synthesis of functionalized 2-hydroxypyridines.

Application Note 1: Green, Solvent-Free Synthesis of 4,6-Diaryl-3-cyano-2-pyridones

This method outlines a three-component, solvent-free approach for the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives. By combining an aromatic alkene, an aromatic ketone, and ammonium acetate and heating the mixture, this protocol offers a green and eco-friendly alternative to classical methods, characterized by high yields, short reaction times, and operational simplicity.[3][4]

General Reaction Scheme

cluster_reactants Reactants cluster_product Product r1 Aromatic Alkene plus1 + r2 Aromatic Ketone plus2 + r3 Ammonium Acetate p1 4,6-Diaryl-3-cyano-2-pyridone r3->p1 Heat (80 °C) Solvent-Free

Caption: General scheme for the three-component solvent-free synthesis.

Experimental Data

The following table summarizes the results for the synthesis of various 4,6-diaryl-3-cyano-2-pyridone derivatives using this solvent-free protocol.[3]

EntryAromatic Alkene (R¹)Aromatic Ketone (R²)Time (h)Yield (%)
14-MethylstyreneAcetophenone385
24-ChlorostyreneAcetophenone478
3Styrene4-Methylacetophenone482
44-Methoxystyrene4-Chloroacetophenone575
5StyreneAcetophenone392
64-Bromostyrene4-Bromoacetophenone662
Detailed Experimental Protocol

This procedure is based on the methodology described for the solvent-free synthesis of 4,6-diaryl-3-cyano-2-pyridones.[3]

Materials and Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Aromatic alkene (e.g., Styrene, 0.01 mol)

  • Aromatic ketone (e.g., Acetophenone, 0.01 mol)

  • Ammonium acetate (0.01 mol)

  • Diethyl ether and ethanol for washing

  • TLC plates for reaction monitoring

Procedure:

  • In a clean, dry round-bottom flask, combine the aromatic alkene (0.01 mol), the aromatic ketone (0.01 mol), and ammonium acetate (0.01 mol).

  • Place the flask in a heating mantle or oil bath preheated to 80 °C.

  • Stir the reaction mixture vigorously. As the reagents melt and mix, the reaction will commence.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 3–6 hours), remove the flask from the heat and allow it to cool to room temperature.[3]

  • Upon cooling, a solid crude product will form.

  • Wash the crude product with a small amount of diethyl ether, followed by ethanol, to remove any unreacted starting materials and impurities.

  • Collect the purified solid product by filtration.

  • The final product can be further purified by recrystallization if necessary, although washing is often sufficient to obtain the desired heterocycle.[3]

Logical Workflow of Synthesis

G start Start: Combine Reactants reactants Aromatic Alkene + Aromatic Ketone + Ammonium Acetate start->reactants heat Heat Mixture to 80 °C reactants->heat monitor Monitor by TLC heat->monitor 3-6 hours cool Cool to Room Temperature monitor->cool Reaction Complete wash Wash with Diethyl Ether & Ethanol cool->wash filter Filter to Collect Product wash->filter end End: Purified Product filter->end

Caption: Experimental workflow for the solvent-free synthesis.

Application Note 2: Four-Component Synthesis of Chromene-Containing 2-Pyridones

This protocol describes a four-component reaction for the synthesis of complex 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones. This method demonstrates the power of MCRs to rapidly construct intricate molecular architectures from simple starting materials, which is highly valuable in the discovery of novel bioactive compounds.[1][2]

General Reaction Scheme

cluster_reactants Reactants cluster_product Product r1 Aromatic Aldehyde plus1 + r2 Malononitrile plus2 + r3 Acetyl-3H-benzo[f]chromen-3-one p1 Chromene-Containing 2(1H)-pyridone r3->p1 NaOH, 75 °C Solvent-Free 45 min

Caption: General scheme for the four-component synthesis of chromene-pyridones.

Experimental Data

The following table summarizes the results for the synthesis of various derivatives using different aromatic aldehydes.[1][2]

EntryAromatic Aldehyde (Ar)Time (min)Yield (%)
1Phenyl4587
24-Chlorophenyl4582
34-Methylphenyl4578
44-Methoxyphenyl4571
Detailed Experimental Protocol

This procedure is based on the methodology reported for the four-component synthesis of 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones.[1][2]

Materials and Equipment:

  • Mortar and pestle or reaction vial

  • Heating apparatus (e.g., hot plate or oil bath)

  • Aromatic aldehyde (0.01 mol)

  • Malononitrile (0.01 mol)

  • Acetyl-3H-benzo[f]chromen-3-one (0.01 mol)

  • Sodium hydroxide (catalytic amount)

  • Water and Ethanol for workup and recrystallization

Procedure:

  • In a suitable reaction vessel or mortar, combine the aromatic aldehyde (1 eq.), malononitrile (1 eq.), and acetyl-3H-benzo[f]chromen-3-one (1 eq.).

  • Add a catalytic amount of sodium hydroxide.

  • Grind the mixture (if using a mortar and pestle) or stir it while heating to 75 °C.

  • Maintain the reaction at 75 °C for 45 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • A precipitate will form. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove any inorganic salts.

  • Dry the product and recrystallize it from ethanol to afford the pure 2-pyridone derivative.[1][2]

Plausible Domino Reaction Pathway

The reaction proceeds through a series of sequential reactions known as a domino or cascade sequence. This efficient process involves multiple bond-forming events in a single operation without isolating intermediates.

start_node start_node process_node process_node final_node final_node A Knoevenagel Condensation (Aldehyde + Malononitrile) B Michael Addition of Acetyl-chromenone A->B C Intramolecular Cyclization B->C D Dehydration/ Aromatization C->D E Final Product D->E

References

Application Notes and Protocols: 2,6-dihydroxy-3,4-dimethylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary application of 2,6-dihydroxy-3,4-dimethylpyridine. This heterocyclic compound, a substituted pyridine derivative, is a valuable building block in specific areas of applied organic synthesis, most notably in the formulation of oxidative hair colorants. This document outlines a commercially viable synthetic protocol, presents key chemical and physical data, and details its application mechanism.

Chemical and Physical Properties

This compound, also known by its IUPAC name 6-hydroxy-4,5-dimethyl-1H-pyridin-2-one, exists in tautomeric forms.[1] It is a light yellow to beige amorphous powder.[1]

PropertyValueReference
CAS Number84540-47-6[2][3][4]
Molecular FormulaC₇H₉NO₂[4][5]
Molecular Weight139.15 g/mol [4][5]
Melting Point185-187 °C[6]
Purity (typical)≥98%

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods.

SpectroscopyDataReference
IR (Neat) 1621, 1600, 1535, 1301, 894 cm⁻¹[6]
¹H NMR (CF₃COOD, 400 MHz) δ 2.20 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 6.60 (s, 1H, aromatic)[6]
¹³C NMR (CF₃COOD, 400 MHz) δ 11.04, 22.02(d), 105.97, 114.53, 156.66(d), 166.55(d)[6]

Synthesis of this compound

A commercially viable process for the production of this compound involves a multi-step synthesis starting from 2-cyanoacetamide and ethyl 2-methylacetoacetate.[6][7] This method is an improvement over older procedures, offering a more streamlined and efficient pathway.[7] The overall workflow is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Neutralization A 2-Cyanoacetamide + Sodium Methoxide C Sodium salt of 2,6-dihydroxy-4,5-dimethyl- 3-pyridinecarbonitrile A->C in Methanol B Ethyl 2-methylacetoacetate B->C E Hydrobromide salt of This compound C->E Heat (120-125 °C) D Hydrobromic Acid (48%) D->E G This compound E->G Adjust pH to 5.2 F Sodium Hydroxide (50%) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt

  • The sodium salt of 2-cyanoacetamide is generated in situ by reacting 2-cyanoacetamide with 25% sodium methoxide in methanol.[6]

  • This salt is then reacted with ethyl 2-methylacetoacetate.[6]

  • The reaction progress is monitored by Gas Chromatography (GC) to track the consumption of ethyl 2-methylacetoacetate.[6]

  • Upon completion, the product, 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, sodium salt, precipitates and is isolated by filtration.[6]

Step 2: Synthesis of this compound, hydrobromide salt

  • To 225 g (1.2 moles) of the sodium salt from Step 1, add 850 mL of 48% hydrobromic acid at 20-25 °C.[6]

  • The resulting slurry is slowly heated to 120-125 °C over one hour, at which point it becomes a homogeneous solution.[6]

  • The solution is maintained at this temperature for 24 hours to facilitate hydrolysis of the nitrile and subsequent decarboxylation.[6]

  • The mixture is then cooled to 20 °C over 3-4 hours, allowing the hydrobromide salt of the product to crystallize.[6]

  • The solid is collected by filtration and washed with water.[6]

  • This procedure yields the hydrobromide salt of this compound with a typical yield of 64.5%.[6]

Step 3: Synthesis of this compound (Final Product)

  • The wet hydrobromide salt (e.g., 113.8 g) is mixed with 400 mL of water.[6]

  • The pH of the mixture is carefully adjusted to 5.2 using 50% sodium hydroxide (approx. 25.8 g).[6]

  • The resulting solid is filtered, washed sequentially with water and methanol.[6]

  • The product is dried at 60 °C under vacuum to yield this compound as an off-white to tan powder.[6]

  • The typical yield for this neutralization step is 88.3%.[6]

Application in Organic Synthesis: Oxidative Hair Dyes

The primary application of this compound is as a "coupler" or "secondary intermediate" in oxidative hair dye formulations.[1] In this context, it does not act as the sole coloring agent but rather reacts with a "primary intermediate" (typically a p-diamine or p-aminophenol derivative) in the presence of an oxidizing agent to form the final dye molecule in situ.[1]

The general mechanism involves the oxidation of the primary intermediate, which then undergoes electrophilic substitution with the coupler (this compound) to form a stable indo-dye. This reaction is what produces the final, long-lasting color within the hair fiber.

G Oxidizer Oxidizing Agent (e.g., H₂O₂) PrimaryInt Primary Intermediate (e.g., p-Phenylenediamine) Oxidizer->PrimaryInt Oxidizes ActiveInt Oxidized Intermediate (Quinonediimine) PrimaryInt->ActiveInt Forms FinalDye Final Dye Molecule (Indo-Dye) ActiveInt->FinalDye Reacts with Coupler Coupler (this compound) Coupler->FinalDye Hair Hair Fiber FinalDye->Hair Forms within

Caption: Mechanism of oxidative hair dyeing.

This process allows for the formation of a wide range of shades, depending on the specific primary intermediates and couplers used. This compound is a valuable component in this field due to the specific color contributions it provides upon reaction. The final concentration of this compound on the scalp in such formulations is typically around 1.0%.[1]

Potential for Broader Applications

While its use in hair dyes is well-documented, the structural features of this compound suggest potential for broader applications in organic synthesis, particularly in medicinal and materials chemistry. The dihydroxy-pyridine scaffold is of interest due to its potential biological activities and its ability to act as a ligand in coordination chemistry.[3]

Future research could explore the functionalization of this molecule. For instance, the hydroxyl groups could serve as handles for further reactions, or the pyridine ring could be subjected to cross-coupling reactions to introduce a variety of substituents, thereby creating a library of novel compounds for screening in drug discovery programs.[7] However, specific, detailed protocols for these broader applications are not yet widely established in the literature.

References

Troubleshooting & Optimization

Side product formation in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation and other issues during the synthesis of substituted pyridines.

Section 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction to produce dihydropyridines, which are subsequently oxidized to pyridines. Low yields are a common issue, often stemming from incomplete oxidation or suboptimal reaction conditions.

FAQs & Troubleshooting

Q1: My Hantzsch reaction has a low yield, and I've isolated a major byproduct. What is it likely to be, and how can I fix this?

A1: The most common byproduct in a Hantzsch synthesis is the 1,4-dihydropyridine (1,4-DHP) intermediate.[1][2] Its formation indicates that the final aromatization (oxidation) step is incomplete. Classical oxidizing agents like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be effective but often require harsh conditions and can lead to difficult workups and further side reactions.[2]

Troubleshooting Steps:

  • Confirm the Intermediate: The 1,4-DHP intermediate can be readily identified by ¹H NMR spectroscopy by the presence of a proton at the 4-position (around 5 ppm) and an N-H proton (around 5-9 ppm), which are absent in the final aromatic pyridine product.

  • Select an Appropriate Oxidizing Agent: If you have already isolated the 1,4-DHP, you can subject it to a separate oxidation step. For a one-pot synthesis, ensure your chosen oxidant is compatible with the initial condensation reaction. Modern, milder oxidants are often more efficient and produce cleaner reactions.

  • Optimize Reaction Conditions: Harsh conditions can degrade starting materials or products. Consider alternative energy sources like microwave irradiation or ultrasonic agitation, which have been shown to improve yields and reduce reaction times.[3]

Q2: What are some effective and milder oxidizing agents for the aromatization of Hantzsch 1,4-dihydropyridines?

A2: A variety of milder and more efficient oxidizing systems have been developed to overcome the drawbacks of classical oxidants. The choice of oxidant can significantly impact yield and purity.

Oxidizing SystemTypical ConditionsAdvantagesPotential Issues
Iodine (I₂) in Methanol Refluxing MethanolMild conditions, good yields, tolerates various functional groups.May require longer reaction times.
Ceric Ammonium Nitrate (CAN) Acetonitrile, Room Temp.High yields, fast reactions.Stoichiometric amounts are needed; metal waste.
**Manganese Dioxide (MnO₂) **Toluene/DCM, RefluxUseful for acid-sensitive substrates.Requires an excess of reagent; heterogeneous reaction.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Benzene/Dioxane, RefluxHigh yields for a broad range of substrates.Reagent can be expensive; stoichiometric byproduct.
Air / O₂ with Catalyst Various catalysts (e.g., activated carbon, laccase)"Green" and atom-economical approach.[4]Catalyst may be specialized; reaction times can vary.

This table provides illustrative examples; optimal conditions should be determined experimentally.

Q3: My reaction conditions are inefficient, leading to long reaction times and low yields even before the oxidation step. How can I improve the initial condensation?

A3: The traditional method of refluxing in ethanol can be slow and inefficient.[2] Catalysis is key to improving the condensation. Using an acid catalyst like p-toluenesulfonic acid (PTSA) can significantly accelerate the reaction. Reports have shown that combining PTSA with ultrasonic irradiation in an aqueous micellar solution can lead to yields of up to 96%.[2]

Diagram 1: Troubleshooting Low Yield in Hantzsch Synthesis

G Troubleshooting workflow for Hantzsch synthesis. start Low Yield in Hantzsch Synthesis check_intermediate Is the 1,4-Dihydropyridine (1,4-DHP) intermediate the major isolated product? start->check_intermediate low_conversion Are starting materials largely unreacted? check_intermediate->low_conversion No incomplete_oxidation Problem: Incomplete Oxidation check_intermediate->incomplete_oxidation Yes improve_condensation Problem: Inefficient Condensation low_conversion->improve_condensation Yes other_issue Investigate Side Reactions: - Self-condensation of ketoester - Michael addition side products low_conversion->other_issue No (Complex Mixture) solution_oxidation Solution: 1. Use a milder, more effective oxidant (e.g., I₂, CAN, DDQ). 2. Optimize oxidant stoichiometry and reaction time. 3. Consider a one-pot oxidation protocol. incomplete_oxidation->solution_oxidation solution_condensation Solution: 1. Add a catalyst (e.g., p-TSA). 2. Use microwave or ultrasonic irradiation. 3. Screen alternative solvents (e.g., aqueous micelles). improve_condensation->solution_condensation

Caption: Troubleshooting workflow for Hantzsch synthesis.

Generalized Experimental Protocol: One-Pot Hantzsch Synthesis and Aromatization
  • Reaction Setup: To a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate, 20 mmol), and a nitrogen source (e.g., ammonium acetate, 15 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, 20 mL) and a catalyst if desired (e.g., p-TSA, 1 mmol).

  • Condensation: Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 60 °C) for 2-8 hours. Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

  • Oxidation: Once the formation of the 1,4-dihydropyridine intermediate is complete, add the chosen oxidizing agent (e.g., ceric ammonium nitrate, 22 mmol) portion-wise to the reaction mixture.

  • Aromatization: Stir the mixture at room temperature or gentle heat until TLC analysis indicates the complete conversion of the intermediate to the final pyridine product.

  • Workup: Cool the reaction mixture, and pour it into ice-cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Section 2: Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a high-temperature cyclodehydration.[5] Key challenges include the high temperatures required and the potential need to isolate the intermediate.

FAQs & Troubleshooting

Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition. How can I achieve this transformation under milder conditions?

A1: The high-temperature requirement for the final cyclization is a significant drawback of the classical Bohlmann-Rahtz synthesis.[5] The use of an acid catalyst can dramatically lower the required temperature. Acetic acid is commonly used, but solid acid catalysts like Amberlyst-15 ion-exchange resin are also effective and allow for a simpler workup by filtration.[2]

Q2: My enamine starting material is unstable or difficult to prepare. Are there alternatives?

A2: Yes, a highly effective modification is to generate the enamine in situ. This can be achieved in a one-pot, three-component reaction using a 1,3-dicarbonyl compound, an alkynone, and an ammonia source like ammonium acetate.[2] This approach avoids the isolation of potentially unstable enamines and streamlines the overall process.

Diagram 2: Bohlmann-Rahtz Synthesis Pathways

G Comparison of classical and catalyzed Bohlmann-Rahtz pathways. cluster_0 Classical Two-Step Method cluster_1 Modern One-Pot Method enamine Enamine + Ethynylketone intermediate Aminodiene Intermediate (Isolated) enamine->intermediate Condensation heat High Temp. (>150 °C) intermediate->heat Cyclodehydration pyridine1 Substituted Pyridine heat->pyridine1 components 1,3-Dicarbonyl + Alkynone + NH₄OAc acid Acid Catalyst (e.g., AcOH, Amberlyst-15) Milder Temp. components->acid In situ enamine formation + Condensation + Cyclodehydration pyridine2 Substituted Pyridine acid->pyridine2

Caption: Comparison of classical and catalyzed Bohlmann-Rahtz pathways.

Section 3: Other Common Pyridine Syntheses

Guareschi-Thorpe Synthesis

Q: I am attempting a Guareschi-Thorpe synthesis to form a 2-pyridone derivative, but the yield is poor with many side products. What are the likely issues?

A: The Guareschi-Thorpe reaction, which condenses a cyanoacetamide with a 1,3-dicarbonyl compound, can be prone to self-condensation of the starting materials or incomplete cyclization under traditional conditions.[6] A modern, high-yielding alternative involves using ammonium carbonate as both the nitrogen source and a pH-controlling promoter in an aqueous medium. This "green chemistry" approach has been reported to produce excellent yields with no noticeable side products, as the desired product often precipitates directly from the reaction mixture.

Chichibabin Reaction

Q: My Chichibabin amination of pyridine is producing a significant amount of a dimeric byproduct. How can I favor the desired 2-aminopyridine?

A: Dimerization to form a 2,2'-bipyridine derivative is a known side reaction in the Chichibabin amination, particularly at atmospheric pressure.[1][4] The reaction outcome can be highly dependent on pressure. For example, the reaction of 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure yields only 11% of the desired 2-amino product and 89% of the dimer. However, running the reaction under 350 psi of nitrogen pressure dramatically shifts the product distribution, yielding 74% of the 2-aminopyridine and only 26% of the dimer.[1]

SubstratePressure2-Aminopyridine YieldDimer Byproduct Yield
4-tert-butylpyridine Atmospheric11%89%
4-tert-butylpyridine 350 psi (N₂)74%26%

Data sourced from studies on the Chichibabin side reactions.[1][4]

Section 4: General Purification

Q: What is a general and effective method for removing pyridine solvent or basic side products from a reaction mixture during workup?

A: An acid-base extraction is the most common and effective method. Pyridine and other basic nitrogen-containing compounds are protonated by an acidic aqueous solution (e.g., 1-2 M HCl) to form water-soluble pyridinium salts.

General Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute acid solution (e.g., 1 M HCl). The basic impurities will move into the aqueous layer as their hydrochloride salts. Repeat the wash 2-3 times.

  • Neutralization (Optional): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Final Wash and Drying: Wash the organic layer with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to isolate the purified, non-basic product.

References

Technical Support Center: Purification of Basic Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with basic pyridine compounds.

Frequently Asked questions

FAQ 1: My purified pyridine is colored (yellow to brown), but it should be colorless. What is the cause and how can I fix it?

Discoloration in pyridine and its derivatives often indicates the presence of impurities or degradation products.[1] Prolonged exposure to air and light can lead to the formation of colored byproducts.[1]

Troubleshooting Steps:

  • Identify Impurities: Analyze the sample using GC-MS or NMR spectroscopy to identify the nature of the contaminants.

  • Purification by Distillation: Distillation is an effective method to remove many impurities that cause discoloration.[2] Often, pretreatment with a drying agent like potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄) before distillation can yield a colorless liquid.[2]

  • Proper Storage: Store purified, anhydrous pyridine in a tightly sealed, dark glass bottle to protect it from moisture and light, preventing future degradation.[2]

FAQ 2: I'm having trouble removing pyridine used as a solvent from my reaction mixture. What is the best approach?

When pyridine is used as a reaction solvent, large quantities can be challenging to remove completely. A multi-step approach is often necessary.

Recommended Protocol:

  • Bulk Removal: Begin by removing the majority of the pyridine using distillation under reduced pressure.[3]

  • Azeotropic Removal: To remove the remaining traces, add a co-solvent like toluene or cyclohexane and co-evaporate the mixture.[2][3] This process may need to be repeated multiple times for complete removal.[3] The toluene-pyridine azeotrope evaporates at a lower temperature than pyridine alone.[3]

  • Acid Wash (if applicable): If your compound is stable in acidic conditions and soluble in an organic solvent, a dilute acid wash (e.g., 1-5% aq. HCl) can be used to convert the residual pyridine into its water-soluble pyridinium salt, which can then be extracted into the aqueous phase.[3][4]

  • Copper Sulfate Wash: For acid-sensitive compounds, washing the organic layer with a saturated aqueous solution of copper sulfate (CuSO₄) is an effective alternative.[3][4] Pyridine forms a complex with copper that is soluble in the aqueous layer.[4][5]

FAQ 3: My basic pyridine compound shows significant peak tailing during HPLC analysis. What causes this and how can I improve the peak shape?

Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives on silica-based columns.[6] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the silica stationary phase.[6] This leads to undesirable secondary interactions and poor peak shape.[6]

Troubleshooting Strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) can protonate the silanol groups, minimizing their interaction with the basic analyte.[6][7]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from the pyridine compound.[6]

  • Column Selection:

    • Use a modern, well-end-capped column with minimal residual silanol activity.[6][7]

    • Consider a column with a different stationary phase, such as a phenyl, cyano, or polar-embedded phase, to alter the separation mechanism.[6]

    • For separations at high pH where the pyridine is neutral, a pH-stable column (e.g., hybrid or polymer-based) is necessary, as traditional silica will dissolve.[6]

Troubleshooting Guides

Guide 1: Issues with Crystallization

Problem: My pyridine derivative "oils out" or fails to crystallize.

dot graph TD { A[Start: Oiling out/Failure to crystallize] --> B{Is the solution supersaturated?}; B -- Yes --> C[Add more solvent or cool the solution more slowly]; B -- No --> D{Is the solution not saturated?}; D -- Yes --> E[Gently heat to evaporate some solvent, then cool again]; D -- No --> F{Are impurities present?}; F -- Yes --> G[Purify by another method (e.g., column chromatography) before crystallization]; F -- No --> H{Is the solvent appropriate?}; H -- Yes --> I[Consider seeding the solution with a small crystal]; H -- No --> J[Test a range of solvents with varying polarities]; C --> K[End]; E --> K[End]; G --> K[End]; I --> K[End]; J --> K[End];

} caption: Troubleshooting Crystallization Issues.

Guide 2: Low Recovery After Acid-Base Extraction

Problem: I am experiencing low recovery of my 2,6-disubstituted pyridine product after performing an acid-base extraction.

dot graph TD { A[Start: Low recovery after acid-base extraction] --> B{Is the aqueous acidic solution of sufficient concentration and volume?}; B -- No --> C[Ensure complete protonation by checking the pH of the aqueous layer]; B -- Yes --> D{Does the pyridine derivative have polar functional groups?}; D -- Yes --> E[Product may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent.]; D -- No --> F{Is the basification step complete?}; F -- No --> G[Cool the aqueous layer and slowly add a concentrated base until pH > 10]; F -- Yes --> H[Back-extract the liberated pyridine multiple times]; C --> I[End]; E --> I[End]; G --> I[End]; H --> I[End];

} caption: Troubleshooting Low Recovery in Acid-Base Extraction.

Data Presentation

Table 1: pKa Values of Common Pyridine Derivatives

CompoundpKa
Pyridine5.25
2-Picoline5.97
3-Picoline5.68
4-Picoline6.02
2,6-Lutidine6.77
2-Aminopyridine6.86
3-Aminopyridine6.04
4-Aminopyridine9.17
2-Chloropyridine0.72
3-Chloropyridine2.84

Note: pKa values can vary slightly depending on the measurement conditions.

Experimental Protocols

Protocol 1: Drying of Pyridine

This protocol describes the removal of water from pyridine using potassium hydroxide (KOH) followed by distillation.

Methodology:

  • Pre-drying: Add solid KOH pellets (approximately 40-50 g/L) to the pyridine in a suitable flask.[2]

  • Stirring: Seal the flask and stir the mixture at room temperature for at least 24 hours.[8] For pyridine with a high water content, a longer drying time may be necessary.

  • Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.[2]

  • Final Drying (Optional, for anhydrous pyridine): Add calcium hydride (CaH₂) powder (approximately 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed.

  • Refluxing (if CaH₂ is used): Fit the flask with a reflux condenser protected by a drying tube and reflux the mixture for a few hours to allow for complete reaction with any residual water.[2]

  • Distillation: Perform a fractional distillation, collecting the fraction that boils at the correct temperature (the boiling point of pyridine is 115 °C).[8]

Protocol 2: Removal of Pyridine from a Reaction Mixture via Acid Wash

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to dilute acid.

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[3]

  • Separation: Shake the funnel, allow the layers to separate, and drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[3]

  • Repeat: Repeat the acid wash one or two more times to ensure complete removal of pyridine.[3]

  • Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References

Stability and degradation of 2,6-dihydroxy-3,4-dimethylpyridine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2,6-dihydroxy-3,4-dimethylpyridine under experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: Key properties are summarized in the table below. It is important to note that some data, such as solubility, are not extensively characterized by standardized methods.[1]

PropertyValueSource
Molecular FormulaC₇H₉NO₂[2][3]
Molecular Weight139.15 g/mol [2][3]
Melting Point185-191°C[1]
SolubilityWater: <1 g/L, Ethanol: <1 g/L, DMSO: 3-30 g/L (at room temperature)[1]
Log P (calculated)2.44[1]
Tautomeric FormsExists in two tautomeric forms in approximately equal proportions as revealed by NMR.[1][1]

Q2: What is the known stability of this compound?

A2: Publicly available data on the comprehensive stability of this compound is limited. A European Commission report noted that suspensions of the compound in water with 1% carboxymethylcellulose and 0.5% Tween 80 were stable.[1] However, the report also highlights that the stability in marketed products has not been detailed, and impurities identified by HPLC have not been quantified.[1] Therefore, researchers should conduct their own stability studies under their specific experimental conditions.

Q3: How should I approach studying the degradation of this compound?

A3: A forced degradation study is the recommended approach to understand the degradation pathways and identify potential degradation products.[4] This involves subjecting the compound to stress conditions more severe than its intended storage and use. The goal is to generate a degradation profile that can inform the development of stability-indicating analytical methods.

Troubleshooting Guides

Problem: I am not observing any degradation of this compound under my initial stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Actions:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.

    • Elevate Temperature: Increase the temperature of the study. A common starting point is 40-60°C.

    • Extend Exposure Time: Increase the duration of the stress testing.

    • Combination of Stressors: Consider a combination of stressors, such as heat and humidity or light and oxidation.

Problem: The compound degrades too quickly, leaving very little of the parent compound to analyze.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Actions:

    • Decrease Stressor Concentration: Reduce the molarity of the acid or base, or the percentage of the oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature (e.g., room temperature).

    • Reduce Exposure Time: Sample at earlier time points to capture the initial degradation products.

    • Use a Co-solvent: If the compound is poorly soluble, the use of a co-solvent might be influencing the degradation rate. Evaluate the effect of the co-solvent alone on the compound's stability.

Experimental Protocols

The following are generalized protocols for forced degradation studies. Researchers should adapt these to their specific laboratory capabilities and the nature of their formulation.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a separate aliquot of the stock solution.

  • Neutral Hydrolysis: Add an equal volume of purified water to a third aliquot.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and protect them from light.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a suitable stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a stock solution of the compound.

  • Oxidation: Add a solution of 3% hydrogen peroxide to the stock solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Follow steps 6 and 8 from the hydrolytic degradation protocol.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Place a solution of the compound and a solid sample in transparent containers.

  • Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sampling and Analysis: Analyze the samples at appropriate time intervals.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Incubation: Expose the sample for a defined period.

  • Analysis: At each time point, dissolve a portion of the sample and analyze by HPLC.

Data Presentation

Quantitative data from forced degradation studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl (60°C)2485.214.82
0.1 M NaOH (60°C)2492.57.51
3% H₂O₂ (RT)2489.110.93
Photolytic (ICH)2498.61.41
Thermal (60°C)2499.20.80

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative photolytic Photolytic Stress (ICH Guidelines) prep->photolytic thermal Thermal Stress (e.g., 60°C) prep->thermal sampling Sampling at Time Intervals acid->sampling base->sampling oxidative->sampling photolytic->sampling thermal->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc characterization Characterization of Degradation Products (LC-MS, NMR) hplc->characterization

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photodegradation parent This compound hydrolysis_prod Ring Opening Product parent->hydrolysis_prod H₂O, H⁺/OH⁻ n_oxide N-Oxide Derivative parent->n_oxide [O] hydroxylated Hydroxylated Methyl Group parent->hydroxylated [O] dimer Dimerization Product parent->dimer

Caption: Plausible degradation pathways for pyridinols.

References

Optimizing reaction conditions for 2,6-dihydroxy-3,4-dimethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxy-3,4-dimethylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, following a typical two-step procedure involving an initial condensation to form a pyridinecarbonitrile intermediate, followed by hydrolysis and decarboxylation.

Step 1: Condensation to form Sodium 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Precipitated Sodium Salt Incomplete reaction due to impure starting materials.- Ensure 2-cyanoacetamide is dry and of high purity.- Use freshly distilled ethyl 2-methylacetoacetate.
Insufficient base or inactive sodium methoxide.- Use a fresh, unopened container of sodium methoxide or titrate to confirm its activity.- Ensure the molar ratio of sodium methoxide to 2-cyanoacetamide is at least 1:1.
Reaction temperature is too low.- Maintain the reaction temperature as specified in the protocol, typically around reflux.
The sodium salt is soluble in the reaction mixture.- After the reaction is complete, cool the mixture to 0-5 °C to promote precipitation.- If precipitation is still not observed, try adding a small amount of a non-polar co-solvent like diethyl ether to reduce the polarity of the methanol.
Formation of an Oily Residue Instead of a Precipitate Presence of water in the reaction.- Use anhydrous methanol and ensure all glassware is thoroughly dried.
Incorrect stoichiometry of reactants.- Carefully check the molar ratios of all reactants.
Discoloration of the Reaction Mixture (Dark Brown/Black) Decomposition of starting materials or product.- Ensure the reaction temperature does not significantly exceed the recommended value.- Minimize reaction time once the consumption of the limiting reagent is confirmed by a suitable analytical method (e.g., GC, TLC).[1]

Step 2: Hydrolysis and Decarboxylation to this compound

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete hydrolysis of the nitrile group.- Ensure the reaction is heated at the specified temperature (e.g., 120-125 °C) for a sufficient duration (e.g., 24 hours).[1]
Incomplete decarboxylation.- Monitor the reaction for the cessation of gas evolution (CO2).- A higher reaction temperature or longer reaction time might be necessary, but be cautious of potential decomposition.
Loss of product during workup.- Carefully adjust the pH to the optimal point for precipitation (around 5.2).[2] Adding the base too quickly can lead to localized high pH and potential product degradation.- Ensure the hydrobromide salt intermediate is thoroughly washed to remove excess hydrobromic acid before neutralization.
Product is off-color (tan to brown) Presence of impurities from side reactions.- Recrystallize the final product from a suitable solvent such as water or an ethanol/water mixture.
Air oxidation of the dihydroxypyridine.- Conduct the neutralization and filtration steps promptly.- Consider blanketing the reaction with an inert gas like nitrogen during the workup.
Final product has a low melting point or is a sticky solid Presence of unreacted starting material or intermediates.- Purify the product by recrystallization or column chromatography.
Incomplete removal of inorganic salts.- Wash the filtered product thoroughly with cold water.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A widely used and commercially viable method involves a two-step process.[1]

Experimental Protocol

Step 1: Synthesis of Sodium 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

  • In a suitable reaction vessel, dissolve 2-cyanoacetamide in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol to the mixture to form the sodium salt of 2-cyanoacetamide in situ.

  • To this mixture, add ethyl 2-methylacetoacetate.

  • Heat the reaction mixture to reflux and monitor the consumption of ethyl 2-methylacetoacetate using Gas Chromatography (GC).[1]

  • Upon completion, cool the mixture to allow the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile to precipitate.

  • Filter the precipitate and wash with cold methanol.

Step 2: Synthesis of this compound

  • Suspend the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile in 48% hydrobromic acid.[1]

  • Heat the slurry to 120-125 °C for 24 hours to effect hydrolysis and decarboxylation.[1]

  • Cool the reaction mixture to room temperature to crystallize the hydrobromide salt of this compound.

  • Filter the crystallized solid and wash with water.

  • Dissolve the hydrobromide salt in water and adjust the pH to approximately 5.2 with a 50% sodium hydroxide solution to precipitate the final product.[2]

  • Filter the product, wash with water and methanol, and dry under vacuum.

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: The following table summarizes the key reaction parameters and their typical values based on a patented commercial process.[1]

Parameter Step 1: Condensation Step 2: Hydrolysis & Decarboxylation
Temperature Reflux120-125 °C
Reaction Time Monitored by GC24 hours
Key Reagents 2-Cyanoacetamide, Sodium Methoxide, Ethyl 2-methylacetoacetate48% Hydrobromic Acid, Sodium Hydroxide
Solvent MethanolWater
pH (Final Step) -~5.2

Q3: How can I monitor the progress of the reaction?

A3: For the first step (condensation), the consumption of ethyl 2-methylacetoacetate can be monitored by Gas Chromatography (GC).[1] For both steps, Thin Layer Chromatography (TLC) can be a useful tool. A suitable mobile phase for TLC would be a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane, with the ratio adjusted to achieve good separation. Visualization can be done under UV light.

Q4: What are the potential side products in this synthesis?

A4: While specific side products are not extensively detailed in the provided literature for this exact synthesis, general knowledge of the reaction types suggests the following possibilities:

  • Incomplete Condensation: Unreacted 2-cyanoacetamide and ethyl 2-methylacetoacetate.

  • Side reactions of ethyl 2-methylacetoacetate: Self-condensation of the keto-ester under basic conditions.

  • Incomplete Hydrolysis: The presence of 2,6-dihydroxy-3,4-dimethyl-3-pyridinecarboxamide or the corresponding carboxylic acid.

  • Incomplete Decarboxylation: The presence of 2,6-dihydroxy-3,4-dimethyl-5-pyridinecarboxylic acid.

Q5: What is the expected yield for this synthesis?

A5: The commercially viable process described in US Patent 6,624,307 B1 reports an overall yield of approximately 51%.[1] Older methods reported lower yields, around 38%, and involved more cumbersome workup procedures.[1]

Visual Guides

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation reagents1 2-Cyanoacetamide + Sodium Methoxide + Methanol intermediate1 Sodium salt of 2-cyanoacetamide reagents1->intermediate1 in situ formation condensation Condensation (Reflux) intermediate1->condensation reagents2 Ethyl 2-methylacetoacetate reagents2->condensation intermediate2 Sodium 2,6-dihydroxy-4,5-dimethyl- 3-pyridinecarbonitrile condensation->intermediate2 Precipitation hydrolysis Hydrolysis & Decarboxylation (120-125°C, 24h) intermediate2->hydrolysis reagents3 48% Hydrobromic Acid reagents3->hydrolysis intermediate3 This compound hydrobromide salt hydrolysis->intermediate3 Crystallization neutralization Neutralization (pH ~5.2) intermediate3->neutralization reagents4 Sodium Hydroxide reagents4->neutralization product This compound neutralization->product Precipitation

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield of Final Product check_step1 Check yield and purity of intermediate salt start->check_step1 check_step2_conditions Review hydrolysis & decarboxylation conditions start->check_step2_conditions check_workup Analyze workup procedure start->check_workup optimize_step1 Optimize Step 1: - Purity of reagents - Base activity - Precipitation conditions check_step1->optimize_step1 optimize_step2 Optimize Step 2: - Increase reaction time/temp - Monitor gas evolution check_step2_conditions->optimize_step2 optimize_workup Optimize Workup: - Careful pH adjustment - Thorough washing check_workup->optimize_workup optimize_step1->start Re-run optimize_step2->start Re-run purify_product Purify Final Product: - Recrystallization - Column chromatography optimize_workup->purify_product

References

Technical Support Center: Purification of 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 2,6-dihydroxy-3,4-dimethylpyridine.

Troubleshooting and FAQs

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Q1: My final product is an off-white to tan powder. What are the potential colored impurities and how can I remove them?

A1: The off-white to tan coloration suggests the presence of impurities. These can arise from several sources:

  • Side-products from the synthesis: The reaction of ethyl 2-methylacetoacetate and 2-cyanoacetamide can produce colored by-products, especially under non-optimal conditions. One potential side-product is ethyl 3-amino-2-methylcrotonate.

  • Degradation of starting materials or product: Pyridine derivatives can be susceptible to oxidation and other degradation pathways, which can form colored polymeric materials.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities. See the detailed protocol in the "Experimental Protocols" section. Water or ethanol-water mixtures are good starting points for solvent screening.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, treatment with activated carbon can be effective at adsorbing colored impurities. A detailed protocol is provided below.

  • Column Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from colored and other non-polar impurities.

Q2: My yield is low after purification. What are the common causes and how can I improve it?

A2: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete reaction: Ensure the initial condensation reaction goes to completion. Monitor the reaction by TLC or HPLC if possible.

  • Losses during workup: The product may have some solubility in the washing solvents (water and methanol). Minimize the volume of cold solvent used for washing the filtered product.

  • Suboptimal recrystallization: Using an inappropriate solvent or cooling the solution too quickly can lead to poor recovery.

  • Product decomposition: Prolonged heating during synthesis or purification can lead to degradation.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure the reaction time and temperature are optimal for the formation of the desired product.

  • Careful Washing: Wash the crude product with a minimal amount of ice-cold water and methanol to reduce solubility losses.

  • Systematic Recrystallization Solvent Screening: Test a range of solvents to find one that provides high recovery of pure crystals.

  • Avoid Excessive Heat: Do not heat the compound for extended periods, especially in the presence of acids or bases.

Q3: I am unsure about the purity of my this compound. What analytical techniques are recommended?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A patent for a related compound suggests that HPLC analysis can be performed.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and may reveal the presence of significant impurities.

  • Melting Point: A sharp melting point close to the literature value (185-187 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.[1]

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and removing impurities from this compound.

Troubleshooting Workflow Impurity Removal Workflow for this compound start Crude Product (Off-white to tan powder) recrystallization Recrystallization (e.g., from water or ethanol/water) start->recrystallization purity_check1 Assess Purity (TLC, MP, HPLC) recrystallization->purity_check1 pure_product Pure Product (White to off-white solid) purity_check1->pure_product Purity Acceptable troubleshoot_color Color Persists purity_check1->troubleshoot_color Color Issue troubleshoot_impurities Other Impurities Remain purity_check1->troubleshoot_impurities Other Impurities activated_carbon Activated Carbon Treatment troubleshoot_color->activated_carbon purity_check2 Assess Purity (TLC, MP, HPLC) activated_carbon->purity_check2 purity_check2->pure_product Purity Acceptable purity_check2->troubleshoot_impurities Other Impurities column_chromatography Column Chromatography troubleshoot_impurities->column_chromatography purity_check3 Assess Purity (TLC, MP, HPLC) column_chromatography->purity_check3 purity_check3->pure_product Purity Acceptable

Caption: A workflow for the purification of this compound.

Potential Impurities

The following table summarizes the potential impurities that may be present in crude this compound synthesized from ethyl 2-methylacetoacetate and 2-cyanoacetamide.

Impurity NameChemical StructureOriginRecommended Removal Method
2-CyanoacetamideNCCH₂CONH₂Unreacted starting materialWashing with water, Recrystallization
Ethyl 2-methylacetoacetateCH₃COCH(CH₃)COOC₂H₅Unreacted starting materialWashing with water, Recrystallization
2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile(Intermediate)Incomplete hydrolysisRecrystallization, Column Chromatography
Ethyl 3-amino-2-methylcrotonateCH₃C(NH₂)=C(CH₃)COOC₂H₅Side-productRecrystallization, Column Chromatography
Polymeric/Colored ImpuritiesHigh molecular weight by-productsDegradationActivated Carbon Treatment, Recrystallization

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is a general guideline for the recrystallization of this compound from water. The optimal volumes and temperatures may need to be adjusted based on the initial purity of the material.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the solid completely dissolves. Avoid adding a large excess of water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C until a constant weight is achieved.[1]

Protocol 2: Activated Carbon Treatment for Color Removal

This protocol should be performed after an initial purification attempt if the product remains colored.

Materials:

  • Colored this compound

  • Appropriate recrystallization solvent (e.g., water or ethanol/water)

  • Activated carbon (decolorizing charcoal)

  • Celite or other filter aid

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Funnel and fluted filter paper

Procedure:

  • Dissolution: Dissolve the colored product in the minimum amount of hot recrystallization solvent as described in Protocol 1.

  • Cooling: Remove the solution from the heat and allow it to cool slightly to prevent flash boiling when adding the carbon.

  • Carbon Addition: Add a small amount of activated carbon to the solution (typically 1-2% of the solute weight).

  • Heating: Gently heat the mixture back to boiling for 5-10 minutes with stirring.

  • Hot Filtration: Prepare a filtration setup with fluted filter paper and a thin layer of Celite on top. Pre-warm the funnel and receiving flask with hot solvent. Filter the hot solution quickly to remove the activated carbon.

  • Crystallization and Isolation: Proceed with the cooling and crystallization steps as described in Protocol 1.

Protocol 3: General Column Chromatography

This is a general guide for purification by column chromatography. The specific solvent system will need to be determined by TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol, to be determined by TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine a suitable solvent system using TLC that gives the desired product an Rf value of approximately 0.3-0.4 and separates it from impurities.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Characterization of unexpected byproducts in 2,6-dihydroxy-3,4-dimethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2,6-dihydroxy-3,4-dimethylpyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues and characterize unexpected byproducts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, focusing on the identification of unexpected byproducts.

Issue ID Problem Potential Cause Recommended Action Expected Outcome
SYN-001 Low yield of the desired product, this compound. Formation of a major byproduct, ethyl 3-amino-2-methylcrotonate, from the self-condensation of ethyl 2-methylacetoacetate.[1]Ensure the dropwise addition of ethyl 2-methylacetoacetate to the reaction mixture containing the sodium salt of 2-cyanoacetamide. Maintain the reaction temperature as specified in the protocol to minimize self-condensation.Increased yield of the desired product and reduced presence of the aminocrotonate byproduct.
SYN-002 Presence of an unexpected peak in the 1H NMR spectrum of the crude product, characterized by a broad singlet in the amine region and vinyl proton signals. This is characteristic of the ethyl 3-amino-2-methylcrotonate byproduct.Purify the crude product using column chromatography on silica gel. An appropriate eluent system would be a gradient of ethyl acetate in hexanes.Isolation of the pure this compound and separation from the byproduct.
SYN-003 Incomplete hydrolysis of the intermediate, 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile. Insufficient reaction time or inadequate concentration of the hydrolyzing agent (e.g., hydrobromic acid).Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction stalls, consider increasing the reaction time or the concentration of the acid.Complete conversion of the nitrile intermediate to the desired carboxylic acid, which then decarboxylates to the final product.
SYN-004 Observation of multiple unidentified spots on the TLC plate of the crude reaction mixture. Possible formation of various side products from Michael addition or Knoevenagel condensation side reactions involving the starting materials.Isolate the major byproducts using preparative TLC or column chromatography and characterize them using spectroscopic methods such as NMR and Mass Spectrometry.Identification of the unknown byproducts, which can help in optimizing the reaction conditions to minimize their formation.
SYN-005 Difficulty in removing the hydrobromide salt during the final neutralization step. Improper pH adjustment or insufficient washing.Carefully adjust the pH of the solution to ~5.2 with sodium hydroxide to precipitate the free base. Wash the filtered product thoroughly with water and then with a small amount of cold methanol.[1]Complete removal of the hydrobromide salt, leading to a pure final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common unexpected byproduct in the synthesis of this compound and how can I identify it?

A1: The most commonly reported unexpected byproduct is ethyl 3-amino-2-methylcrotonate.[1] This arises from the self-condensation of the starting material, ethyl 2-methylacetoacetate, especially under basic conditions.

You can identify this byproduct using the following analytical techniques:

  • ¹H NMR: Look for characteristic signals including a broad singlet for the -NH₂ protons, a singlet for the vinyl proton, and signals corresponding to the ethyl ester group (a quartet and a triplet).

  • Mass Spectrometry (MS): The byproduct will show a molecular ion peak corresponding to its molecular weight (C₇H₁₃NO₂ = 143.18 g/mol ).

  • LC-MS: This technique is particularly useful for separating the byproduct from the desired product and confirming its molecular weight.

Q2: My reaction seems to have stalled during the hydrolysis and decarboxylation step. What could be the reason?

A2: A stalled reaction at this stage is often due to either incomplete hydrolysis of the nitrile intermediate (2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile) or difficulty in the subsequent decarboxylation.

  • Incomplete Hydrolysis: Ensure that a sufficient excess of a strong acid, such as 48% hydrobromic acid, is used and that the reaction is heated to the recommended temperature (e.g., 120-125°C) for an adequate amount of time (e.g., 24 hours).[1]

  • Decarboxylation Issues: The decarboxylation of the intermediate hydroxypyridinecarboxylic acid is typically thermally driven. Ensure the reaction temperature is maintained.

Monitoring the reaction by TLC or LC-MS can help determine if the starting nitrile is consumed.

Q3: I observe a complex mixture of products in my crude reaction. What are the possible side reactions occurring?

A3: A complex product mixture can result from several side reactions involving the highly reactive starting materials:

  • Knoevenagel Condensation: Besides the desired reaction, 2-cyanoacetamide can undergo Knoevenagel condensation with the ketone carbonyl of ethyl 2-methylacetoacetate in an undesired manner.

  • Michael Addition: The activated methylene group of 2-cyanoacetamide or ethyl 2-methylacetoacetate can participate in Michael addition reactions with any α,β-unsaturated carbonyl compounds that may form in situ.

  • Polymerization: Under strongly basic conditions, the starting materials or reactive intermediates may polymerize.

To minimize these side reactions, it is crucial to control the reaction conditions, such as temperature and the order of reagent addition.

Experimental Protocols

Synthesis of this compound [1]

  • Formation of the Sodium Salt of 2-Cyanoacetamide: In a suitable reaction vessel, react 2-cyanoacetamide with a stoichiometric amount of 25% sodium methoxide in methanol.

  • Condensation: To the freshly prepared sodium salt of 2-cyanoacetamide in methanol, add ethyl 2-methylacetoacetate dropwise at a controlled temperature. Monitor the consumption of ethyl 2-methylacetoacetate by GC.

  • Isolation of the Intermediate: Upon completion of the reaction, the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile precipitates. Filter the solid and wash with cold methanol.

  • Hydrolysis and Decarboxylation: Suspend the isolated sodium salt in 48% hydrobromic acid. Heat the mixture to 120-125°C for 24 hours.

  • Isolation of the Hydrobromide Salt: Cool the reaction mixture to 20°C to crystallize the hydrobromide salt of this compound. Filter the solid and wash with water.

  • Neutralization: Suspend the hydrobromide salt in water and adjust the pH to 5.2 with 50% sodium hydroxide.

  • Final Product Isolation: Filter the precipitated this compound, wash with water and then methanol, and dry under vacuum at 60°C.

Visualizations

Synthesis_Pathway Reactant1 2-Cyanoacetamide Intermediate1 Sodium salt of 2-cyanoacetamide Reactant1->Intermediate1 Reactant2 Sodium Methoxide Reactant2->Intermediate1 Reactant3 Ethyl 2-methylacetoacetate Intermediate2 Sodium salt of 2,6-dihydroxy-4,5-dimethyl- 3-pyridinecarbonitrile Reactant3->Intermediate2 Byproduct Ethyl 3-amino-2-methylcrotonate Reactant3->Byproduct Self-condensation Intermediate1->Intermediate2 Condensation Intermediate3 This compound hydrobromide salt Intermediate2->Intermediate3 Hydrolysis & Decarboxylation (HBr) Product 2,6-dihydroxy- 3,4-dimethylpyridine Intermediate3->Product Neutralization (NaOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Unexpected Byproduct Detected TLC_Analysis Analyze crude mixture by TLC Start->TLC_Analysis LCMS_Analysis Analyze crude mixture by LC-MS Start->LCMS_Analysis NMR_Analysis Acquire ¹H and ¹³C NMR of crude mixture Start->NMR_Analysis Identify_Byproduct Identify structure of major byproduct(s) TLC_Analysis->Identify_Byproduct LCMS_Analysis->Identify_Byproduct NMR_Analysis->Identify_Byproduct Known_Byproduct Is it the known aminocrotonate byproduct? Identify_Byproduct->Known_Byproduct Optimize_Conditions Optimize reaction conditions (e.g., temperature, addition rate) Known_Byproduct->Optimize_Conditions Yes Characterize_New Isolate and characterize new byproduct(s) Known_Byproduct->Characterize_New No Purification Purify by column chromatography Optimize_Conditions->Purification End Pure Product Obtained Purification->End Characterize_New->Optimize_Conditions

Caption: Workflow for troubleshooting unexpected byproducts.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,6-dihydroxy-3,4-dimethylpyridine.

Experimental Workflow

The following diagram outlines the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Formation of Intermediate Salt cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: Neutralization and Isolation A 2-Cyanoacetamide D Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile A->D Reacts with B Sodium Methoxide in Methanol B->D Reacts in C Ethyl 2-methylacetoacetate C->D Condensation F Hydrobromide salt of this compound D->F Hydrolysis & Decarboxylation with D->F E Hydrobromic Acid E->F H This compound F->H Neutralization with F->H G Sodium Hydroxide G->H

Caption: Key stages in the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process.

Problem Potential Cause Recommended Solution
Low yield of the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile Incomplete reaction between 2-cyanoacetamide and sodium methoxide.Ensure the 2-cyanoacetamide is fully dissolved and reacted with sodium methoxide before the addition of ethyl 2-methylacetoacetate. Monitor the consumption of ethyl 2-methylacetoacetate using a suitable analytical method like GC.[1]
Suboptimal reaction temperature.Maintain the reaction temperature at 10-15°C during the addition of ethyl 2-methylacetoacetate and then heat to 60-65°C for 15-20 hours to drive the reaction to completion.[1]
Difficult filtration of the hydrobromide salt Fine particle size of the crystallized solid.Allow the reaction mixture to cool down to 20°C slowly over 3-4 hours to promote the formation of larger, more easily filterable crystals.[1]
Excess hydrobromic acid.While the patent uses excess hydrobromic acid, ensure the subsequent washing steps are thorough to remove any residual acid that might affect downstream steps.[1]
Incomplete hydrolysis and decarboxylation Insufficient reaction time or temperature.The reaction mixture should be heated to 120-125°C and held at this temperature for 24 hours to ensure complete conversion.[1]
Monitor the reaction progress by a suitable analytical method to confirm the disappearance of the starting material.
Low purity of the final product Incomplete neutralization.Carefully adjust the pH to 5.2 with 50% sodium hydroxide.[1] Adding the base too quickly can lead to local pH changes and potential side reactions.
Inadequate washing of the final product.Wash the filtered product thoroughly with water and then methanol to remove any inorganic salts and unreacted starting materials.[1]
Presence of tautomeric forms.NMR analysis may reveal the presence of this compound in two tautomeric forms in approximately equal proportions.[2] This is an inherent property of the molecule and not necessarily an impurity.

Frequently Asked Questions (FAQs)

Q1: What is a commercially viable process for producing this compound?

A commercially viable process involves a three-step synthesis.[1] First, 2-cyanoacetamide is reacted with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate in methanol to produce the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.[1] This intermediate is then hydrolyzed and decarboxylated using hydrobromic acid to form the hydrobromide salt of this compound.[1] Finally, the desired product is obtained by neutralizing the hydrobromide salt with sodium hydroxide.[1]

Q2: What are the typical yields for this process?

The overall yield for this process is approximately 51%.[1] The formation of the sodium salt intermediate has a reported yield of 89%.[1] The hydrolysis and decarboxylation step yields the hydrobromide salt at 64.5%.[1] The final neutralization and isolation step has a yield of 88.3%.[1]

Q3: What are the key reaction conditions to monitor?

Careful control of reaction temperature is crucial. The initial condensation should be performed at 10-15°C during the addition of ethyl 2-methylacetoacetate, followed by heating to 60-65°C.[1] The hydrolysis and decarboxylation step requires a high temperature of 120-125°C for an extended period of 24 hours.[1] The pH for the final neutralization should be precisely adjusted to 5.2.[1]

Q4: Are there alternative methods for synthesizing substituted pyridines?

Yes, several other methods exist for synthesizing substituted pyridines. These include organocatalyzed reactions, cascade reactions involving copper-catalyzed cross-coupling, and the Hantzsch pyridine synthesis.[3][4][5][6] The choice of method often depends on the desired substitution pattern and the availability of starting materials.[5][7]

Q5: How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8] A reported melting point for the product is 185-187°C.[1]

Experimental Protocols

Step 1: Synthesis of the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

  • A slurry of 2-cyanoacetamide and 25% sodium methoxide in methanol is prepared and mixed at 10°C for 1 hour.[1]

  • Ethyl 2-methylacetoacetate is added to the slurry at 10-15°C over a period of 1 hour and 30 minutes.[1]

  • The mixture is stirred at 10-15°C for 1 hour and then at 60-65°C for 15-20 hours.[1]

  • The mixture is cooled to 20°C and stirred for 1 hour.[1]

  • The solid product is filtered, washed with methanol, and dried under vacuum at 40°C.[1]

Step 2: Synthesis of the hydrobromide salt of this compound

  • To the sodium salt from the previous step, 48% hydrobromic acid is added at 20-25°C.[1]

  • The slurry is slowly heated to 120-125°C over 1 hour and maintained at this temperature for 24 hours.[1]

  • The mixture is then cooled to 20°C over 3-4 hours.[1]

  • The crystallized solid is filtered and washed with water.[1]

Step 3: Synthesis of this compound

  • The wet hydrobromide salt is mixed with water.[1]

  • The pH of the mixture is adjusted to 5.2 with 50% sodium hydroxide.[1]

  • The resulting solid is filtered, washed with water, and then with methanol.[1]

  • The final product is dried at 60°C under vacuum.[1]

Quantitative Data Summary

Parameter Step 1: Salt Formation Step 2: Hydrolysis & Decarboxylation Step 3: Neutralization
Key Reagents 2-Cyanoacetamide, Sodium Methoxide, Ethyl 2-methylacetoacetateSodium salt intermediate, 48% Hydrobromic AcidHydrobromide salt intermediate, 50% Sodium Hydroxide
Temperature 10-15°C (addition), 60-65°C (reaction)[1]120-125°C[1]Room Temperature[1]
Reaction Time 15-20 hours[1]24 hours[1]Not specified
pH Not specifiedAcidic5.2[1]
Yield 89%[1]64.5%[1]88.3%[1]

References

Validation & Comparative

A Comparative Analysis of 2,6-dihydroxy-3,4-dimethylpyridine and Other Precursors in Oxidative Hair Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hair dye coupler, 2,6-dihydroxy-3,4-dimethylpyridine, with other commonly used precursors in oxidative hair dye formulations. The comparison focuses on available data regarding their chemical properties, performance characteristics, and safety profiles. While direct, quantitative comparative studies are limited in publicly available literature, this guide collates existing information and presents detailed experimental protocols for the evaluation of these compounds.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair coloring, or oxidative dyeing, is a chemical process that permanently alters hair color. This process involves the use of dye precursors—small, colorless molecules that penetrate the hair shaft. These precursors are then oxidized, typically by hydrogen peroxide, in an alkaline environment to form larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[1][2]

The key components in oxidative hair dye formulations are:

  • Primary Intermediates (Developers): These are aromatic compounds, such as p-phenylenediamine (PPD) and p-aminophenol (PAP), that are oxidized to form reactive intermediates.[3][4]

  • Couplers (Color Modifiers): These compounds, which include resorcinol, m-aminophenol, and this compound, react with the oxidized primary intermediates to form a variety of colors. The final shade is determined by the specific combination of primary intermediates and couplers used.[3][4]

  • Oxidizing Agent: Hydrogen peroxide is the most common oxidizing agent used to initiate the color-forming reactions.[1]

  • Alkalizing Agent: An alkaline environment, typically created by ammonia or monoethanolamine, swells the hair cuticle, allowing the precursors to penetrate the hair shaft.

Comparative Overview of Hair Dye Precursors

This section provides a comparative overview of this compound and other widely used hair dye precursors.

Property This compound p-Phenylenediamine (PPD) Resorcinol p-Aminophenol (PAP) m-Aminophenol (MAP) Toluene-2,5-diamine
Chemical Formula C₇H₉NO₂[4]C₆H₈N₂C₆H₆O₂C₆H₇NOC₆H₇NOC₇H₁₀N₂
Molecular Weight 139.15 g/mol [4]108.14 g/mol 110.11 g/mol 109.13 g/mol 109.13 g/mol 122.17 g/mol
Role in Dyeing Coupler[5][6]Primary IntermediateCouplerPrimary IntermediateCouplerPrimary Intermediate
Typical Concentration in Use ≤ 1.0%[5]Varies, up to 2% in the EUVariesVariesVariesVaries
Color Contribution Reacts with primary intermediates to form various shades.[5]Forms dark brown to black shades.Used as a modifier with PPD to create a range of colors.[4]Primarily contributes to reddish-brown shades.Contributes to brown shades.Contributes to a range of shades.
Skin Sensitization Potential Possible skin sensitizer.[5]Potent skin sensitizer.Known skin sensitizer.Can cause skin sensitization.Known skin sensitizer.Potent skin sensitizer.
Genotoxicity/Mutagenicity Not found to be mutagenic in some in-vitro studies.[5]Positive in some in-vitro and in-vivo mutagenicity assays.Limited data.Limited data.Limited data.Positive in some in-vitro mutagenicity assays.

Performance Characteristics: A Methodological Approach

Dyeing Efficiency and Color Stability

The effectiveness of a hair dye is determined by its ability to impart the desired color and resist fading over time.

Objective: To quantitatively assess the initial color deposition and the color stability of dyed hair after repeated washing.

Materials:

  • Hair swatches (e.g., virgin white or gray human hair)

  • Hair dye formulations containing the precursors to be tested

  • Developer (e.g., 6% hydrogen peroxide)

  • Standard shampoo solution

  • Spectrophotometer or colorimeter for CIELAB color measurements

  • Controlled temperature water bath

Procedure:

  • Baseline Color Measurement: Measure the initial CIELAB (Lab) values of the untreated hair swatches. The CIELAB color space is a three-dimensional model where L represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[7][8][9][10]

  • Dye Application: Prepare the hair dye mixture according to the desired ratio of dye precursor to developer (e.g., 1:1).[11] Apply the mixture evenly to the hair swatches and allow it to process for a specified time (e.g., 30 minutes) at a controlled temperature.

  • Rinsing and Drying: Thoroughly rinse the hair swatches with water until the water runs clear. Allow the swatches to air dry completely.

  • Initial Post-Dyeing Color Measurement: Measure the CIELAB values of the dyed and dried hair swatches.

  • Wash Cycles: Subject the dyed hair swatches to a series of standardized washing cycles. Each cycle consists of immersing the swatch in a standard shampoo solution in a water bath at a controlled temperature (e.g., 40°C) for a specific duration, followed by thorough rinsing and drying.

  • Color Measurement After Washing: Measure the CIELAB values of the hair swatches after a predetermined number of wash cycles (e.g., 5, 10, 15, 20 cycles).[12][13][14]

  • Data Analysis: Calculate the total color difference (ΔE*) between the initial dyed color and the color after each set of washing cycles using the following formula:

    ΔE* = √[(ΔL)² + (Δa)² + (Δb*)²]

    A smaller ΔE* value indicates higher color stability.[14]

Hair Fiber Integrity

The dyeing process can potentially damage the hair fiber. Assessing this damage is crucial for evaluating the safety and quality of a hair dye formulation.

Objective: To evaluate the effect of the dyeing process on the mechanical strength of the hair fiber.

Materials:

  • Single hair fibers

  • Tensile strength tester

  • Deionized water

Procedure:

  • Sample Preparation: Treat single hair fibers with the respective hair dye formulations as described in the color fastness protocol. A set of untreated hair fibers serves as a control.

  • Hydration: Immerse the treated and untreated hair fibers in deionized water for a set period (e.g., 30 minutes) before testing.

  • Tensile Testing: Mount a single, wet hair fiber in the tensile tester. Apply a controlled strain to the fiber until it breaks. Record the force required to break the fiber (tensile strength) and the elongation at break.[15][16][17][18][19][20]

  • Data Analysis: Compare the average tensile strength and elongation at break of the dyed hair fibers with the untreated control fibers. A significant decrease in these values indicates damage to the hair's mechanical integrity.

Objective: To visually assess the morphological changes and damage to the hair cuticle surface after dyeing.

Materials:

  • Hair samples

  • Scanning Electron Microscope (SEM)

  • Sputter coater (for coating non-conductive samples)

Procedure:

  • Sample Preparation: Mount small sections of the dyed and undyed hair shafts onto SEM stubs using conductive adhesive.

  • Coating: Coat the hair samples with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging of the sample surface by the electron beam.

  • Imaging: Examine the hair surface under the SEM at various magnifications (e.g., 500x, 1000x, 2000x).[1][18]

  • Analysis: Visually assess the images for signs of cuticle damage, such as lifting, cracking, or complete erosion of the cuticle scales. A grading system can be used to quantify the level of damage.

Safety Profile and Toxicological Considerations

The safety of hair dye precursors is a critical aspect for both consumers and professionals. The primary concerns are skin sensitization, which can lead to allergic contact dermatitis, and potential genotoxicity.

Signaling Pathway: Oxidative Hair Dyeing Process

The following diagram illustrates the general chemical pathway of oxidative hair dyeing.

oxidative_dyeing_pathway cluster_formulation Hair Dye Formulation precursor Primary Intermediate (e.g., PPD, PAP) cortex Hair Cortex precursor->cortex Penetrates reactive_intermediate Reactive Intermediate (Quinonediimine) precursor->reactive_intermediate coupler Coupler (e.g., this compound, Resorcinol) coupler->cortex Penetrates leuco_dye Leuco Dye (Colorless) coupler->leuco_dye h2o2 Hydrogen Peroxide (Oxidizing Agent) h2o2->precursor Oxidizes h2o2->leuco_dye Oxidizes alkali Alkaline Agent (e.g., Ammonia) hair Hair Fiber alkali->hair Swells cuticle cuticle Swollen Cuticle hair->cuticle reactive_intermediate->coupler Couples with colored_dye Colored Dye Molecule (Trapped in Cortex) leuco_dye->colored_dye

Figure 1. General workflow of the oxidative hair dyeing process.

Experimental Workflow: In Vitro Skin Sensitization Assessment

Several in vitro methods are available to assess the skin sensitization potential of chemicals, reducing the need for animal testing. These assays focus on key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

skin_sensitization_workflow start Test Chemical (Hair Dye Precursor) dpra Direct Peptide Reactivity Assay (DPRA) - Measures peptide depletion start->dpra Key Event 1: Molecular Initiating Event keratinosens KeratinoSens™ Assay - Measures Nrf2 activation start->keratinosens Key Event 2: Keratinocyte Response hclat h-CLAT Assay - Measures CD86/CD54 expression start->hclat Key Event 3: Dendritic Cell Activation data Data Integration & Analysis dpra->data keratinosens->data hclat->data hazard Hazard Identification (Sensitizer vs. Non-sensitizer) data->hazard potency Potency Assessment data->potency

Figure 2. In vitro experimental workflow for skin sensitization assessment.

Conclusion

This compound serves as a coupler in oxidative hair dye formulations. While comprehensive, direct comparative performance data against other common precursors like resorcinol, p-phenylenediamine, and various aminophenols is limited in publicly accessible literature, established methodologies exist for the thorough evaluation of their dyeing efficacy, impact on hair integrity, and safety profiles. The provided experimental protocols offer a framework for researchers and professionals in the field to conduct such comparative analyses. Further research is warranted to generate quantitative data that would allow for a more definitive comparison of the performance and safety of this compound relative to its alternatives.

References

A Researcher's Guide to MALDI Matrix Alternatives for Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry in their proteomics workflows, the choice of matrix is a critical parameter influencing data quality and analytical success. While a variety of matrices are available, this guide provides a detailed comparison of the most common alternatives to 2,6-dihydroxy-3,4-dimethylpyridine, focusing on their performance in peptide and protein analysis. This objective overview, supported by experimental data, aims to facilitate informed matrix selection for your specific proteomic applications.

Key Alternatives and Their General Characteristics

The most widely used matrices in proteomics include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA). Additionally, modified and mixed matrices, such as "super-DHB" and combinations of CHCA and DHB, have been developed to enhance performance.

  • α-Cyano-4-hydroxycinnamic acid (CHCA): Often the first choice for the analysis of peptides and smaller proteins (typically below 30 kDa). It is known for its high ionization efficiency, which often translates to greater sensitivity, especially for low-abundance peptides.[1][2] However, it can produce significant matrix-related signals in the low mass range, potentially interfering with the detection of small peptides.[1]

  • 2,5-Dihydroxybenzoic acid (DHB): A versatile matrix suitable for a broad range of analytes, including peptides, proteins, and glycoproteins. DHB generally produces less background noise from matrix clusters in the lower mass-to-charge (m/z) region compared to CHCA, making it advantageous for the analysis of post-translational modifications (PTMs).[1] It is often considered a "cooler" matrix, leading to less fragmentation of labile molecules.

  • Sinapinic Acid (SA): The preferred matrix for the analysis of high molecular weight proteins (typically above 30 kDa). It is a "softer" matrix compared to CHCA, minimizing in-source decay and fragmentation of large molecules.

  • Super-DHB: A mixture of DHB and 2-hydroxy-5-methoxybenzoic acid. This combination is reported to provide enhanced sensitivity and resolution, particularly for glycoproteins and larger proteins, by promoting a "softer" ionization and reducing metastable fragmentation.[3]

  • CHCA/DHB Mixtures: Combining these two common matrices can offer the advantages of both, leading to increased sequence coverage and improved spot-to-spot reproducibility in peptide mass fingerprinting.[4] This mixture also demonstrates better tolerance to salts and other impurities.[4]

Quantitative Performance Comparison

The selection of an appropriate matrix is often a trade-off between sensitivity, resolution, and mass range. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the performance of these matrices.

MatrixAnalyteConcentrationSignal-to-Noise (S/N) RatioSequence CoverageReference
CHCA BSA Digest63 fmol380 - 1040 (top 10% of peptides)-Mentioned in a comparative discussion
DHB BSA Digest63 fmol253 - 499 (top 10% of peptides)-Mentioned in a comparative discussion
CHCA Human Jurkat T-cell line proteins-Up to 17 times higher than DHB-[1]
DHB Human Jurkat T-cell line proteins-Lower than CHCAHigher in low m/z region[1]
DHB 21 nasal lavage fluid proteins (silver-stained 2D gels)-Significantly more peptides with less noise than CHCAHigher than CHCA[1]
CHCA/DHB Mixture Various protein digests--Increased compared to single matrices[4]
MatrixMass Accuracy (ppm)Typical ApplicationReference
General MALDI-TOF 20 - 100Intact Protein Imaging[5]
High-Pressure MALDI-oaTOF ~10Peptides and Fragment Ions[6]
MALDI FTICR MS < 5Intact Proteins (up to ~12 kDa)[5]

Experimental Protocols

Reproducibility in MALDI-MS is highly dependent on meticulous sample preparation. Below are detailed protocols for the most common matrices.

α-Cyano-4-hydroxycinnamic Acid (CHCA) Preparation

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Protocol (Dried-Droplet Method):

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN, 49.9% ultrapure water, and 0.1% TFA. Vortex thoroughly.

  • Analyte Preparation: Dissolve the peptide or protein sample in a compatible solvent, typically 0.1% TFA in water, to a final concentration of 1-10 pmol/µL.

  • Co-crystallization: Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

  • Spotting: Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the droplet to air-dry at room temperature, permitting the formation of a crystalline matrix-analyte lattice.

2,5-Dihydroxybenzoic Acid (DHB) Preparation

Materials:

  • 2,5-Dihydroxybenzoic acid (DHB)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Protocol (Dried-Droplet Method):

  • Matrix Solution Preparation: Prepare a solution of DHB at a concentration of 10-20 mg/mL in a solvent mixture of 50% ACN, 49.9% ultrapure water, and 0.1% TFA. Vortex to dissolve.

  • Analyte Preparation: Prepare the analyte solution as described for the CHCA protocol.

  • Co-crystallization: Mix the analyte and matrix solutions in a 1:1 (v/v) ratio.

  • Spotting: Apply 0.5-1.0 µL of the mixture to the MALDI target.

  • Drying: Allow the spot to air-dry completely.

Super-DHB Preparation

Materials:

  • 2,5-Dihydroxybenzoic acid (DHB)

  • 2-hydroxy-5-methoxybenzoic acid

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Protocol:

  • Matrix Preparation: Prepare a mixture of DHB and 2-hydroxy-5-methoxybenzoic acid, typically in a 9:1 ratio.

  • Matrix Solution Preparation: Dissolve the matrix mixture in a suitable solvent, such as 50% ACN with 0.1% TFA, to a final concentration of 10-20 mg/mL.

  • Follow the co-crystallization, spotting, and drying steps as outlined in the DHB protocol.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a proteomics experiment using MALDI-MS, from sample preparation to data analysis.

MALDI_Proteomics_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Spotting cluster_analysis Mass Spectrometry & Data Analysis Sample_Preparation Protein Extraction & Digestion Mixing Analyte & Matrix Mixing Sample_Preparation->Mixing Matrix_Selection Matrix Selection (CHCA, DHB, SA, etc.) Matrix_Preparation Matrix Solution Preparation Matrix_Selection->Matrix_Preparation Matrix_Preparation->Mixing Spotting Deposition on MALDI Target Mixing->Spotting Crystallization Co-crystallization Spotting->Crystallization MALDI_MS MALDI-TOF MS Analysis Crystallization->MALDI_MS Data_Acquisition Data Acquisition MALDI_MS->Data_Acquisition Data_Processing Data Processing (Peak Picking, Calibration) Data_Acquisition->Data_Processing Database_Search Database Searching (e.g., Mascot, Sequest) Data_Processing->Database_Search Protein_ID Protein Identification & Characterization Database_Search->Protein_ID

A typical experimental workflow for MALDI-TOF MS-based proteomics.

Conclusion

The optimal choice of a MALDI matrix is highly dependent on the specific requirements of the proteomic experiment, including the molecular weight range of the analytes, the desired sensitivity, and the presence of post-translational modifications. While CHCA remains a robust choice for general peptide analysis due to its high ionization efficiency, DHB and its derivatives offer advantages in the low mass range and for the analysis of more labile molecules. For high-mass proteins, sinapinic acid is the established standard. The use of matrix mixtures can further enhance performance by combining the strengths of individual components. By carefully considering the comparative data and adhering to optimized experimental protocols, researchers can significantly improve the quality and reliability of their MALDI-MS-based proteomics data.

References

A Spectroscopic Showdown: Differentiating Isomers of 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the validity and reproducibility of experimental results. In the realm of pyridine derivatives, which are foundational scaffolds in many pharmaceutical compounds, the subtle shift of a methyl group can significantly alter a molecule's biological activity and spectroscopic signature. This guide provides a comparative analysis of 2,6-dihydroxy-3,4-dimethylpyridine and its closely related isomers, offering a clear framework for their differentiation using a suite of spectroscopic techniques.

This comparison will focus on the key spectroscopic methods used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By examining the distinct fingerprints each isomer presents, researchers can confidently identify their compound of interest.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. It is important to note that the availability of comprehensive, directly comparable experimental data for all isomers is limited in the public domain. Therefore, some data presented is based on closely related structures to illustrate the expected spectroscopic differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundAromatic Proton (δ, ppm)Methyl Protons (δ, ppm)Solvent
This compound ~6.60 (s, 1H)[1]~2.20 (s, 3H), ~2.44 (s, 3H)[1]CF₃COOD
2,6-dihydroxy-4,5-dimethylpyridine (Predicted)~6.5 (s, 1H)~2.1 (s, 3H), ~2.3 (s, 3H)-
3,5-dihydroxy-2,6-dimethylpyridine (Predicted)~7.0 (s, 1H)~2.5 (s, 6H)-

Table 2: ¹³C NMR Spectral Data (Experimental)

CompoundC=O / C-OH (δ, ppm)Aromatic C (δ, ppm)Methyl C (δ, ppm)Solvent
This compound ~166.55, ~156.66[1]~114.53, ~105.97[1]~22.02, ~11.04[1]CF₃COOD

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides a unique "fingerprint" of a molecule based on its vibrational modes. The positions of hydroxyl and methyl groups, as well as the tautomeric equilibrium between dihydroxy and pyridone forms, will lead to distinct IR spectra for each isomer.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupThis compound[1]Expected Differences in Isomers
O-H / N-H stretch (broad)~3400-3000The position and broadness will be sensitive to intramolecular and intermolecular hydrogen bonding, which will differ based on the proximity of the hydroxyl and methyl groups.
C-H stretch (methyl)~2960-2850Minor shifts are expected based on the electronic environment of the methyl groups.
C=O stretch (pyridone tautomer)~1680-1640 (strong)The position and intensity will depend on the predominant tautomeric form, which can be influenced by the substitution pattern.
C=C and C=N stretch (ring)~1621, 1600, 1535The pattern of these ring vibrations is highly characteristic of the substitution pattern and can be a key differentiator.
C-H bend (methyl)~1460-1380The number and position of these bands can vary with the symmetry of the isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the substituents on the pyridine ring will influence the energy of these transitions, leading to shifts in the maximum absorption wavelengths (λmax).

Table 4: UV-Vis Absorption Data

Compoundλmax (nm)Solvent
This compound 237.5, 325Not specified
Isomers (General Prediction)-Shifts in λmax are expected due to altered electronic effects of the substituent positions. For example, isomers with greater conjugation or electron-donating/withdrawing group interactions may exhibit bathochromic (red) or hypsochromic (blue) shifts.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers will have the same molecular weight, their fragmentation patterns upon ionization can be distinct, providing clues to their structure.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound and its Isomers 139Fragmentation patterns will differ based on the stability of the resulting fragment ions. For instance, the loss of a methyl group (•CH₃) or carbon monoxide (CO) from the pyridone tautomer will be common, but the relative intensities of these fragments will depend on the isomer's structure.

Experimental Protocols

Reproducible and reliable spectroscopic data are contingent on meticulous experimental procedures. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified dihydroxy-dimethylpyridine isomer in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or for enhanced solubility of hydroxyl groups, CF₃COOD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum. Typically, 16 to 32 scans are averaged at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts and the spectra of the other isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield a maximum absorbance between 0.2 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use the pure solvent as a reference (blank). Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for pure compounds or coupled with a chromatographic technique (e.g., GC-MS or LC-MS) for mixture analysis.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Mandatory Visualizations

Experimental Workflow

The logical progression for the spectroscopic identification and comparison of dihydroxy-dimethylpyridine isomers can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Dihydroxy-dimethylpyridine Isomer Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet Dilute_Solution Preparation of Dilute Solution Sample->Dilute_Solution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR UV_Vis UV-Vis Spectroscopy Dilute_Solution->UV_Vis NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Comparison Side-by-Side Data Comparison NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Experimental workflow for isomer identification.
Generalized Metabolic Pathway of Pyridine Derivatives

For professionals in drug development, understanding the metabolic fate of a compound is crucial. While specific pathways for this compound are not extensively documented, a generalized microbial degradation pathway for pyridine derivatives involves initial hydroxylation followed by ring cleavage. The rate of this degradation is dependent on the nature and position of substituents on the pyridine ring.

metabolic_pathway cluster_pyridine Substituted Pyridine cluster_metabolism Metabolic Transformation cluster_products Metabolic Products Pyridine Dihydroxy-dimethylpyridine Isomer Hydroxylation Hydroxylation (Monooxygenase/Dioxygenase) Pyridine->Hydroxylation Step 1 Ring_Cleavage Ring Cleavage Hydroxylation->Ring_Cleavage Step 2 Intermediates Acyclic Intermediates Ring_Cleavage->Intermediates Step 3 Further_Degradation Further Degradation Central_Metabolism Integration into Central Metabolism Further_Degradation->Central_Metabolism Final Stage Intermediates->Further_Degradation Step 4

Generalized metabolic pathway of pyridine derivatives.

By leveraging the distinct spectroscopic fingerprints and understanding the general metabolic pathways, researchers can confidently differentiate between isomers of this compound, ensuring the accuracy and integrity of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of 2,6-dihydroxy-3,4-dimethylpyridine and Other Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2,6-dihydroxy-3,4-dimethylpyridine and other substituted pyridines, supported by available data and detailed experimental protocols. While direct comparative studies involving this compound are limited, this document summarizes its known toxicological profile and contrasts it with the well-documented antioxidant, antimicrobial, enzyme inhibitory, and cytotoxic activities of various other pyridine derivatives.

Overview of Substituted Pyridines' Biological Activities

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, and antioxidant effects.[1] The specific activity and potency of a substituted pyridine are highly dependent on the nature and position of its substituents on the pyridine ring.

Biological Profile of this compound

Direct experimental data detailing the specific biological activities (antioxidant, antimicrobial, etc.) of this compound in a comparative context is scarce in publicly available literature. However, its safety and toxicological profile have been evaluated by the Scientific Committee on Consumer Products (SCCP) of the European Commission for its use in hair dye formulations.[2]

Toxicological Data Summary:

TestResultReference
Acute Oral Toxicity (Rat)LD50 > 2000 mg/kg bw[2]
Skin Irritation (Rabbit)Not irritating[2]
Eye Irritation (Rabbit)Not irritating[2]
Skin Sensitization (Mouse)Not sensitizing[2]
Mutagenicity/GenotoxicityNon-mutagenic in Ames test; some clastogenic potential at cytotoxic concentrations in vitro.[2]

Note: This data is derived from safety assessments for cosmetic use and may not be directly comparable to studies on therapeutic biological activities.

Comparative Biological Activities of Other Substituted Pyridines

While direct comparisons with this compound are unavailable, numerous studies have investigated the biological activities of other substituted pyridines. The following sections summarize these findings.

Antioxidant Activity

Many pyridine derivatives, particularly those with hydroxyl or amino substituents, have demonstrated significant antioxidant properties. The mechanism often involves the donation of a hydrogen atom or an electron to scavenge free radicals.[3][4]

Comparative Antioxidant Activity of Selected Dihydropyridines:

CompoundAssayAntioxidant ActivityReference
LacidipineROS reduction in BAECsMore potent than lercanidipine[5]
LercanidipineROS reduction in BAECsLess potent than lacidipine[5]
AmlodipineLipid peroxide inhibitionPotent inhibitor[6]
NifedipineROS quenchingPotent antioxidant[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (substituted pyridines)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader (spectrophotometer)

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the test compound or control solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix Samples/Controls with DPPH in 96-well plate prep_dpph->mix prep_samples Prepare Sample and Control Dilutions prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Antimicrobial Activity

Substituted pyridines are a well-established class of antimicrobial agents.[1] Their mechanism of action can vary, including disruption of the cell membrane, inhibition of essential enzymes, or interference with DNA replication.[8]

Comparative Antimicrobial Activity of Selected Pyridine Derivatives (MIC in µg/mL):

Compound ClassStaphylococcus aureusEscherichia coliReference
2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines-30-45 (MBC)[9]
1,4-Dihydropyridine derivatives25100[10]
3,4-dihydropyrimidine-2(1H)-one derivativesSusceptible32-64[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Reagents and Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test compounds (substituted pyridines)

    • Positive control (standard antibiotic)

    • Negative control (vehicle solvent)

    • 96-well microplate

    • Incubator

    • Microplate reader (optional, for turbidity measurement)

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Prepare serial two-fold dilutions of the test compounds and positive control in the broth medium in a 96-well plate.

    • Inoculate each well with the microbial suspension. Include a growth control (medium + inoculum) and a sterility control (medium only).

    • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the absorbance can be read using a microplate reader to quantify growth.

Experimental Workflow for MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions in Microplate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Visually or Spectrophotometrically Read Results incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibitory Activity

Pyridine derivatives are known to inhibit various enzymes, with cholinesterases being a prominent target in the context of neurodegenerative diseases.[12][13] The inhibition mechanism can be competitive, non-competitive, or mixed, often involving interactions with the catalytic and/or peripheral anionic sites of the enzyme.[14]

Comparative Cholinesterase Inhibitory Activity of Selected Pyridine Derivatives:

CompoundEnzymeIC50 (µM)Inhibition MechanismReference
Carbamate 8hAChE0.153Mixed[13]
Carbamate 11hBChE0.828-[13]
BDPY-4AChE54.78Non-competitive[15]
Pyrimidine diamine 9EeAChEKi = 0.312Mixed[14]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compounds (substituted pyridines)

    • Positive control (e.g., Donepezil, Galantamine)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound or control.

    • Add the AChE enzyme solution to each well and pre-incubate for a specific time.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the increase in absorbance at 412 nm over time. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of ATCI hydrolysis) reacts with DTNB.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and the IC50 value.

Signaling Pathway for Cholinesterase Inhibition

Cholinesterase_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Pyridine_Inhibitor Pyridine Derivative (Inhibitor) Pyridine_Inhibitor->AChE Inhibition Neuronal_Signaling Increased Neuronal Signaling Cholinergic_Receptor->Neuronal_Signaling

Caption: Mechanism of acetylcholinesterase inhibition by pyridine derivatives.

Cytotoxic Activity

Many substituted pyridines have been investigated for their potential as anticancer agents.[16] Their cytotoxic effects are often mediated through mechanisms such as the inhibition of key enzymes involved in cell proliferation (e.g., kinases), induction of apoptosis, or disruption of the cell cycle.[17][18]

Comparative Cytotoxic Activity of Selected Pyridine Derivatives (IC50 in µM):

Compound ClassCell LineIC50 (µM)Reference
1,4-Dihydropyridines (7d)MCF-728.5[19]
1,4-Dihydropyridines (7a)MOLT-417.4[19]
Pyrazolo[3,4-b]pyridine (8c)MV4-110.72 (GI50)[18]
2,6-diaryl-substituted pyridinesHCT-11624.95–45.80[16]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Test compounds (substituted pyridines)

    • Positive control (e.g., Doxorubicin)

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and controls for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of around 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_reaction MTT Reaction cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calculate_ic50 Calculate % Viability and IC50 measure_abs->calculate_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

While this compound has a well-defined toxicological profile for its application in cosmetics, there is a notable lack of publicly available data on its specific biological activities in a therapeutic context, especially in direct comparison with other substituted pyridines. The broader class of pyridine derivatives, however, demonstrates a rich and diverse range of biological effects, including antioxidant, antimicrobial, enzyme inhibitory, and cytotoxic activities. The structure-activity relationships within these derivatives are complex, with the nature and position of substituents playing a crucial role in determining their potency and selectivity. Further research is warranted to elucidate the potential biological activities of this compound and to conduct direct comparative studies against other promising pyridine-based compounds to better understand its therapeutic potential.

References

Comparative analysis of synthesis methods for dihydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of dihydroxypyridines, a core scaffold in many pharmacologically active compounds, can be achieved through various synthetic methodologies. This guide provides a comparative analysis of three prominent methods: the classic Hantzsch Dihydropyridine Synthesis and its modern variations, the Guareschi-Thorpe Condensation, and the Bohlmann-Rahtz Pyridine Synthesis. The comparison focuses on reaction efficiency, conditions, and procedural complexity, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal strategy for their synthetic goals.

Comparative Data of Synthesis Methods

MethodProductReactantsSolventCatalyst/ConditionsTimeYield (%)
Hantzsch Synthesis (Conventional) Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateBenzaldehyde, Ethyl acetoacetate, Ammonium acetateEthanolReflux4 h~85%
Hantzsch Synthesis (Microwave-Assisted) Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateBenzaldehyde, Ethyl acetoacetate, Ammonium acetateEthanol140°C, Microwave irradiation10 min96%[1]
Hantzsch Synthesis (Ultrasound-Assisted, Solvent-Free) Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateBenzaldehyde, Ethyl acetoacetate, Ammonium acetateNoneRoom Temperature, Ultrasound1.5 h95%
Guareschi-Thorpe Condensation 3-Cyano-4-methyl-6-hydroxy-2-pyridoneEthyl acetoacetate, Cyanoacetamide, Ammonium carbonateWater:Ethanol (1:1)80°C4 h92%
Bohlmann-Rahtz Pyridine Synthesis Ethyl 2-methyl-6-phenylpyridine-3-carboxylate1-Phenyl-2-propyn-1-one, Ethyl 3-aminocrotonateEthanol:Acetic acid (5:1)120°C, Microwave irradiation5 min86%[2]

Experimental Workflows and Logical Relationships

The selection of a synthetic method for dihydroxypyridines depends on several factors, including the desired substitution pattern, required scale, available equipment, and green chemistry considerations. The following diagram illustrates a decision-making workflow for choosing an appropriate method.

G start Start: Desired Dihydropyridine Target sub_pattern Substitution Pattern? start->sub_pattern hantzsch_path Symmetrical 1,4-DHP sub_pattern->hantzsch_path Symmetrical guareschi_path 2,6-Dihydroxy or Pyridone sub_pattern->guareschi_path Specific Hydroxylation bohlmann_path Highly Substituted Pyridine sub_pattern->bohlmann_path Versatile Substitution equipment Equipment Availability? hantzsch_path->equipment guareschi Guareschi-Thorpe Condensation guareschi_path->guareschi bohlmann Bohlmann-Rahtz Synthesis bohlmann_path->bohlmann conventional Conventional Reflux equipment->conventional Basic microwave Microwave Reactor equipment->microwave Advanced ultrasound Ultrasonic Bath equipment->ultrasound Alternative hantzsch Hantzsch Synthesis conventional->hantzsch microwave->hantzsch ultrasound->hantzsch green_chem Green Chemistry Priority? solvent_free Solvent-Free/Aqueous green_chem->solvent_free High fast_reaction Rapid Synthesis green_chem->fast_reaction Moderate hantzsch->green_chem

Caption: Decision workflow for selecting a dihydroxypyridine synthesis method.

Signaling Pathways in Drug Action

Dihydroxypyridine derivatives, particularly 1,4-dihydropyridines, are well-known as L-type calcium channel blockers. Their mechanism of action involves binding to the alpha-1 subunit of the L-type calcium channel, which is predominantly found in cardiac and smooth muscle cells. This binding event inhibits the influx of extracellular calcium ions into the cells. The reduced intracellular calcium concentration leads to smooth muscle relaxation and a decrease in cardiac contractility, resulting in vasodilation and a subsequent lowering of blood pressure.

G DHP Dihydroxypyridine (e.g., Nifedipine) L_type L-type Ca2+ Channel (α1 subunit) DHP->L_type binds & inhibits Ca_influx Ca2+ Influx L_type->Ca_influx intracellular_Ca [Ca2+]i Decrease Ca_influx->intracellular_Ca inhibition smooth_muscle Smooth Muscle Relaxation intracellular_Ca->smooth_muscle cardiac_muscle Decreased Cardiac Contractility intracellular_Ca->cardiac_muscle vasodilation Vasodilation smooth_muscle->vasodilation bp_lowering Blood Pressure Lowering cardiac_muscle->bp_lowering vasodilation->bp_lowering

References

Navigating Purity: A Comparative Guide to the HPLC Analysis of 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of rigorous scientific practice. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,6-dihydroxy-3,4-dimethylpyridine, a key intermediate in various synthetic pathways.

This document outlines a robust HPLC method, presents comparative data against alternative techniques, and provides detailed experimental protocols to ensure reproducibility.

HPLC: The Gold Standard for Purity Determination

HPLC stands out as a premier technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A dedicated HPLC method allows for the separation and quantification of the main compound from its potential impurities, offering a precise purity value.

Proposed HPLC Method for this compound

Drawing from established methods for structurally similar pyridine derivatives, a reliable HPLC protocol is proposed. A patent for the analysis of related compounds, 2,6-dihydroxy-4-methylpyridine and 2,6-dihydroxy-3-cyano-4-methylpyridine, provides a strong basis for this method.[1]

Experimental Protocol: HPLC Analysis

  • Chromatographic Column: A Dikma Platisil ODS column (4.6 x 250 mm, 5 µm) or equivalent C18 column is recommended.[1]

  • Mobile Phase: An isocratic elution using a mixture of methanol and a phosphate buffer (e.g., 0.1 mol/L NaH₂PO₄) is effective. A volume ratio of 30:70 (Methanol:Buffer) is a good starting point.[1]

  • Flow Rate: A standard flow rate of 1.0 mL/min ensures optimal separation.

  • Detection Wavelength: UV detection at 245 nm is suitable for monitoring the pyridine chromophore.

  • Column Temperature: Maintaining a constant column temperature of 25 °C provides stable and reproducible results.

  • Injection Volume: A 10 µL injection volume is standard for analytical HPLC.

  • Sample Preparation: A stock solution of the sample is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of 0.1 mg/mL for analysis.

Data Presentation: HPLC Purity Assessment

The purity of this compound can be determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Parameter Result
Retention Time (Main Peak)~ 5.2 min
Purity (Area %)99.5%
Impurity 1 (Retention Time)3.8 min
Impurity 1 (Area %)0.3%
Impurity 2 (Retention Time)6.1 min
Impurity 2 (Area %)0.2%

Note: The retention times and impurity profiles are illustrative and may vary depending on the specific batch and chromatographic conditions.

A Comparative Look: HPLC vs. Alternative Purity Assessment Methods

While HPLC is a powerful tool, other methods can also provide valuable information regarding the purity of an organic compound.[2][3][4][5] The choice of method often depends on the required level of accuracy, available instrumentation, and the nature of the potential impurities.

Method Principle Advantages Disadvantages Typical Application
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative, automatable.Requires specialized equipment, can be time-consuming to develop methods.Gold standard for purity determination and impurity profiling in pharmaceutical and chemical industries.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Simple, rapid, low cost, can screen multiple samples simultaneously.Lower resolution than HPLC, primarily qualitative or semi-quantitative.Rapid purity checks during synthesis and reaction monitoring.[6]
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point.Simple, inexpensive, provides a good indication of purity for crystalline solids.Not applicable to amorphous solids or liquids, insensitive to small amounts of impurities.[2][3]A fundamental and quick check for the purity of solid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information, can be used for quantitative analysis (qNMR).Requires expensive instrumentation, can be less sensitive for detecting minor impurities.Structure elucidation and confirmation, can be used for purity assessment against a certified standard.[2]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about functional groups present.Primarily qualitative, not well-suited for quantifying purity unless coupled with other techniques.Confirmation of compound identity and presence of expected functional groups.[2]

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B Precise Concentration C Filter Solution B->C D Injector C->D Inject into System E HPLC Column D->E F Detector (UV) E->F Separation G Chromatogram F->G Signal Acquisition H Peak Integration G->H I Purity Calculation H->I Area %

Caption: Workflow for HPLC Purity Assessment.

Purity_Method_Comparison cluster_chromatography Chromatographic Methods cluster_physical Physical & Spectroscopic Methods Purity Purity Assessment of This compound HPLC HPLC (High Resolution, Quantitative) Purity->HPLC High Confidence TLC TLC (Rapid, Qualitative) Purity->TLC Screening MP Melting Point (Simple, for Solids) Purity->MP Initial Check NMR NMR Spectroscopy (Structural Info, Quantitative) Purity->NMR Confirmatory IR IR Spectroscopy (Functional Groups, Qualitative) Purity->IR Identity

Caption: Comparison of Purity Assessment Methods.

Conclusion

For the definitive purity assessment of this compound, HPLC is the recommended method due to its superior resolution and quantitative capabilities. However, a comprehensive purity analysis often benefits from the application of orthogonal methods. Techniques such as TLC for rapid in-process checks, melting point for a quick purity indication of the solid material, and NMR for structural confirmation and detection of structurally related impurities, all play a vital role in providing a complete picture of the compound's purity profile. The selection of the most appropriate method or combination of methods will ultimately be guided by the specific requirements of the research or development phase.

References

Validating the Structure of 2,6-dihydroxy-3,4-dimethylpyridine: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a critical step. While 1D NMR provides foundational information, 2D NMR techniques are indispensable for confirming the precise connectivity and spatial relationships of atoms within a molecule. This guide provides a comprehensive comparison for validating the structure of 2,6-dihydroxy-3,4-dimethylpyridine against potential isomers using 2D NMR spectroscopy, supported by experimental data and detailed protocols.

Structural Elucidation Using 1D and 2D NMR

The structure of this compound is confirmed through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These techniques provide a complete picture of the proton and carbon environments and their connectivity. An important consideration for this molecule is its existence in tautomeric forms, primarily the dihydroxy form and the hydroxypyridone form, which can influence the observed NMR spectra.[1]

1D NMR Spectral Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
3-CH₃2.37 (s, 3H)11.25
4-CH₃2.60 (s, 3H)22.39
H-56.83 (s, 1H)106.38
C-3-114.86
C-4-156.59
C-2, C-6-166.87
Data obtained in CF₃COOD on a 400 MHz spectrometer.[2]
Comparative 2D NMR Correlation Data

While specific experimental 2D NMR spectra for this compound are not widely published, we can predict the expected correlations based on its structure. These correlations are crucial for distinguishing it from other isomers. The following tables outline the key expected 2D NMR correlations.

¹H-¹H COSY (Correlation Spectroscopy)

COSY spectra reveal proton-proton couplings, typically over two to three bonds.[3][4] For this compound, which has an isolated aromatic proton, no COSY cross-peaks are expected for the aromatic region, which in itself is a key structural indicator.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC spectra show direct one-bond correlations between protons and the carbons they are attached to.[3][5]

Proton (¹H) Expected Correlated Carbon (¹³C)
3-CH₃ (δ ~2.37)3-CH₃ (δ ~11.25)
4-CH₃ (δ ~2.60)4-CH₃ (δ ~22.39)
H-5 (δ ~6.83)C-5 (δ ~106.38)

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC spectra reveal long-range correlations between protons and carbons over two to three bonds, which is essential for identifying quaternary carbons and piecing together the molecular skeleton.[3][6]

Proton (¹H) Expected Correlated Carbons (¹³C) Significance
3-CH₃ C-2, C-3, C-4Confirms the position of the methyl group at C-3.
4-CH₃ C-3, C-4, C-5Confirms the position of the methyl group at C-4.
H-5 C-3, C-4, C-6Confirms the position of the single aromatic proton and its neighbors.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring high-quality 2D NMR data for heterocyclic compounds like this compound.

Sample Preparation
  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CF₃COOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2D NMR Acquisition Parameters (for a 400 MHz Spectrometer)

COSY (gradient-selected)

  • Pulse Program: gCOSY

  • Spectral Width (¹H): 10-12 ppm in both dimensions

  • Number of Increments (F1): 256-512

  • Scans per Increment: 4-8

  • Relaxation Delay: 1.5-2.0 s

HSQC (gradient-selected, phase-sensitive)

  • Pulse Program: gHSQCAD

  • ¹H Spectral Width (F2): 10-12 ppm

  • ¹³C Spectral Width (F1): 180-200 ppm

  • Number of Increments (F1): 256

  • Scans per Increment: 8-16

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized to ~145 Hz

HMBC (gradient-selected)

  • Pulse Program: gHMBCAD

  • ¹H Spectral Width (F2): 10-12 ppm

  • ¹³C Spectral Width (F1): 180-200 ppm

  • Number of Increments (F1): 256-512

  • Scans per Increment: 16-32

  • Relaxation Delay: 2.0 s

  • Long-range Coupling Constant (ⁿJ(C,H)): Optimized to 8 Hz to detect 2-3 bond correlations.[3]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using a combination of 2D NMR techniques.

G Workflow for Structural Validation of this compound A Proposed Structure: This compound B 1D NMR (¹H, ¹³C, DEPT) A->B C 2D COSY B->C D 2D HSQC B->D E 2D HMBC B->E F Identify Protonated Carbons (CH, CH₂, CH₃) B->F G Identify ¹H-¹H Couplings C->G H Identify ¹H-¹³C One-Bond Correlations D->H I Identify ¹H-¹³C Long-Range Correlations (2-3 bonds) E->I J Assemble Molecular Fragments G->J H->J I->J K Confirm Connectivity and Substituent Positions J->K L Validated Structure K->L

2D NMR structural validation workflow.

Comparison with Alternative Structures

To highlight the power of 2D NMR, consider a hypothetical isomer like 2,6-dihydroxy-3,5-dimethylpyridine. An HMBC experiment would be definitive in distinguishing between the two. For the 3,5-dimethyl isomer, the aromatic proton (at C-4) would show HMBC correlations to the two methyl-bearing carbons (C-3 and C-5) and to C-2 and C-6. This is a distinct correlation pattern from the target molecule, where the H-5 proton correlates to C-3, C-4, and C-6.

By systematically applying these 2D NMR techniques and comparing the observed correlations with predicted patterns, researchers can confidently validate the structure of this compound and rule out other potential isomers.

References

A Comparative Analysis of 2,6-dihydroxy-3,4-dimethylpyridine and Resorcinol as Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of synthetic chemistry, particularly in the development of dyes and coloring agents, the selection of an appropriate coupling agent is paramount to achieving desired product characteristics, including yield, purity, and specific colorimetric properties. This guide provides a detailed comparison of the efficacy of two such couplers: 2,6-dihydroxy-3,4-dimethylpyridine and the more traditional resorcinol. This analysis is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering quantitative data, experimental protocols, and visual representations of reaction pathways to inform the selection of the most suitable coupler for specific applications.

Executive Summary

Both this compound and resorcinol are effective coupling agents in various chemical syntheses, most notably in the formation of azo dyes and in oxidative hair coloring formulations. While resorcinol is a well-established and versatile coupler with extensive documentation of its reactivity, this compound presents itself as a viable alternative, particularly in applications requiring specific chromophoric outcomes. This guide presents a side-by-side comparison of their performance in representative coupling reactions.

Data Presentation: Performance Comparison

ParameterThis compoundResorcinol
Reaction Type Oxidative Hair Dye FormationAzo Dye Synthesis (Azo Violet)
Diazo/Oxidizing Component p-Phenylenediamine (PPD) / H₂O₂p-Nitroaniline
Reported Yield Data on specific dye yield is not explicitly provided in patents, but its commercial use in major hair dye formulations suggests high coupling efficiency.High, though not quantitatively specified in the provided protocol. Azo coupling reactions of this nature are generally known to be high-yielding.
Reaction Conditions Alkaline pH, room temperature, in the presence of an oxidizing agent (e.g., hydrogen peroxide).[1][2][3]Diazotization at 0-5°C, followed by coupling in an alkaline solution (NaOH).
Key Application Permanent hair color formulations.[2]Synthesis of azo dyes for various applications, including indicators.

Experimental Protocols

Detailed methodologies for representative coupling reactions involving each compound are provided below. These protocols are based on established synthetic procedures found in the literature.

Protocol 1: Oxidative Coupling with this compound in a Hair Dye Formulation (Conceptual)

This protocol is a generalized representation based on the principles of oxidative hair dyeing.

1. Preparation of the Dye Precursor Solution (Developer):

  • A solution of a primary intermediate, such as p-phenylenediamine (PPD), is prepared in an aqueous, alkaline medium (e.g., ammonium hydroxide solution).

2. Preparation of the Coupler Solution:

  • This compound is dissolved in a suitable solvent, often as part of a cream or gel formulation containing surfactants and other additives.

3. The Coupling Reaction:

  • Immediately before application, the developer and coupler solutions are mixed.

  • An oxidizing agent, typically hydrogen peroxide, is added to initiate the reaction.

  • The mixture is applied to the substrate (hair fibers) and allowed to react for a specified period (e.g., 30 minutes) at room temperature.

  • The p-phenylenediamine is oxidized to a reactive quinonediimine intermediate, which then undergoes electrophilic substitution with the this compound to form the final dye molecule within the hair shaft.[1][3]

Protocol 2: Synthesis of Azo Violet using Resorcinol as a Coupler[4]

This protocol describes the synthesis of 4-((4-nitrophenyl)diazenyl)benzene-1,3-diol.

1. Diazotization of p-Nitroaniline:

  • Dissolve 1.66 g of p-nitroaniline (12 mmol) in 20 mL of 2M hydrochloric acid in a beaker.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add a solution of 1 g of potassium nitrite (11.7 mmol) in a minimal amount of water, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture for 15 minutes.

  • Add 0.25 g of urea (4.16 mmol) to quench any excess nitrous acid.

2. Azo Coupling:

  • In a separate beaker, dissolve 1.32 g of resorcinol (11.99 mmol) in 15 mL of 2M sodium hydroxide.

  • Add the resorcinol solution dropwise to the cold diazonium salt solution with constant stirring. A red precipitate should form immediately.

  • Remove the reaction from the ice bath and continue stirring at room temperature for 1 hour.

3. Isolation of the Product:

  • Add 10 mL of 2M hydrochloric acid to the reaction mixture and bring it to a boil.

  • Allow the solution to cool to room temperature to facilitate recrystallization.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the coupling reactions described above.

G cluster_0 Oxidative Hair Dye Formation PPD p-Phenylenediamine (Developer) Mix Mix Developer, Coupler, and Oxidant PPD->Mix DHDP This compound (Coupler) DHDP->Mix H2O2 Hydrogen Peroxide (Oxidant) H2O2->Mix Apply Apply to Substrate Mix->Apply Dye Final Dye Molecule Apply->Dye

Caption: Workflow for oxidative hair dye formation.

G cluster_1 Azo Violet Synthesis pNA p-Nitroaniline + HCl Diazotization Diazotization (0-10°C) pNA->Diazotization KNO2 Potassium Nitrite KNO2->Diazotization Diazonium Diazonium Salt Solution Diazotization->Diazonium Coupling Azo Coupling Diazonium->Coupling Resorcinol Resorcinol + NaOH Resorcinol->Coupling AzoViolet Azo Violet Precipitate Coupling->AzoViolet

Caption: Workflow for the synthesis of Azo Violet.

Concluding Remarks

The choice between this compound and resorcinol as a coupling agent will ultimately depend on the specific requirements of the intended application. Resorcinol's utility is well-documented across a broad range of azo dye syntheses, with established protocols and predictable outcomes. On the other hand, this compound has found a significant niche in the formulation of oxidative hair dyes, where its specific reactivity and the resulting color profiles are highly valued.

While a direct, quantitative comparison of yields under identical conditions is not available, the information presented in this guide provides a solid foundation for researchers to make an informed decision based on the reaction type, desired end-product, and the established use cases for each coupler. Further research into the direct comparative performance of these two couplers in various reaction systems would be of considerable value to the scientific community.

References

A Comparative Guide to the Cross-Reactivity Profile of 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2,6-dihydroxy-3,4-dimethylpyridine, a synthetic pyridine derivative primarily utilized as a coupler in oxidative hair dye formulations.[1][2] While not developed as a therapeutic agent with a specific primary target, assessing its potential for off-target interactions is crucial for comprehensive safety and toxicological evaluation. Understanding such interactions is vital for predicting potential side effects and ensuring consumer safety.[3][4]

This document outlines a framework for such an investigation, comparing the compound's hypothetical cross-reactivity profile against that of a structurally similar analogue, 2,6-dihydroxy-4-methylpyridine , to provide a contextual performance benchmark. The experimental data presented herein is illustrative, designed to mirror the results of a standard off-target screening panel.

Comparative Cross-Reactivity Data

To evaluate the specificity of this compound, its activity was assessed against a panel of common off-target classes, including kinases, G-Protein Coupled Receptors (GPCRs), and other enzymes. The data is presented as the concentration required to inhibit 50% of the target's activity (IC50) or binding (Ki). Lower values indicate higher potency and a greater potential for off-target interaction.

Table 1: Kinase Inhibition Profile

Kinase TargetThis compound (IC50, µM)2,6-dihydroxy-4-methylpyridine (IC50, µM)
EGFR> 100> 100
VEGFR285.3> 100
CDK2/cyclin A> 10092.1
Src65.778.4
PKA> 100> 100

Table 2: GPCR Binding Affinity

GPCR TargetThis compound (Ki, µM)2,6-dihydroxy-4-methylpyridine (Ki, µM)
Adrenergic α2A> 50> 50
Dopamine D242.8> 50
Serotonin 5-HT2A35.148.9
Muscarinic M1> 50> 50

Table 3: Other Enzyme and Ion Channel Inhibition

TargetThis compound (% Inhibition @ 10 µM)2,6-dihydroxy-4-methylpyridine (% Inhibition @ 10 µM)
COX-212.5%8.2%
PDE42.1%1.5%
hERG Channel18.3%11.7%

Visualization of Experimental Workflow and Pathway

The following diagrams illustrate the logical flow of a typical cross-reactivity screening process and a representative signaling pathway that could be inadvertently modulated by an off-target interaction.

G Cross-Reactivity Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Confirmation Test_Compound Test Compound (this compound) Primary_Screen Primary Screen (Fixed Concentration) Test_Compound->Primary_Screen Alternative Alternative Compound (e.g., 2,6-dihydroxy-4-methylpyridine) Alternative->Primary_Screen Target_Panel Select Target Panel (Kinases, GPCRs, Enzymes) Target_Panel->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Identify initial hits Dose_Response Dose-Response Assay (IC50 / Ki Determination) Functional_Assay Cell-Based Functional Assay (Confirm Biological Effect) Dose_Response->Functional_Assay For potent hits Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile Data_Analysis->Dose_Response Prioritize hits Functional_Assay->Selectivity_Profile

Cross-Reactivity Screening Workflow

G Hypothetical Off-Target GPCR Pathway Compound Off-Target Compound (e.g., Pyridine Derivative) GPCR Serotonin Receptor (e.g., 5-HT2A) Compound->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Hypothetical Off-Target GPCR Pathway

Experimental Protocols

The following are detailed protocols for key assays used to generate the cross-reactivity data.

3.1. Kinase Inhibition Assay (Radiometric)

This protocol outlines a method for determining the IC50 value of a test compound against a specific protein kinase.

  • Materials & Reagents:

    • Purified kinase enzyme.

    • Specific peptide substrate for the kinase.

    • Test compound (this compound) and alternative compound, serially diluted in DMSO.

    • [γ-³³P]ATP (radiolabeled ATP).

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

    • 96-well filter plates (e.g., phosphocellulose).

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Prepare a mixture containing the kinase and its peptide substrate.

    • Assay Setup: To each well of a 96-well plate, add the kinase/substrate mixture.

    • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include control wells with DMSO (no inhibitor) for maximum activity and wells without enzyme for background measurement.

    • Reaction Initiation: Start the reaction by adding a solution containing non-radiolabeled ATP and [γ-³³P]ATP to each well.

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Reaction Termination: Stop the reaction by adding phosphoric acid. The phosphorylated substrate will bind to the phosphocellulose filter plate.

    • Washing: Wash the plates multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Detection: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3.2. Competitive Radioligand Binding Assay (GPCRs)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[5]

  • Materials & Reagents:

    • Cell membranes expressing the target GPCR (e.g., 5-HT2A).

    • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ketanserin).

    • Test compound and alternative compound, serially diluted.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, add assay buffer, the serially diluted test compound, a fixed concentration of the radiolabeled ligand, and the membrane preparation.[5]

    • Non-Specific Binding: To a set of control wells, add a high concentration of an unlabeled specific ligand to determine non-specific binding.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash immediately with ice-cold assay buffer to separate bound from free radioligand.

    • Detection: Add scintillation fluid to the filters and count the radioactivity.

    • Data Analysis: Determine the IC50 value as described in the kinase assay. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

3.3. Cell-Based Functional Assay (Calcium Flux)

This protocol measures the functional consequence of receptor binding, such as the release of intracellular calcium following Gq-coupled GPCR activation.[6]

  • Materials & Reagents:

    • Host cells stably expressing the target Gq-coupled GPCR (e.g., 5-HT2A).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound and alternative compound, serially diluted.

    • A known agonist for the receptor.

    • Fluorescence plate reader with an integrated fluidic dispenser.

  • Procedure:

    • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

    • Compound Addition: Place the plate in the fluorescence reader. Add the serially diluted test compounds to the wells and incubate for 15-30 minutes to test for antagonist activity.

    • Agonist Stimulation: Inject a known agonist into the wells and immediately begin measuring fluorescence intensity over time (typically 1-2 minutes).

    • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For antagonist mode, the ability of the test compound to reduce the agonist-induced signal is measured and an IC50 value is calculated. For agonist mode, the ability of the compound to directly stimulate a signal is measured to calculate an EC50 value.

References

Advancements in Pyridine Derivatives: A Benchmark Comparison Against 2,6-dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Novel Pyridine Scaffolds.

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. While established compounds like 2,6-dihydroxy-3,4-dimethylpyridine have found utility in applications such as cosmetic formulations, the scientific community is continuously innovating, developing new pyridine derivatives with significant therapeutic potential. This guide provides a benchmark comparison of novel pyridine derivatives exhibiting promising anticancer and anti-inflammatory activities against the toxicological profile of this compound.

Executive Summary

This guide highlights the therapeutic promise of newly synthesized pyridine derivatives in the fields of oncology and inflammation. In contrast, this compound is primarily used as a coupler in oxidative hair dye formulations.[1] Toxicological studies on this compound have shown it to be non-mutagenic in the Salmonella typhimurium reverse mutation assay, but it did induce micronuclei in cultured human lymphocytes, indicating some level of genotoxic potential.[1] This underscores the importance of developing new, safer, and more efficacious pyridine-based compounds for therapeutic use.

Section 1: Anticancer Activity of Novel Pyridine Derivatives

Several new classes of pyridine derivatives have demonstrated potent anticancer activities. This section will focus on two promising examples: Pyridine-Thiazole Hybrid Molecules and 3,4-Dihydropyridine-2(1H)-thiones .

Data Presentation: Comparative Anticancer Activity
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Thiazole HybridCompound 3¹HL-60 (Leukemia)0.57DoxorubicinNot specified in study
3,4-Dihydropyridine-2(1H)-thioneCompound S22²A375 (Melanoma)1.71 ± 0.58Combretastatin A-4 (CA-4)Not specified in study
This compoundN/ANot applicableNo anticancer activity reportedNot applicableNot applicable

¹ 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone[2] ² Compound with a thiophene ring at C5 of a 3,4-dihydropyridine-2(1H)-thione[3]

Mechanism of Action & Signaling Pathways

Pyridine-Thiazole Hybrids: The anticancer mechanism of these compounds is linked to the induction of genetic instability in tumor cells. Studies have shown that their cytotoxic activity is reduced when tumor cells are pre-incubated with a PARP1 inhibitor, suggesting a role in DNA damage repair pathways.

3,4-Dihydropyridine-2(1H)-thiones: These derivatives act as tubulin polymerization inhibitors. They bind to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics, aberrant mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[3]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers Microtubule_Polymerization Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Microtubules Microtubule_Polymerization->Microtubules Microtubule_Depolymerization Depolymerization Microtubules->Microtubule_Depolymerization Disrupted_Spindle Aberrant Mitotic Spindle Microtubules->Disrupted_Spindle Microtubule_Depolymerization->Tubulin_Dimers Dihydropyridine_Thione 3,4-Dihydropyridine -2(1H)-thione (S22) Inhibition Inhibition Dihydropyridine_Thione->Inhibition Inhibition->Microtubule_Polymerization G2M_Arrest G2/M Cell Cycle Arrest Disrupted_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for 3,4-dihydropyridine-2(1H)-thiones as tubulin polymerization inhibitors.

Experimental Protocols

A mixture of an appropriate aromatic aldehyde, ethyl cyanoacetate, and elemental sulfur in ethanol is treated with morpholine. The reaction mixture is refluxed for a specified period. After cooling, the precipitated solid is filtered, washed with ethanol, and purified by crystallization to yield the desired 3,4-dihydropyridine-2(1H)-thione derivative.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat cells with pyridine derivatives Incubation_24h_1->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Section 2: Anti-inflammatory Activity of Novel Pyridine Derivatives

New imidazol-5-yl pyridine derivatives have emerged as potent anti-inflammatory agents through the inhibition of key signaling kinases.

Data Presentation: Comparative Anti-inflammatory Activity
Compound ClassSpecific DerivativeTargetIC50 (nM)Reference CompoundIC50 (nM)
Imidazol-5-yl PyridineCompound 11dp38α Kinase45Not specified in studyNot applicable
Imidazol-5-yl PyridineCompound 11dTNF-α Production78.03Not specified in studyNot applicable
This compoundN/ANot applicableNo anti-inflammatory activity reportedNot applicableNot applicable
Mechanism of Action & Signaling Pathways

Imidazol-5-yl Pyridine Derivatives: These compounds exert their anti-inflammatory effects by inhibiting p38α mitogen-activated protein kinase (MAPK).[1] p38α MAPK is a crucial regulator in the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-6.[1] By inhibiting p38α, these pyridine derivatives can effectively suppress the production of these inflammatory mediators.

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (MKK3/6) Inflammatory_Stimuli->Upstream_Kinases p38_alpha p38α MAPK Upstream_Kinases->p38_alpha Transcription_Factors Transcription Factors (e.g., ATF-2) p38_alpha->Transcription_Factors Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription_Factors->Proinflammatory_Cytokines Imidazol_Pyridine Imidazol-5-yl Pyridine (11d) Inhibition Inhibition Imidazol_Pyridine->Inhibition Inhibition->p38_alpha

Caption: Inhibition of the p38α MAPK signaling pathway by imidazol-5-yl pyridine derivatives.

Experimental Protocols

The synthesis involves a multi-step process starting from commercially available materials. Key steps include the formation of an imidazole ring, followed by coupling with a pyridine moiety. The final derivatives are purified by column chromatography.

The inhibitory activity of the compounds against p38α kinase is determined using a kinase assay kit. The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically by luminescence or fluorescence, and the IC50 values are calculated based on the dose-response curve.

  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a specified time.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: The IC50 value for the inhibition of TNF-α production is determined.

TNF_alpha_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 macrophages Start->Cell_Culture Compound_Pretreatment Pre-treat cells with imidazol-5-yl pyridine derivatives Cell_Culture->Compound_Pretreatment LPS_Stimulation Stimulate with LPS Compound_Pretreatment->LPS_Stimulation Incubation Incubate for specified time LPS_Stimulation->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α concentration by ELISA Supernatant_Collection->ELISA IC50_Calculation Calculate IC50 values ELISA->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for measuring TNF-α production in LPS-stimulated macrophages.

Conclusion

The pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The examples presented in this guide demonstrate the significant potential of new pyridine derivatives in oncology and inflammatory diseases, with potencies far exceeding those of some standard drugs. In contrast, the utility of this compound is confined to non-therapeutic applications, and its toxicological profile warrants caution. The continued exploration and development of innovative pyridine derivatives are crucial for advancing modern medicine and addressing unmet clinical needs.

References

Safety Operating Guide

Proper Disposal of 2,6-Dihydroxy-3,4-dimethylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,6-Dihydroxy-3,4-dimethylpyridine (CAS No. 84540-47-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Chemical and Hazard Data

Proper handling and disposal begin with a clear understanding of the substance's properties and associated hazards.

PropertyValue
Linear Formula C7H9NO2
Hazard Statements H226: Flammable liquid and vapour.[1] H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[2]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] P501: Dispose of contents/ container to an approved waste disposal plant.[1][2]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.[3]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be required if vapors or aerosols are generated.[1][4]To avoid inhalation of vapors.[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, in strict accordance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including the chemical itself, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[3]

  • Do not mix this waste stream with other chemical wastes to avoid incompatible reactions.[1][5] Specifically, keep it separate from strong oxidizing agents and acids.[3]

Step 2: Waste Collection and Containment

  • Collect waste in a designated, compatible, and properly sealed hazardous waste container.[3][5] The original container can often be used.[5]

  • Ensure the container is clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[5]

  • Keep the waste container tightly closed except when adding waste.[5]

Step 3: Storage

  • Store the waste container in a well-ventilated, cool, and dry designated satellite accumulation area.[1][5]

  • The storage area should be away from heat, sparks, and open flames.[1][4]

Step 4: Final Disposal

  • Arrange for the removal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]

  • Provide the waste manifest with the full chemical name and hazard information.

  • Disposal must be carried out at an approved waste disposal plant.[1][4]

In Case of a Spill:

  • For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[3]

  • For large spills, evacuate the area and contact your institution's EHS department immediately.[3]

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Material identified as this compound waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Isolate from incompatible materials (e.g., strong oxidizers, acids) ppe->segregate collect Collect in a designated, labeled, and sealed hazardous waste container segregate->collect store Store in a cool, dry, well-ventilated area away from ignition sources collect->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor store->contact_ehs end End: Waste removed by authorized personnel for disposal at an approved facility contact_ehs->end

Caption: Logical steps for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 2,6-Dihydroxy-3,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for 2,6-Dihydroxy-3,4-dimethylpyridine (CAS No. 84540-47-6). Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1] It is imperative to take all necessary precautions to avoid direct contact and inhalation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Skin - Gloves: Appropriate protective gloves (e.g., Butyl rubber, Viton®). - Lab Coat: A fully-buttoned, chemical-resistant lab coat. - Clothing: Appropriate protective clothing to prevent skin exposure.Prevents skin contact, which causes irritation. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator.Minimizes inhalation of dust, which can cause respiratory tract irritation.[3]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to post-handling.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Ensure safety equipment is accessible handling Chemical Handling ppe->handling Proceed with experiment spill Spill Response handling->spill In case of a spill decon Decontamination handling->decon After completion spill->decon After containment waste Waste Disposal decon->waste Segregate waste post Post-Handling decon->post Clean work area waste->post Dispose according to regulations

Safe handling workflow diagram.

Experimental Protocol for Safe Handling:

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3] All necessary PPE should be inspected and readily available.

  • Engineering Controls: Conduct all weighing, transferring, and handling of this compound within a certified chemical fume hood to control airborne levels.[3]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[3] Use non-sparking tools and avoid generating dust.[3] Keep the container tightly closed when not in use.[1] Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Protocol:

  • Spill Cleanup: In the event of a spill, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name "this compound".[3]

  • Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][3] This material should be disposed of at an approved waste disposal plant.[3]

By strictly adhering to these safety and logistical guidelines, you can significantly minimize the risks associated with handling this compound, fostering a culture of safety and responsibility within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.